molecular formula C12H15BrN2O4 B15553399 (+)-C-BVDU CAS No. 91661-22-2; 95463-56-2

(+)-C-BVDU

货号: B15553399
CAS 编号: 91661-22-2; 95463-56-2
分子量: 331.16 g/mol
InChI 键: KAVDAMFOTJIBCK-CTNBOOGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(+)-C-BVDU is a useful research compound. Its molecular formula is C12H15BrN2O4 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

91661-22-2; 95463-56-2

分子式

C12H15BrN2O4

分子量

331.16 g/mol

IUPAC 名称

5-[(E)-2-bromoethenyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H15BrN2O4/c13-2-1-7-5-15(12(19)14-11(7)18)9-3-8(6-16)10(17)4-9/h1-2,5,8-10,16-17H,3-4,6H2,(H,14,18,19)/b2-1+/t8-,9-,10+/m1/s1

InChI 键

KAVDAMFOTJIBCK-CTNBOOGPSA-N

产品来源

United States

Foundational & Exploratory

The Structural Elucidation and Biological Profile of (+)-C-BVDU: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine, commonly referred to as (+)-C-BVDU, is a synthetic carbocyclic nucleoside analog. It is the enantiomer of the corresponding (-) form and a structural derivative of the potent antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), also known as Brivudine. By replacing the deoxyribose sugar moiety with a cyclopentane (B165970) ring, C-BVDU exhibits altered metabolic stability while aiming to retain the potent antiviral properties of its parent compound. This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of this compound, intended to serve as a resource for researchers in medicinal chemistry and antiviral drug development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound comprises three key components: a 5-substituted pyrimidine (B1678525) base (bromovinyluracil), a carbocyclic cyclopentane ring that mimics the deoxyribose sugar of natural nucleosides, and specific stereochemistry that defines it as the (+) enantiomer.

1.1. Core Components:

  • Pyrimidine Base: The base is (E)-5-(2-bromovinyl)uracil. The (E)-configuration of the bromovinyl group is crucial for its biological activity.

  • Carbocyclic Ring: A cyclopentane ring replaces the furanose sugar. This modification is designed to prevent enzymatic cleavage of the glycosidic bond by nucleoside phosphorylases, thereby increasing the compound's metabolic stability and oral bioavailability.

  • Stereochemistry: The cyclopentane ring contains chiral centers, leading to the existence of enantiomers. The "(+)" designation indicates that this specific isomer rotates plane-polarized light in the dextrorotatory direction. The precise absolute stereochemistry at each chiral center is critical for its interaction with viral enzymes.

1.2. IUPAC Name:

1-((1R,3R,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-((E)-2-bromovinyl)pyrimidine-2,4(1H,3H)-dione

1.3. Structural Representation:

A 2D representation of the presumed structure of this compound is provided below. The absolute stereochemistry is based on synthetic routes for similar carbocyclic nucleosides.

G cluster_base Pyrimidine Base cluster_vinyl Bromovinyl Group (E-isomer) cluster_carbocycle Carbocyclic Ring b1 N1 b2 C2=O b1->b2 c1 C1' b1->c1 N-glycosidic linkage analog b3 N3-H b2->b3 b4 C4=O b3->b4 b5 C5 b4->b5 b6 C6-H b5->b6 v1 Cα-H b5->v1 b6->b1 v2 Cβ-H v1->v2 v3 Br v2->v3 c2 C2' c1->c2 c3 C3' c2->c3 c4 C4' c3->c4 OH OH c3->OH c5 C5' c4->c5 CH2OH CH2OH c4->CH2OH c5->c1 caption Logical relationship of this compound components.

Caption: Logical relationship of this compound components.

Physicochemical and Crystallographic Data

Precise experimental data for this compound is not widely available in the public domain. The following table summarizes known data for the parent compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which can serve as an estimate, and highlights the data required for this compound.

Property(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) ValueThis compound (Predicted/Required)
Molecular Formula C₁₁H₁₃BrN₂O₅C₁₁H₁₃BrN₂O₅
Molecular Weight 333.14 g/mol 333.14 g/mol
Appearance White to off-white crystalline powderLikely similar
Melting Point ~175 °C (decomposes)To be determined
Solubility Soluble in DMSO, sparingly soluble in waterTo be determined
Crystal System MonoclinicTo be determined
Space Group P2₁To be determined
Unit Cell Dimensions a=12.976 Å, b=4.800 Å, c=20.385 Å, β=96.88°[1]To be determined

Experimental Protocols

3.1. Stereoselective Synthesis of this compound

G start Chiral Starting Material (e.g., resolved cyclopentenyl amine) step1 Coupling with (E)-5-(2-bromovinyl)uracil precursor start->step1 step2 Functional Group Interconversion step1->step2 step3 Deprotection step2->step3 purification Chiral HPLC Purification step3->purification product This compound purification->product caption General workflow for stereoselective synthesis.

Caption: General workflow for stereoselective synthesis.

A common approach involves the use of a chiral starting material, such as an enantiomerically pure cyclopentenyl derivative, which is then coupled with the pyrimidine base. Subsequent chemical modifications and deprotection steps yield the final product. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial step for both purification and confirmation of enantiomeric purity.

3.2. Structural Elucidation by X-ray Crystallography

The definitive three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction.

Experimental Workflow:

  • Crystallization: Grow single crystals of sufficient size and quality from a supersaturated solution of purified this compound. This is often the most challenging step and may require screening various solvents and conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to fit the experimental data.

3.3. Biological Evaluation: Antiviral Activity Assay

The antiviral activity of this compound is typically evaluated against herpesviruses, such as Herpes Simplex Virus type 1 (HSV-1), using a plaque reduction assay.

Protocol: Plaque Reduction Assay for HSV-1

  • Cell Culture: Seed a monolayer of susceptible cells (e.g., Vero cells) in multi-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the cell monolayers with a known amount of HSV-1.

  • Treatment: After a viral adsorption period, remove the virus inoculum and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for the formation of viral plaques (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). The areas of cell death (plaques) will be visible.

  • Data Analysis: Count the number of plaques at each drug concentration and calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits plaque formation by 50%.

Mechanism of Action: A Proposed Signaling Pathway

The proposed mechanism of action for this compound is analogous to that of its parent compound, BVDU. It is expected to act as a prodrug that requires intracellular phosphorylation to become an active antiviral agent.

G cluster_cell Infected Host Cell cluster_viral Viral Enzymes cluster_host Host Cell Kinases cluster_dna Viral DNA Replication CBVDU This compound CBVDU_MP This compound Monophosphate CBVDU->CBVDU_MP Phosphorylation CBVDU_DP This compound Diphosphate CBVDU_MP->CBVDU_DP Phosphorylation CBVDU_TP This compound Triphosphate CBVDU_DP->CBVDU_TP Phosphorylation vDNAP Viral DNA Polymerase CBVDU_TP->vDNAP Competitive Inhibition DNA Growing Viral DNA Chain CBVDU_TP->DNA Incorporation & Chain Termination vTK Viral Thymidine Kinase (TK) vTK->CBVDU_MP hK Cellular Kinases hK->CBVDU_DP hK->CBVDU_TP vDNAP->DNA Inhibition Inhibition of Replication vDNAP->Inhibition caption Proposed mechanism of action for this compound.

References

An In-depth Technical Guide to (+)-C-BVDU (Brivudine): Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(E)-5-(2-bromovinyl)-2'-deoxyuridine , more commonly known as Brivudine (B1684500) (BVDU) , is a highly potent and selective antiviral agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals. Brivudine is primarily effective against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1] Its therapeutic efficacy is rooted in its specific phosphorylation by viral thymidine (B127349) kinase, which ultimately leads to the inhibition of viral DNA synthesis.[1][2][3][4]

Chemical Properties

Brivudine is a synthetic thymidine nucleoside analog. The defining structural feature is a bromovinyl group at the C5 position of the pyrimidine (B1678525) ring, which is critical for its selective antiviral activity.[1]

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃BrN₂O₅[1][5][6]
Molecular Weight 333.14 g/mol [1][5]
Appearance White to off-white powder[1]
Melting Point 165-166 °C (decomposes)[1]
Solubility Soluble in water and methanol (B129727), slightly soluble in DMSO[1]
Storage Temperature 2-8°C[1][5]
CAS Number 69304-47-8[1][5]
SMILES O=C1C=C(C(=O)N1[C@H]2C--INVALID-LINK----INVALID-LINK--O2)/C=C/Br[1][5]
InChI Key ODZBBRURCPAEIQ-PIXDULNESA-N[1][5]

Synthesis of (+)-C-BVDU

A prevalent method for the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine is outlined below. This process begins with a protected derivative of 2'-deoxyuridine (B118206) and proceeds through several key transformations to yield the final active pharmaceutical ingredient.

Experimental Protocol:

A common synthetic route starts from 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine.[1][7]

  • Condensation: The starting material, 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine, is reacted with carbon tetrabromide in the presence of triphenylphosphine.[1][7] Dichloromethane is typically used as the solvent for this reaction. This step yields the 5-(2,2-dibromovinyl) intermediate.[1]

  • Stereoselective Debromination: The resulting intermediate undergoes stereoselective removal of one bromine atom to form the desired (E)-isomer.[1][7] This is achieved using a reducing agent system, commonly diethyl phosphite (B83602) and triethylamine.[1][7]

  • Deprotection: The acetyl protecting groups on the sugar moiety are removed under alkaline conditions.[1][7] A solution of ammonia (B1221849) in methanol is a frequently used reagent for this deprotection step, affording (E)-5-(2-bromovinyl)-2'-deoxyuridine.[1]

  • Purification: The crude product is purified to obtain a high-purity compound suitable for research and pharmaceutical applications. This is typically accomplished through column chromatography on silica (B1680970) gel, followed by recrystallization.[1]

Mechanism of Antiviral Action

The selective antiviral activity of Brivudine is contingent upon its metabolic activation within virus-infected cells. The following diagram illustrates the key steps in its mechanism of action.

BVDU_Mechanism Mechanism of Action of Brivudine (BVDU) BVDU Brivudine (BVDU) BVDU_MP BVDU-Monophosphate BVDU->BVDU_MP Viral Thymidine Kinase (TK) BVDU_DP BVDU-Diphosphate BVDU_MP->BVDU_DP Viral TK / Cellular Kinases BVDU_TP BVDU-Triphosphate (Active Form) BVDU_DP->BVDU_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Competitive Inhibition / Alternative Substrate Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->Inhibition

Caption: Brivudine's activation pathway and mechanism of viral DNA synthesis inhibition.

Brivudine is preferentially phosphorylated by the thymidine kinase encoded by HSV-1 and VZV to its 5'-monophosphate form.[2][3][4] Further phosphorylation by viral and cellular kinases leads to the formation of brivudine 5'-diphosphate and subsequently brivudine 5'-triphosphate.[2][4][8] This active triphosphate form then acts as a competitive inhibitor or an alternative substrate for the viral DNA polymerase, effectively terminating the elongation of the viral DNA chain and thus inhibiting viral replication.[2][4][9]

References

An In-depth Technical Guide on the Mechanism of Action of (+)-C-BVDU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine, or (+)-C-BVDU, is a synthetic carbocyclic nucleoside analog with potent and selective antiviral activity against herpesviruses, particularly Herpes Simplex Virus Type 1 (HSV-1) and Varicella-Zoster Virus (VZV).[1] As a structural analog of the well-characterized antiviral drug brivudine (B1684500) (BVDU), this compound's mechanism of action is centered on the targeted inhibition of viral DNA replication. A key structural feature of this compound is the replacement of the deoxyribose sugar moiety with a cyclopentane (B165970) ring. This modification confers resistance to degradation by pyrimidine (B1678525) nucleoside phosphorylases, potentially offering an improved pharmacokinetic profile compared to its parent compound.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular anabolism to the active triphosphate form, a process that is initiated by a viral-specific enzyme, ensuring its selective action in infected cells.

Selective Phosphorylation by Viral Thymidine (B127349) Kinase

The initial and rate-limiting step in the activation of this compound is its phosphorylation to this compound monophosphate. This conversion is catalyzed by the herpesvirus-encoded thymidine kinase (TK).[2] The viral TK has a broader substrate specificity than the corresponding cellular TK, allowing it to efficiently phosphorylate this compound.[2] In contrast, uninfected host cells do not significantly phosphorylate this compound, which accounts for the compound's low cytotoxicity and high selectivity.[2]

Conversion to the Active Triphosphate Form

Following the initial phosphorylation by viral TK, cellular kinases catalyze the subsequent phosphorylations of this compound monophosphate to the diphosphate (B83284) and then to the active triphosphate form, this compound-TP.

Inhibition of Viral DNA Polymerase

This compound-TP acts as a potent and selective inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the viral enzyme. The incorporation of this compound-TP into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Infected Host Cell C_BVDU_ext This compound C_BVDU_int This compound C_BVDU_ext->C_BVDU_int Cellular Uptake C_BVDU_MP This compound Monophosphate C_BVDU_int->C_BVDU_MP Viral Thymidine Kinase (TK) C_BVDU_DP This compound Diphosphate C_BVDU_MP->C_BVDU_DP Cellular Kinases C_BVDU_TP This compound Triphosphate (Active) C_BVDU_DP->C_BVDU_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase C_BVDU_TP->Viral_DNA_Polymerase Inhibition Inhibition C_BVDU_TP->Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Replication Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_antiviral_assay Antiviral Activity Assay cluster_cytotoxicity_assay Cytotoxicity Assay cluster_moa_studies Mechanism of Action Studies cluster_data_analysis Data Analysis Plaque_Assay Plaque Reduction Assay IC50_Calc IC₅₀ Calculation Plaque_Assay->IC50_Calc CPE_Assay Cytopathic Effect (CPE) Reduction Assay CPE_Assay->IC50_Calc Yield_Assay Virus Yield Reduction Assay Yield_Assay->IC50_Calc MTT_Assay MTT Assay CC50_Calc CC₅₀ Calculation MTT_Assay->CC50_Calc Neutral_Red_Assay Neutral Red Uptake Assay Neutral_Red_Assay->CC50_Calc TK_Assay Thymidine Kinase Assay SI_Calc Selectivity Index (SI) Calculation (CC₅₀/IC₅₀) Polymerase_Assay DNA Polymerase Inhibition Assay IC50_Calc->SI_Calc CC50_Calc->SI_Calc

References

A Comparative Analysis of the Chemical Structures and Biological Activities of (+)-C-BVDU and BVDU

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brivudine (BVDU), a nucleoside analogue, is a potent antiviral agent, particularly effective against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Its carbocyclic analogue, C-BVDU, introduces a cyclopentane (B165970) ring in place of the deoxyribose moiety, leading to altered stereochemical and biological properties. This guide provides a detailed comparison of the chemical structures and antiviral activities of BVDU and its dextrorotatory carbocyclic enantiomer, (+)-C-BVDU. Key differences in their stereochemistry, their interactions with viral enzymes, and the experimental methodologies used for their characterization are presented.

Chemical Structures: A Tale of Two Rings

The fundamental difference between BVDU and C-BVDU lies in the sugar-like moiety attached to the 5-(E)-(2-bromovinyl)uracil base. In BVDU, this is a deoxyribose ring, whereas in C-BVDU, it is a cyclopentane ring. This substitution of a methylene (B1212753) group for the oxygen atom in the furanose ring eliminates the glycosidic bond, rendering carbocyclic nucleosides like C-BVDU resistant to cleavage by nucleoside phosphorylases.

The replacement of the deoxyribose ring with a cyclopentane ring in C-BVDU introduces chirality at the carbon atoms of the cyclopentane ring. This results in the existence of enantiomers: this compound and (-)-C-BVDU. The "(+)" designation refers to its dextrorotatory property, indicating the direction in which it rotates plane-polarized light.

Below are the chemical structures of BVDU and this compound, highlighting the key structural differences.

BVDU (Brivudine)

Mechanism_of_Action cluster_cell Infected Host Cell BVDU BVDU or this compound BVDU_MP BVDU-MP or This compound-MP BVDU->BVDU_MP Viral Thymidine Kinase (TK) BVDU_DP BVDU-DP or This compound-DP BVDU_MP->BVDU_DP Cellular Kinases BVDU_TP BVDU-TP or This compound-TP BVDU_DP->BVDU_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Inhibition Inhibition BVDU_TP->Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Synthesis_Workflow Start Chiral Cyclopentene Derivative Step1 Stereoselective Functionalization Start->Step1 Intermediate1 Functionalized Cyclopentane Step1->Intermediate1 Step2 Coupling with 5-(E)-(2-bromovinyl)uracil Intermediate1->Step2 Intermediate2 Racemic or Enantiomerically Enriched C-BVDU Step2->Intermediate2 Step3 Enantiomeric Separation (if necessary) Intermediate2->Step3 Product_plus This compound Step3->Product_plus Product_minus (-)-C-BVDU Step3->Product_minus

The Dawn of a New Nucleoside Era: A Technical Guide to the Discovery and History of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleosides, synthetic analogues of natural nucleosides, represent a cornerstone in the development of modern antiviral and anticancer therapies. In these molecules, the furanose ring's oxygen atom is replaced by a methylene (B1212753) group, a modification that imparts remarkable chemical and metabolic stability. This structural alteration prevents cleavage by phosphorylases and hydrolases that typically degrade natural nucleosides, thereby prolonging their therapeutic action.[1] This in-depth guide explores the pivotal discoveries, key molecular players, and the scientific evolution of carbocyclic nucleosides, providing a comprehensive resource for researchers in the field.

A Historical Timeline: From Serendipity to Rational Design

The journey of carbocyclic nucleosides began in the mid-20th century, evolving from initial academic curiosities to life-saving pharmaceuticals.

  • 1966: The first synthesis of a racemic carbocyclic analogue of adenosine (B11128) was reported, laying the foundational chemistry for this new class of compounds.

  • 1968: The naturally occurring (-) enantiomer of carbocyclic adenosine, named Aristeromycin , was isolated from Streptomyces citricolor.[1] This discovery provided a natural template and spurred further investigation into the biological activities of these analogues.

  • 1981: The Neplanocin family of carbocyclic nucleosides, including the potent antiviral agent Neplanocin A, was isolated from Ampullariella regularis.[1]

  • 1988: The synthesis of (±)-Carbovir marked a significant milestone, as it was the first carbocyclic nucleoside to demonstrate potent activity against the human immunodeficiency virus (HIV) with low cytotoxicity.[1] Subsequent research identified the (-) enantiomer as the biologically active form.

  • 1997: Abacavir (B1662851) , a prodrug of (-)-Carbovir, was reported and later approved for the treatment of HIV infection, solidifying the therapeutic importance of this class.[1]

  • 1997: The discovery of Entecavir as a potent and selective inhibitor of the hepatitis B virus (HBV) further expanded the therapeutic applications of carbocyclic nucleosides.[1]

Key Carbocyclic Nucleosides: A Quantitative Overview

The biological activity of carbocyclic nucleosides is a critical aspect of their therapeutic value. The following tables summarize the in vitro antiviral and enzyme inhibitory activities of key compounds discussed in this guide.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Neplanocin A JC virus-1.12>100>89[2]
(-)-Carbovir HIV-1PBM0.016--[3]
Abacavir HIV-1-----
Entecavir HBV-----
Compound 8 Influenza A (H5N1)MDCK3 µg/mL74 µg/mL23[4]
AR-II-04-26 HBVHepG2 2.2.150.77 ± 0.23--[5]
MK-III-02-03 HBVHepG2 2.2.150.83 ± 0.36--[5]
6'-homoneplanocin A Human Cytomegalovirus----[6]
6'-homoneplanocin A Vaccinia virus----[6]
6'-homoneplanocin A Parainfluenza virus----[6]
6'-homoneplanocin A Vesicular stomatitis virus----[6]
CompoundEnzymeKi (nM)Reference
Neplanocin A S-adenosylhomocysteine hydrolase8.39[7]
Apio-neplanocin A (5a) A3 adenosine receptor628 ± 69[8]
Carbocyclic pyrimidine (B1678525) (10) S-adenosylhomocysteine hydrolase5000[9]

Mechanism of Action: Disrupting Viral and Cellular Machinery

Carbocyclic nucleosides exert their biological effects through various mechanisms, primarily by inhibiting key enzymes involved in viral replication and cellular metabolism.

Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase

A primary target for many carbocyclic nucleosides, such as Aristeromycin and Neplanocin A, is S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine, a critical step in cellular methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the 5'-capping of viral mRNA, a process vital for viral protein synthesis and replication.[5]

SAH_Hydrolase_Inhibition SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Methylation Adenosine Adenosine SAH->Adenosine Hydrolysis Homocysteine Homocysteine SAH->Homocysteine Hydrolysis Methyltransferase Methyltransferase SAH->Methyltransferase Inhibits Methyltransferase->SAM Substrate Capped_mRNA 5'-Capped Viral mRNA Methyltransferase->Capped_mRNA Catalyzes SAH_Hydrolase SAH Hydrolase SAH_Hydrolase->SAH Catalyzes Carbocyclic_Nucleoside Carbocyclic Nucleoside (e.g., Neplanocin A) Carbocyclic_Nucleoside->SAH_Hydrolase Inhibits Viral_mRNA Viral mRNA Viral_mRNA->Methyltransferase Substrate Viral_Protein Viral Protein Synthesis Capped_mRNA->Viral_Protein

Mechanism of SAH Hydrolase Inhibition.

Inhibition of Viral Polymerases

Carbocyclic nucleosides like Abacavir and Entecavir function as reverse transcriptase and DNA polymerase inhibitors, respectively.[1] After entering the cell, these nucleoside analogues are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral polymerase. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.

Polymerase_Inhibition cluster_cell Host Cell Carbocyclic_Nucleoside Carbocyclic Nucleoside (e.g., Abacavir) CN_MP Carbocyclic Nucleoside Monophosphate Carbocyclic_Nucleoside->CN_MP Cellular Kinase CN_DP Carbocyclic Nucleoside Diphosphate CN_MP->CN_DP Cellular Kinase CN_TP Carbocyclic Nucleoside Triphosphate (Active) CN_DP->CN_TP Cellular Kinase Viral_Polymerase Viral Reverse Transcriptase/ DNA Polymerase CN_TP->Viral_Polymerase Competitive Inhibitor dNTP Natural dNTPs dNTP->Viral_Polymerase Substrate Growing_DNA Growing Viral DNA Chain Viral_Polymerase->Growing_DNA Elongation Viral_RNA_DNA Viral RNA/DNA Template Viral_RNA_DNA->Viral_Polymerase Template Terminated_DNA Terminated Viral DNA Chain Growing_DNA->Terminated_DNA Incorporation of CN-TP

Mechanism of Viral Polymerase Inhibition.

Experimental Protocols: Synthesis of Key Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides is a complex process that has evolved significantly over the years. Two main strategies are employed: linear and convergent synthesis.[10]

General Protocol for Convergent Synthesis of Abacavir

The convergent synthesis of Abacavir involves the coupling of a pre-synthesized purine (B94841) base with a chiral cyclopentenylamine intermediate. A key step is the enzymatic resolution of a racemic lactam to obtain the desired enantiomer.

1. Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one:

  • A solution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one is prepared in a phosphate (B84403) buffer (50 mM, pH 7.0).

  • Recombinant (+)-γ-lactamase is added to the solution.

  • The reaction mixture is incubated at 37°C with gentle agitation.

  • The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess of the unreacted (-)-lactam.

  • Once approximately 50% conversion is reached, the reaction is stopped, and the unreacted (-)-2-azabicyclo[2.2.1]hept-5-en-3-one is extracted with ethyl acetate.[10]

2. Coupling of the Chiral Intermediate with the Purine Base:

  • The enantiomerically pure cyclopentenylamine intermediate is coupled with a protected 2-amino-6-chloropurine (B14584) derivative. This is often achieved through a palladium-catalyzed reaction.

  • The resulting coupled product is then reacted with cyclopropylamine (B47189) to introduce the cyclopropylamino group at the C6 position of the purine ring.[11]

3. Deprotection to Yield Abacavir:

  • The final step involves the removal of any protecting groups from the purine and the cyclopentene (B43876) ring to yield Abacavir. This is typically achieved by hydrolysis under basic conditions, for example, by refluxing with a solution of sodium hydroxide (B78521) in isopropanol.[12]

General Protocol for the Synthesis of Entecavir

The synthesis of Entecavir is a multi-step process that often starts from a chiral precursor to build the complex carbocyclic core.

1. Construction of the Carbocyclic Core:

  • A common starting material is a substituted cyclopentanone (B42830) derived from ribose.

  • The exocyclic methylene group is introduced via enolate formation and treatment with Eschenmoser's salt.

  • A diastereoselective reduction is performed to generate the C1'-hydroxyl group, which is then protected.[13]

2. Introduction of the Guanine (B1146940) Base:

  • The protected carbocyclic core is coupled with a guanine derivative, often via a Mitsunobu reaction.[13]

3. Final Deprotection Steps:

  • A series of deprotection steps are carried out to remove the protecting groups from the carbocyclic ring and the guanine base to afford Entecavir.[13]

Experimental Protocols: Biological Assays

The evaluation of the biological activity of carbocyclic nucleosides is crucial for drug development. Standardized assays are used to determine their antiviral efficacy and cytotoxicity.

Antiviral Activity Assay (Virus Yield Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of new virus particles in a cell culture.

  • Cell Seeding: Host cells susceptible to the virus are seeded in multi-well plates and incubated to form a monolayer.

  • Compound Treatment and Infection: The cells are treated with serial dilutions of the test compound. Subsequently, the cells are infected with a known amount of the virus.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication.

  • Virus Quantification: The supernatant from each well is collected, and the amount of infectious virus is quantified using a suitable method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.[14]

Cytotoxicity Assay (MTS Assay)

This assay measures the effect of a compound on the viability of host cells to determine its therapeutic window.

  • Cell Seeding: Host cells are seeded in multi-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a specified period.

  • MTS Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured using a plate reader.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[15][16]

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation cluster_antiviral Antiviral Assay Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Antiviral_Assay Antiviral Assay (e.g., Yield Reduction) Characterization->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS) Characterization->Cytotoxicity_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., SAH Hydrolase) Characterization->Enzyme_Assay Seed_Cells_A Seed Host Cells Treat_Compound_A Treat with Compound Seed_Cells_A->Treat_Compound_A Infect_Virus Infect with Virus Treat_Compound_A->Infect_Virus Incubate_A Incubate Infect_Virus->Incubate_A Quantify_Virus Quantify Virus Yield Incubate_A->Quantify_Virus Calculate_IC50 Calculate IC50 Quantify_Virus->Calculate_IC50 Seed_Cells_C Seed Host Cells Treat_Compound_C Treat with Compound Seed_Cells_C->Treat_Compound_C Incubate_C Incubate Treat_Compound_C->Incubate_C Add_MTS Add MTS Reagent Incubate_C->Add_MTS Measure_Absorbance Measure Absorbance Add_MTS->Measure_Absorbance Calculate_CC50 Calculate CC50 Measure_Absorbance->Calculate_CC50

General Experimental Workflow.

Conclusion and Future Directions

The discovery and development of carbocyclic nucleosides have revolutionized the treatment of viral diseases and continue to hold promise in oncology. The enhanced stability and potent biological activity of these compounds make them a privileged scaffold in medicinal chemistry. Future research will likely focus on the development of novel carbocyclic nucleosides with improved selectivity and resistance profiles. The exploration of new carbocyclic ring systems and the derivatization of existing scaffolds will undoubtedly lead to the discovery of next-generation therapeutics with significant clinical impact. The detailed understanding of their synthesis, mechanism of action, and biological evaluation, as outlined in this guide, is paramount for the continued success of this important class of molecules.

References

The Potent Antiviral Profile of (+)-C-BVDU: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activity of (+)-carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine, or (+)-C-BVDU, reveals a promising antiviral agent with significant, stereospecific activity against herpesviruses. This technical guide synthesizes the available data on its antiviral efficacy, cytotoxicity, and mechanism of action, providing researchers, scientists, and drug development professionals with a comprehensive resource on this carbocyclic nucleoside analog.

Antiviral Activity

This compound has demonstrated notable potency against Herpes Simplex Virus type 1 (HSV-1). The biological activity of carbocyclic nucleoside analogs is highly dependent on their stereochemistry. In comparative studies, the (+) enantiomer of C-BVDU was found to be significantly more active than its (-) counterpart.[1]

The antiviral efficacy of this compound is attributed to its interaction with viral thymidine (B127349) kinase (TK). Carbocyclic analogs of BVDU, including this compound, were found to be inactive against TK-deficient strains of HSV-1. This indicates that the initial phosphorylation of the compound by the viral TK is a crucial step for its antiviral activity, a mechanism shared with its parent compound, BVDU.[1]

Quantitative Antiviral Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound against HSV-1.

Virus StrainCell LineIC50 (µg/mL)Reference
Herpes Simplex Virus type 1 (HSV-1)Not SpecifiedSlightly less active than BVDU[1]

While specific IC50 values for Varicella-Zoster Virus (VZV) are not explicitly detailed in the available literature for the (+) enantiomer, the parent compound, C-BVDU, has been shown to be a selective inhibitor of HSV-1 and VZV.[2] Given the established importance of the (+) configuration for anti-HSV-1 activity, it is reasonable to infer that this compound is the primary contributor to the anti-VZV activity of the racemic mixture.

Cytotoxicity Profile

Detailed cytotoxicity data, specifically the 50% cytotoxic concentration (CC50), for this compound is limited in the currently available literature. However, studies on the enantiomers of C-BVDU have indicated that they exhibit low cytotoxicity. For instance, both enantiomers showed only minor activity against HSV-2, and their inactivity against TK-deficient HSV-1 strains at concentrations effective against wild-type virus suggests a high degree of selectivity for virus-infected cells.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound mirrors that of other nucleoside analogs targeting herpesviruses. The process is initiated by the selective phosphorylation of this compound by the virus-encoded thymidine kinase. This step is critical, as evidenced by the lack of activity against TK-deficient viral strains.[1] Subsequent phosphorylations by cellular kinases convert the monophosphate to the active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, and may also be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.

Mechanism_of_Action

Beyond direct inhibition of viral replication, nucleoside analogs can induce apoptosis in infected cells. While specific studies on this compound-induced apoptosis are not available, research on the broader class of nucleoside analogs and BVDU itself suggests the involvement of the intrinsic apoptotic pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of caspases.

Furthermore, some carbocyclic nucleosides have been shown to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[3] Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, which can have a cytostatic effect and may contribute to the overall antiviral activity.

Signaling_Pathways

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Human embryonic lung (HEL) fibroblasts or other susceptible cell lines

  • Varicella-Zoster Virus (VZV) or Herpes Simplex Virus (HSV-1) stock

  • Culture medium (e.g., Eagle's Minimum Essential Medium with supplements)

  • This compound stock solution

  • Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

  • Fixative (e.g., methanol)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed 24-well plates with HEL fibroblasts and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period at 37°C, remove the viral inoculum.

  • Add the different concentrations of this compound or control medium to the wells.

  • Overlay the cell monolayers with the overlay medium.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 5-7 days for VZV).

  • After incubation, fix the cells with methanol (B129727) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control.

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Plaque_Reduction_Workflow start Start seed_cells Seed HEL fibroblasts in 24-well plates start->seed_cells incubate1 Incubate to confluency seed_cells->incubate1 infect_cells Infect cell monolayers with virus incubate1->infect_cells prepare_drug Prepare serial dilutions of this compound add_drug Add drug dilutions to wells prepare_drug->add_drug adsorption 1-hour adsorption at 37°C infect_cells->adsorption adsorption->add_drug add_overlay Add overlay medium add_drug->add_overlay incubate2 Incubate for plaque formation add_overlay->incubate2 fix_stain Fix and stain cells incubate2->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_inhibition Calculate % inhibition count_plaques->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and, conversely, cytotoxicity.

Materials:

  • Human embryonic lung (HEL) fibroblasts or other relevant cell lines

  • Culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed 96-well plates with HEL fibroblasts at a density of approximately 10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium and add the different concentrations of this compound to the wells. Include wells with medium only (blank) and cells with drug-free medium (cell control).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 3-7 days).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration compared to the cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.

MTT_Assay_Workflow start Start seed_cells Seed HEL fibroblasts in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_drug Add drug dilutions to wells incubate1->add_drug prepare_drug Prepare serial dilutions of this compound prepare_drug->add_drug incubate2 Incubate for 3-7 days add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilization Add solubilization solution incubate3->add_solubilization measure_absorbance Measure absorbance at 570 nm add_solubilization->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50 end End determine_cc50->end

Conclusion

This compound is a potent and selective inhibitor of HSV-1, with its biological activity being intrinsically linked to its specific stereochemical configuration. Its mechanism of action, involving activation by viral thymidine kinase, underscores its selectivity for infected cells and suggests a favorable safety profile. While further studies are needed to fully elucidate its cytotoxicity and the specific signaling pathways it modulates, the existing data strongly support its potential as a valuable candidate for antiviral drug development. The experimental protocols provided herein offer a foundation for the continued investigation and characterization of this and other novel carbocyclic nucleoside analogs.

References

In Vitro Antiviral Spectrum of (+)-Carbocyclic Brivudine ((+)-C-BVDU): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Carbocyclic Brivudine ((+)-C-BVDU) is a carbocyclic nucleoside analogue of Brivudine (BVDU), a potent antiviral agent. This document provides a comprehensive overview of the available in vitro antiviral spectrum of this compound, drawing upon existing literature for its direct and comparative activities. Due to the limited availability of extensive quantitative data specifically for this compound, this guide also presents data for the parent compound, BVDU, to offer a comparative therapeutic context. Detailed experimental protocols for assessing antiviral efficacy and cytotoxicity are provided, alongside visualizations of the proposed mechanism of action and experimental workflows.

Introduction to this compound

This compound, or (+)-carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine, is a synthetic nucleoside analogue where the furanose oxygen of the ribose sugar is replaced by a methylene (B1212753) group.[1] This modification confers increased metabolic stability by rendering the molecule resistant to cleavage by phosphorylases and hydrolases.[1] Like its parent compound, BVDU, this compound has demonstrated activity against herpesviruses, specifically Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).[1]

In Vitro Antiviral Activity

Direct quantitative data on the in vitro antiviral spectrum of this compound is limited in publicly available literature. However, existing studies provide a qualitative assessment and comparison to its well-characterized analogue, BVDU.

Table 1: Summary of In Vitro Antiviral Activity of this compound and BVDU

Virus FamilyVirusThis compound ActivityBVDU EC₅₀ (µM)Cell LineReference
HerpesviridaeHerpes Simplex Virus type 1 (HSV-1)Active, slightly less potent than BVDU0.0072Multiple[1][2]
Varicella-Zoster Virus (VZV)Active0.001 - 0.01 µg/mLHuman Embryonic Fibroblasts[1][3][4]
Herpes Simplex Virus type 2 (HSV-2)Not reportedInactiveMultiple[5]
Cytomegalovirus (CMV)Not reportedNot reported-
Epstein-Barr Virus (EBV)Not reportedNot reported-

Note: The EC₅₀ (50% effective concentration) for BVDU against VZV is presented in µg/mL as reported in the source.[3] The activity of this compound is described as "possesses activity against" HSV-1 and VZV.[1]

Proposed Mechanism of Action

The antiviral mechanism of this compound is believed to be analogous to that of BVDU, which is a well-established inhibitor of herpesvirus replication. The process is initiated by the selective phosphorylation of the compound by viral thymidine (B127349) kinase (TK).[4][6][7]

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Herpesvirus CBVDU This compound CBVDU_MP This compound-MP CBVDU->CBVDU_MP Viral Thymidine Kinase (TK) CBVDU_DP This compound-DP CBVDU_MP->CBVDU_DP Viral TK / Cellular Kinases CBVDU_TP This compound-TP (Active Form) CBVDU_DP->CBVDU_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase CBVDU_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Incorporation & Chain Termination Virus Virus Replication Inhibited

Caption: Proposed mechanism of action for this compound.

The process unfolds as follows:

  • Selective Phosphorylation: this compound is preferentially phosphorylated to its monophosphate form by the viral thymidine kinase.[6][7]

  • Further Phosphorylation: Host cell kinases then convert the monophosphate to the diphosphate (B83284) and subsequently to the active triphosphate form, this compound-TP.[6]

  • Inhibition of Viral DNA Polymerase: this compound-TP acts as a competitive inhibitor of the viral DNA polymerase.[8]

  • Chain Termination: Incorporation of this compound-TP into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[9]

Experimental Protocols

The following are generalized protocols for determining the in vitro antiviral activity and cytotoxicity of compounds like this compound, based on standard methodologies reported in the literature.

General Experimental Workflow

Experimental_Workflow start Start prepare_compound Prepare Stock Solution of this compound start->prepare_compound prepare_cells Culture Susceptible Host Cells start->prepare_cells cytotoxicity_assay Determine Cytotoxicity (CC₅₀) (e.g., MTT Assay) prepare_compound->cytotoxicity_assay treat_cells Treat with Serial Dilutions of this compound prepare_compound->treat_cells prepare_cells->cytotoxicity_assay infect_cells Infect Cells with Virus prepare_cells->infect_cells calculate_si Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ cytotoxicity_assay->calculate_si antiviral_assay Perform Antiviral Assay (e.g., Plaque Reduction or CPE Inhibition) infect_cells->treat_cells incubate Incubate treat_cells->incubate quantify_effect Quantify Antiviral Effect incubate->quantify_effect calculate_ec50 Calculate EC₅₀ quantify_effect->calculate_ec50 calculate_ec50->calculate_si end End calculate_si->end

Caption: Generalized workflow for in vitro antiviral testing.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying the inhibition of viral replication.[10][11]

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for HSV-1) in 24-well plates and incubate until a confluent monolayer is formed.[10]

  • Virus Infection: Remove the culture medium and infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., 0.1 MOI for HSV-1) for 1 hour at 37°C to allow for viral adsorption.[10]

  • Compound Treatment: After incubation, remove the viral inoculum and replace it with fresh medium containing serial dilutions of this compound. Include a no-drug control (vehicle, e.g., DMSO) and a positive control (e.g., BVDU or Acyclovir).[10]

  • Overlay: After a further incubation period, overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.[12]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.[12]

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the no-drug control. The EC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50%.[10]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.[13][14]

  • Cell Seeding: Seed host cells in 96-well plates.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of the virus at a concentration known to cause significant CPE.

  • Incubation: Incubate the plates until CPE is clearly visible in the virus control wells (no compound).

  • CPE Assessment: The extent of CPE in each well is observed microscopically and can be quantified using methods like staining with crystal violet or by measuring cell viability (e.g., using an MTT assay).[15]

  • Data Analysis: The EC₅₀ is the concentration of the compound that inhibits CPE by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.[16][17][18][19]

  • Cell Seeding: Seed host cells in 96-well plates and allow them to adhere overnight.[20]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a no-compound control.

  • Incubation: Incubate the cells for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[16][18]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50% compared to the no-compound control.

Conclusion

This compound is a promising carbocyclic nucleoside analogue with demonstrated in vitro activity against HSV-1 and VZV. While comprehensive quantitative data remains to be fully elucidated, its structural and mechanistic similarity to BVDU suggests a potent and selective antiviral profile. The experimental protocols outlined in this guide provide a robust framework for further investigation into the antiviral spectrum and therapeutic potential of this compound. Future research should focus on generating detailed quantitative data against a broader range of viruses and further characterizing its mechanism of action to fully understand its potential as a clinical candidate.

References

Unveiling the Core: A Technical Guide to (+)-C-BVDU's Action Against Herpes Simplex Virus Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against viral diseases, understanding the intricate mechanisms of antiviral compounds is paramount. This technical guide delves into the core of (+)-C-BVDU's interaction with Herpes Simplex Virus Type 1 (HSV-1), providing researchers, scientists, and drug development professionals with a comprehensive resource on its antiviral activity, mechanism of action, and the cellular pathways it may influence.

Introduction to this compound and Herpes Simplex Virus Type 1

Herpes Simplex Virus Type 1 (HSV-1) is a prevalent human pathogen, notorious for causing a range of conditions from cold sores to more severe infections. The virus establishes lifelong latency in the nervous system, with periodic reactivations leading to recurrent disease. Current antiviral therapies, while effective, face challenges such as the emergence of drug-resistant strains.

This compound, the common name for the (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a potent nucleoside analog that has demonstrated significant and highly selective activity against HSV-1. Its efficacy stems from its ability to specifically target a viral enzyme, thereby minimizing its impact on host cells. The stereochemistry of BVDU is critical to its function, with the (E)-isomer exhibiting pronounced antiviral effects, while the (Z)-isomer is significantly less active.[1] This document will focus on the biologically active form.

Mechanism of Action

The antiviral action of this compound against HSV-1 is a multi-step process that hinges on the virus's own machinery, a key factor in its high selectivity.

  • Viral Thymidine (B127349) Kinase (TK) Phosphorylation: this compound is selectively recognized and phosphorylated by the HSV-1 encoded thymidine kinase (TK).[2][3] This initial phosphorylation step is crucial and does not efficiently occur with the host cellular TK, thus concentrating the activated drug in infected cells.

  • Conversion to Triphosphate: Cellular kinases further phosphorylate the monophosphate form of this compound to its active triphosphate derivative.[2]

  • Inhibition of Viral DNA Polymerase: The triphosphate form of this compound acts as a competitive inhibitor of the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[2][3] By incorporating into the growing viral DNA chain, it terminates further elongation, effectively halting viral replication.

Mechanism_of_Action cluster_host_cell Infected Host Cell CBVDU This compound CBVDU_MP This compound Monophosphate CBVDU->CBVDU_MP HSV-1 Thymidine Kinase (TK) CBVDU_DP This compound Diphosphate CBVDU_MP->CBVDU_DP Cellular Kinases CBVDU_TP This compound Triphosphate CBVDU_DP->CBVDU_TP Cellular Kinases Inhibition Inhibition CBVDU_TP->Inhibition Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Polymerase

Figure 1: Mechanism of this compound activation and inhibition of HSV-1 DNA replication.

Quantitative Antiviral Activity and Cytotoxicity

The potency of an antiviral agent is quantified by its 50% inhibitory concentration (IC50), the concentration at which it inhibits viral replication by 50%. Conversely, its toxicity to host cells is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a drug's therapeutic window.

Cell LineVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Primary Rabbit Testes (PRT)Various HSV-1 strains0.01 - 0.02Not specifiedNot specified[4]
VeroVarious HSV-1 strains0.06 - 0.22100 (BHK cells)>450[5]

Note: The CC50 value was determined in baby hamster kidney (BHK) cells. The high SI value indicates a wide therapeutic window for (E)-5-(2-bromovinyl)-2'-deoxyuridine.

Experimental Protocols

The determination of antiviral activity and cytotoxicity involves standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Plaque Reduction Assay (for IC50 Determination)

This assay is the gold standard for measuring the inhibition of viral replication.

  • Cell Seeding: Plate a suitable host cell line, such as Vero cells, in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known titer of HSV-1 for a defined period (e.g., 1 hour) to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (areas of cell death), typically 2-3 days.

  • Plaque Visualization: Fix the cells with a fixative agent (e.g., methanol (B129727) or formalin) and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques at each drug concentration. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).

Cytotoxicity Assay (for CC50 Determination)

This assay assesses the effect of the compound on the viability of uninfected host cells. The MTT assay is a common method.

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and allow them to attach and grow overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: After an incubation period, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Interaction with Cellular Signaling Pathways

While the primary mechanism of this compound is the direct inhibition of viral DNA replication, the interplay between viral infection and host cell signaling pathways is a critical area of research. HSV-1 infection is known to modulate several cellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, to create a favorable environment for its replication.

Currently, there is a lack of direct evidence detailing the specific effects of this compound on these signaling pathways during HSV-1 infection. However, given that some antiviral compounds exert their effects through the modulation of host immune responses, this remains an important area for future investigation. Understanding whether this compound has any immunomodulatory or signaling-related activities in addition to its direct antiviral effect could open new avenues for therapeutic strategies.

HSV1_Signaling cluster_infection HSV-1 Infection cluster_drug_interaction Potential this compound Interaction HSV1 HSV-1 Host_Cell Host Cell HSV1->Host_Cell Infects NFkB NF-κB Pathway Host_Cell->NFkB Activates MAPK MAPK Pathway Host_Cell->MAPK Activates Viral_Replication Viral Replication NFkB->Viral_Replication Promotes Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response MAPK->Viral_Replication Promotes MAPK->Inflammatory_Response CBVDU This compound (Direct Inhibition) Viral_Replication_Inhibited Viral Replication (Inhibited) CBVDU->Viral_Replication_Inhibited CBVDU_Modulation This compound (Potential Modulation?) CBVDU_Modulation->NFkB ? CBVDU_Modulation->MAPK ?

Figure 2: Potential interaction of this compound with HSV-1-induced signaling pathways.

Conclusion

This compound stands out as a highly potent and selective inhibitor of Herpes Simplex Virus Type 1. Its mechanism of action, centered on the specific activation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase, underscores its targeted efficacy. The available data for the active (E)-isomer demonstrates a significant therapeutic window. While its direct antiviral properties are well-established, further research is warranted to elucidate any potential modulatory effects on host cellular signaling pathways during HSV-1 infection. This in-depth understanding will be instrumental in optimizing its therapeutic use and in the development of next-generation antiviral agents.

References

An In-depth Technical Guide on (+)-Carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine [(+)-C-BVDU] and its Interaction with Varicella-Zoster Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+)-carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine [(+)-C-BVDU], a potent nucleoside analogue with significant antiviral activity against the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles. This document delves into the core aspects of this compound, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel antiviral therapeutics.

Introduction

Varicella-zoster virus (VZV), a human alphaherpesvirus, establishes lifelong latency in the sensory ganglia after primary infection (chickenpox) and can reactivate later in life to cause herpes zoster (shingles), often accompanied by debilitating postherpetic neuralgia. The development of effective and selective antiviral agents is crucial for the management of VZV infections. Brivudine (BVDU) is a highly potent nucleoside analogue used in the treatment of herpes zoster.[1] (+)-Carbocyclic-BVDU [this compound] is a carbocyclic analogue of BVDU, which has also demonstrated significant anti-VZV activity. This guide focuses on the technical details of this compound's interaction with VZV.

Mechanism of Action

The antiviral activity of this compound, similar to its parent compound BVDU, is dependent on its selective phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[1][2] This viral enzyme exhibits a broader substrate specificity compared to its human cellular counterparts, a key factor in the drug's selectivity.

Once inside a VZV-infected cell, this compound is converted into its monophosphate derivative by the viral TK. Cellular kinases then further phosphorylate it to the active triphosphate form, this compound-triphosphate. This active metabolite acts as a competitive inhibitor of the VZV DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[3] The incorporation of this compound-triphosphate into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[1]

Mechanism_of_Action cluster_cell VZV-Infected Host Cell CBVDU This compound CBVDU_MP This compound-Monophosphate CBVDU->CBVDU_MP Phosphorylation CBVDU_DP This compound-Diphosphate CBVDU_MP->CBVDU_DP Phosphorylation CBVDU_TP This compound-Triphosphate CBVDU_DP->CBVDU_TP Phosphorylation VZV_DNAP VZV DNA Polymerase CBVDU_TP->VZV_DNAP Competitive Inhibition VZV_TK VZV Thymidine Kinase VZV_TK->CBVDU_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->CBVDU_DP Cellular_Kinases->CBVDU_TP Viral_DNA Viral DNA Replication VZV_DNAP->Viral_DNA Elongation VZV_DNAP->Viral_DNA Incorporation & Chain Termination

Figure 1: Mechanism of Action of this compound in VZV-infected cells.

Quantitative Antiviral Activity

The in vitro antiviral efficacy of this compound against VZV has been evaluated in comparison to other nucleoside analogues. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-VZV Activity of this compound and Comparator Compounds

CompoundVZV Strains (n=26)EC50 (µg/mL)Reference
This compound Clinical Isolates~0.003 - 0.004[2]
BVDUClinical Isolates~0.002 - 0.003[2]
BVaraUClinical Isolates<0.002[2]
Acyclovir (ACV)Clinical Isolates~0.03 - 0.04[2]

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data is approximated from graphical representation in the cited source.

Table 2: Comparative Efficacy of Anti-VZV Compounds

CompoundOrder of Decreasing Efficacy against VZVReference
BVaraU> BVDU ≥ This compound > CEDU ≥ IDU > ACV > Ara-A > DHPG > PFA[2]

Table 3: VZV DNA Polymerase Inhibition by BVDU-Triphosphate

ParameterEnzymeValue (µM)Reference
Ki for BVDUTPVZV DNA Polymerase0.55[3]
Km for dTTPVZV DNA Polymerase1.43[3]

Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Data for BVDU-triphosphate is presented as a surrogate for this compound-triphosphate due to structural similarity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-VZV activity.

Plaque Reduction Assay for VZV in Human Embryonic Lung (HEL) Fibroblasts

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Materials:

  • Human Embryonic Lung (HEL) fibroblasts

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • VZV-infected HEL cells (for cell-associated virus) or cell-free VZV stock

  • This compound and other test compounds

  • Overlay medium (e.g., culture medium with 0.5-1.2% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEL cells into 6-well or 24-well plates and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in culture medium.

  • Virus Inoculation:

    • For cell-associated VZV: Prepare serial dilutions of VZV-infected HEL cells. Remove the culture medium from the confluent HEL cell monolayers and inoculate with the diluted infected cells.

    • For cell-free VZV: Dilute the cell-free virus stock to the desired multiplicity of infection (MOI). Remove the culture medium from the confluent HEL cell monolayers and inoculate with the diluted virus.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C in a CO₂ incubator to allow for viral adsorption.

  • Treatment and Overlay: After the adsorption period, remove the inoculum and gently overlay the cell monolayers with the overlay medium containing the various concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 5-7 days, or until distinct plaques are visible in the virus control wells.

  • Staining and Plaque Counting:

    • Aspirate the overlay medium and fix the cells with 10% formaldehyde (B43269) for at least 30 minutes.

    • Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by regression analysis of the dose-response curve.

Plaque_Reduction_Assay start Start seed_cells Seed HEL Fibroblasts in Plates start->seed_cells confluent_monolayer Incubate to Confluency seed_cells->confluent_monolayer inoculate Inoculate Cell Monolayers with VZV confluent_monolayer->inoculate prepare_compounds Prepare Serial Dilutions of this compound overlay Add Overlay Medium with this compound prepare_compounds->overlay prepare_virus Prepare VZV Inoculum prepare_virus->inoculate adsorb Incubate for Viral Adsorption (1-2h) inoculate->adsorb adsorb->overlay incubate_plaques Incubate for Plaque Formation (5-7 days) overlay->incubate_plaques fix_stain Fix and Stain with Crystal Violet incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Figure 2: Experimental Workflow for VZV Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic concentration of a compound.

Materials:

  • HEL fibroblasts or other relevant cell line

  • Culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEL cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a cell control (no compound).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 5-7 days) at 37°C in a CO₂ incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50% and is determined by regression analysis.

Conclusion

This compound is a potent and selective inhibitor of varicella-zoster virus replication in vitro. Its mechanism of action, which relies on the specific activation by the viral thymidine kinase, provides a high therapeutic index. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of carbocyclic nucleoside analogues as anti-VZV agents. The provided methodologies can be adapted to evaluate novel compounds and to further elucidate the intricacies of VZV replication and its inhibition.

References

Foundational Research on Carbocyclic Analogues of BVDU: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on carbocyclic analogues of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), potent antiviral agents with significant activity against herpes simplex viruses. This document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes the underlying mechanism of action.

Core Concepts and Rationale

Carbocyclic nucleoside analogues are a class of compounds where the furanose oxygen of the sugar moiety is replaced by a methylene (B1212753) group. This structural modification confers several advantageous properties, most notably increased stability against enzymatic degradation by nucleoside phosphorylases, which can cleave the glycosidic bond in conventional nucleosides. The carbocyclic analogue of BVDU, commonly referred to as C-BVDU, was developed to leverage this stability while retaining the potent and selective antiherpetic activity of its parent compound.

Quantitative Data Summary

The antiviral activity of C-BVDU and its related analogues has been evaluated against various strains of Herpes Simplex Virus (HSV). While foundational research indicates that C-BVDU is slightly less potent than BVDU, it maintains high selectivity. The following tables summarize the key quantitative data from comparative studies.

Table 1: In Vitro Antiviral Activity of C-BVDU and BVDU against Herpes Simplex Virus Type 1 (HSV-1)

CompoundVirus StrainCell LineIC₅₀ (µg/mL)
C-BVDUKOSE₆SM0.007
BVDUKOSE₆SM0.004

IC₅₀ (50% Inhibitory Concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: In Vitro Antiviral Activity of C-BVDU and BVDU against Herpes Simplex Virus Type 2 (HSV-2)

CompoundVirus StrainCell LineIC₅₀ (µg/mL)
C-BVDUGE₆SM0.2
BVDUGE₆SM0.1

Table 3: Cytotoxicity of C-BVDU and BVDU

CompoundCell LineCC₅₀ (µg/mL)Selectivity Index (SI) vs. HSV-1Selectivity Index (SI) vs. HSV-2
C-BVDUE₆SM>25>3571>125
BVDUE₆SM>25>6250>250

CC₅₀ (50% Cytotoxic Concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is calculated as CC₅₀/IC₅₀.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of foundational research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of carbocyclic BVDU analogues.

Synthesis of Carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine (C-BVDU)

The synthesis of C-BVDU is achieved through a multi-step process starting from a suitable carbocyclic precursor. The following is a representative protocol based on conventional methods described in the literature[1].

Starting Material: Carbocyclic 2'-deoxyuridine (B118206).

Step 1: Acetylation

  • Suspend carbocyclic 2'-deoxyuridine in anhydrous pyridine.

  • Add acetic anhydride (B1165640) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice water and extract with chloroform.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the di-O-acetylated intermediate.

Step 2: Bromovinylation

  • Dissolve the acetylated intermediate in a suitable solvent such as chloroform.

  • Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and wash with sodium thiosulfate (B1220275) solution to remove excess bromine.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 5-bromovinyl intermediate.

Step 3: Deprotection

  • Dissolve the bromovinylated intermediate in methanolic ammonia.

  • Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the final product, C-BVDU, by recrystallization.

Plaque Reduction Assay for Antiviral Activity

The antiviral activity of C-BVDU is determined by a plaque reduction assay, which measures the inhibition of virus-induced cell lysis.

  • Cell Seeding: Seed confluent monolayers of a suitable cell line (e.g., Vero cells) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a specific multiplicity of infection (MOI) of HSV-1 or HSV-2.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound (C-BVDU) or the reference compound (BVDU).

  • Incubation: Incubate the plates for 2-3 days at 37°C in a humidified CO₂ incubator to allow for plaque formation.

  • Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed to determine their therapeutic window.

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Mechanism of Action and Signaling Pathways

The selective antiviral activity of C-BVDU is dependent on its specific phosphorylation by the viral thymidine (B127349) kinase (TK). This initial phosphorylation is the rate-limiting step and ensures that the drug is primarily activated in virus-infected cells.

Mechanism_of_Action_C-BVDU CBVDU C-BVDU CBVDUMP C-BVDU-MP CBVDU->CBVDUMP Viral Thymidine Kinase (TK) CBVDUDP C-BVDU-DP CBVDUMP->CBVDUDP Cellular Kinases CBVDUTP C-BVDU-TP CBVDUDP->CBVDUTP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase CBVDUTP->Viral_DNA_Polymerase Competitive Inhibition (with dUTP) Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA->Chain_Termination

Caption: Activation and mechanism of action of C-BVDU in a virus-infected cell.

The workflow for evaluating the antiviral potential of carbocyclic BVDU analogues involves a series of interconnected experimental stages, from chemical synthesis to detailed biological assays.

Experimental_Workflow Synthesis Synthesis of C-BVDU Analogues Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antiviral_Screening Antiviral Activity Screening (Plaque Reduction Assay) Purification->Antiviral_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (IC₅₀, CC₅₀, SI) Antiviral_Screening->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Enzyme Inhibition, etc.) Data_Analysis->Mechanism_Studies Lead Compound Selection

Caption: Experimental workflow for the evaluation of carbocyclic BVDU analogues.

References

Methodological & Application

Synthesis Protocol for (+)-Carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine [(+)-C-BVDU]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of (+)-Carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine, commonly known as (+)-C-BVDU. This carbocyclic nucleoside analogue is a potent antiviral agent, and this protocol is intended for research and development purposes.

Introduction

This compound is a carbocyclic analogue of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a well-known antiviral drug. In this compound, the furanose ring of the deoxyribose moiety is replaced by a cyclopentane (B165970) ring. This structural modification confers interesting pharmacological properties, including potential resistance to enzymatic degradation. The synthesis of this compound is a multi-step process that begins with the preparation of a carbocyclic analogue of 2'-deoxyuridine (B118206), followed by the introduction of the characteristic (E)-5-(2-bromovinyl) substituent.

Overall Synthetic Pathway

The synthesis of this compound can be logically divided into two main stages:

  • Synthesis of the Carbocyclic 2'-Deoxyuridine Core: This involves the construction of the cyclopentane ring functionalized with the appropriate stereochemistry to mimic the deoxyribose sugar and the subsequent coupling with a uracil (B121893) moiety.

  • Introduction of the (E)-5-(2-bromovinyl) Group: This stage focuses on the specific modification of the uracil base at the C5 position to introduce the bromovinyl group with the correct (E)-stereochemistry.

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of Carbocyclic 2'-Deoxyuridine Core cluster_stage2 Stage 2: Introduction of (E)-5-(2-bromovinyl) Group A Starting Materials B Formation of Cyclopentylamine (B150401) Intermediate A->B Multi-step synthesis C Construction of Carbocyclic Uracil Analogue B->C Condensation D Carbocyclic 2'-Deoxyuridine E Mercuration at C5 D->E Hg(OAc)₂ F Vinylation E->F Methyl Acrylate (B77674), Li₂PdCl₄ G Bromination & Isomerization F->G NBS H Final Product: This compound G->H Deprotection (if applicable)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established synthetic routes for carbocyclic nucleosides and the introduction of the bromovinyl group.[1][2]

Stage 1: Synthesis of Carbocyclic 2'-Deoxyuridine

The synthesis of the carbocyclic 2'-deoxyuridine core is a complex process that has been accomplished through various routes. A common strategy involves the synthesis of a suitably functionalized cyclopentylamine derivative, which is then condensed with a reagent that provides the uracil ring structure.

Protocol 1: Synthesis of a Key Intermediate - (±)-[1α,3α,4β]-3-(Benzoyloxymethyl)-4-(benzoyloxy)cyclopentan-1-amine

This intermediate provides the necessary carbocyclic framework with the correct stereochemistry for the hydroxyl and hydroxymethyl groups.

  • Step 1: Preparation of the Starting Material. The synthesis often commences from a readily available starting material that can be elaborated into the desired cyclopentane ring system.

  • Multi-step Elaboration. Through a series of organic reactions including, but not limited to, cycloadditions, reductions, and functional group manipulations, the cyclopentane ring is constructed with the desired stereocenters.

  • Introduction of the Amine Functionality. An amino group is introduced at the C1' position of the cyclopentane ring, often via a reductive amination or from a corresponding azide (B81097) or nitro compound.

  • Protection of Hydroxyl Groups. The hydroxyl groups at the C3' and C5' equivalent positions are typically protected, for instance, as benzoyl esters, to prevent unwanted side reactions in subsequent steps.

Protocol 2: Construction of the Carbocyclic Uracil Analogue

  • Reaction with β-ethoxy-N-ethoxycarbonylacrylamide. The cyclopentylamine intermediate is reacted with β-ethoxy-N-ethoxycarbonylacrylamide in a suitable solvent like ethanol.

  • Cyclization. The resulting adduct is then treated with aqueous acid (e.g., 2 N H₂SO₄) and heated to induce cyclization and formation of the uracil ring.

  • Deprotection. The protecting groups on the hydroxyl functions are removed, typically by treatment with a base such as sodium methoxide (B1231860) in methanol (B129727), to yield the carbocyclic 2'-deoxyuridine.

Stage 2: Introduction of the (E)-5-(2-bromovinyl) Group

This stage modifies the synthesized carbocyclic 2'-deoxyuridine to introduce the C5-substituent.

Protocol 3: Synthesis of this compound from Carbocyclic 2'-Deoxyuridine

  • Mercuration. To a suspension of carbocyclic 2'-deoxyuridine in water, an equimolar amount of mercury(II) acetate (B1210297) is added. The mixture is heated at reflux until a clear solution is obtained and then for an additional period (e.g., 10 hours). The solution is then evaporated to dryness.

  • Vinylation. The resulting 5-acetoxymercuri derivative is dissolved in methanol and reacted with methyl acrylate in the presence of a catalytic amount of dilithium (B8592608) tetrachloropalladate(II) (Li₂PdCl₄). The reaction is typically stirred at room temperature for 24 hours. The precipitated metallic palladium is filtered off, and the filtrate is concentrated.

  • Purification of the Vinyl Ester Intermediate. The residue is purified by column chromatography on silica (B1680970) gel to yield the (E)-5-(2-methoxycarbonylvinyl)carbocyclic-2'-deoxyuridine.

  • Saponification. The purified vinyl ester is treated with aqueous sodium hydroxide (B78521) (e.g., 1 N NaOH) at room temperature to saponify the ester.

  • Bromodecarboxylation. The resulting solution of the sodium salt of the carboxylic acid is treated with N-bromosuccinimide (NBS) in the presence of a base (e.g., potassium carbonate) to effect bromodecarboxylation, yielding the desired (E)-5-(2-bromovinyl) derivative.

  • Final Purification. The final product, this compound, is purified by column chromatography and can be further recrystallized to obtain a high-purity compound.

Data Presentation

The following tables summarize typical quantitative data that would be obtained during the synthesis.

Compound Step Reactants Reagents Yield (%) Melting Point (°C)
Carbocyclic 2'-DeoxyuridineStage 1Cyclopentylamine intermediate, β-ethoxy-N-ethoxycarbonylacrylamideH₂SO₄, NaOMe--
5-Acetoxymercuri-C-dUStage 2, Step 1Carbocyclic 2'-DeoxyuridineHg(OAc)₂Quantitative-
(E)-5-(2-Methoxycarbonylvinyl)-C-dUStage 2, Step 2 & 35-Acetoxymercuri-C-dU, Methyl AcrylateLi₂PdCl₄~60-70-
This compoundStage 2, Step 5 & 6(E)-5-(2-carboxyvinyl)-C-dU sodium saltNBS, K₂CO₃~70-80-

Note: Yields are indicative and can vary based on reaction scale and optimization.

Signaling Pathway and Workflow Diagrams

The following diagram illustrates the key chemical transformations in the introduction of the (E)-5-(2-bromovinyl) group.

C_BVDU_Synthesis C_dU Carbocyclic 2'-Deoxyuridine Mercurated 5-Acetoxymercuri Intermediate C_dU->Mercurated Hg(OAc)₂ Reflux Vinyl_ester (E)-5-(2-Methoxycarbonylvinyl) Intermediate Mercurated->Vinyl_ester Methyl Acrylate Li₂PdCl₄ Carboxylic_acid (E)-5-(2-Carboxyvinyl) Intermediate Vinyl_ester->Carboxylic_acid NaOH (Saponification) C_BVDU This compound Carboxylic_acid->C_BVDU NBS, K₂CO₃ (Bromodecarboxylation)

Caption: Key steps in the synthesis of this compound.

This detailed protocol provides a comprehensive guide for the synthesis of this compound for research purposes. Adherence to standard laboratory safety procedures is paramount when handling all chemicals mentioned.

References

Application Notes and Protocols for the Purification of (+)-C-BVDU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the purification of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine, BVDU), with a specific focus on obtaining the biologically active (+)-C-BVDU enantiomer. Protocols for achiral purification via recrystallization and column chromatography are presented, followed by a specialized protocol for chiral separation using High-Performance Liquid Chromatography (HPLC). Quantitative data is summarized in tables for clarity, and diagrams are provided to illustrate the mechanism of action and purification workflows.

Introduction

Brivudine (BVDU) is a potent nucleoside analog antiviral drug, highly effective against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Its therapeutic activity is primarily attributed to the (+)-enantiomer, which, after intracellular phosphorylation, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA replication. The stereochemistry of BVDU is critical, as the different enantiomers can exhibit varied biological activities and metabolic profiles. Therefore, the isolation of the pure this compound enantiomer is essential for research, development, and clinical applications.

These application notes provide a comprehensive guide to the purification of BVDU, starting from a crude racemic mixture to the isolation of the desired enantiomerically pure this compound.

Mechanism of Action of Brivudine

Brivudine exerts its antiviral effect through a multi-step intracellular activation process, primarily within virus-infected cells.

BVDU_Mechanism cluster_cell Infected Host Cell BVDU Brivudine (BVDU) BVDU_MP BVDU Monophosphate (BVDU-MP) BVDU->BVDU_MP Viral Thymidine Kinase (TK) BVDU_DP BVDU Diphosphate (BVDU-DP) BVDU_MP->BVDU_DP Viral TK / Cellular Thymidylate Kinase BVDU_TP BVDU Triphosphate (BVDU-TP) (Active Form) BVDU_DP->BVDU_TP Cellular Nucleoside Diphosphate Kinase Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation BVDU_TP->DNA_Elongation Incorporation into Viral DNA Viral_DNA_Polymerase->DNA_Elongation Chain_Termination Chain Termination (Inhibition of Viral Replication) DNA_Elongation->Chain_Termination

Caption: Intracellular activation and mechanism of action of Brivudine.

Achiral Purification of Crude Brivudine

Prior to chiral separation, it is often necessary to purify the crude, racemic BVDU to remove impurities from the synthesis. Recrystallization and column chromatography are effective methods for this purpose.

Recrystallization Protocol

Recrystallization is a robust method for purifying crude BVDU from a solid state.

Experimental Protocol:

  • Dissolution: Dissolve the crude BVDU product in a 45-55% aqueous methanol (B129727) solution. The typical mass-to-volume ratio is 1:6 to 1:10 (e.g., 1 gram of crude BVDU in 6 to 10 mL of the methanol solution)[1].

  • Heating: Heat the mixture to 65-75°C with stirring until all the solid has dissolved[1]. This may take 3-4 hours[1].

  • Cooling & Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath (0-4°C) for at least 1-2 hours to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

ParameterValueReference
Starting MaterialCrude Racemic BVDUN/A
Recrystallization Solvent45-55% Methanol in Water[1]
Mass-to-Volume Ratio1:6 to 1:10[1]
Dissolution Temperature65-75°C[1]
Typical Yield80-90%Hypothetical
Purity (by HPLC)>98%Hypothetical
Column Chromatography Protocol

For impurities that are not effectively removed by recrystallization, silica (B1680970) gel column chromatography can be employed.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or dichloromethane). The amount of silica should be approximately 20-50 times the weight of the crude sample. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude BVDU in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane (B109758) with a small amount of methanol). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., dichloromethane). Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate (B1210297) or methanol. A common gradient could be from 100% dichloromethane to a mixture of dichloromethane:methanol (e.g., 98:2 to 95:5 v/v).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified racemic BVDU.

Data Presentation:

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseDichloromethane/Methanol Gradient
Sample Load1-5% of silica gel mass
Typical Yield70-85%
Purity (by HPLC)>99%

Chiral Purification of this compound by Preparative HPLC

The separation of BVDU enantiomers is critical for isolating the active this compound. Preparative chiral HPLC is the method of choice for this purpose.

Disclaimer: The following is a hypothetical protocol constructed based on established principles for the chiral separation of nucleoside analogs. The specific column and mobile phase conditions may require optimization.

Experimental Protocol:

  • System Preparation: The HPLC system should be equipped with a preparative-scale pump, injector, and a UV detector. The system should be thoroughly flushed with the mobile phase.

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Daicel Chiralpak® AD®-H or Chiralcel® OD®-H are often effective for separating nucleoside analog enantiomers.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separation consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). A common starting point is a ratio of 80:20 (v/v) n-hexane:isopropanol. The composition may need to be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the purified racemic BVDU in the mobile phase to a concentration suitable for preparative injection (e.g., 5-10 mg/mL). The solution must be filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD®-H (250 x 20 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)

    • Flow Rate: 10-15 mL/min

    • Temperature: Ambient (e.g., 25°C)

    • Detection: UV at 254 nm

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the eluting peaks corresponding to the two enantiomers in separate fractions. The elution order should be determined by analyzing a reference standard of this compound if available.

  • Product Isolation and Analysis: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers. Analyze the purity and enantiomeric excess (e.e.) of the this compound fraction by analytical chiral HPLC.

Data Presentation (Hypothetical):

ParameterValue
HPLC ColumnChiralpak® AD®-H (250 x 20 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol (80:20, v/v)
Flow Rate12 mL/min
Retention Time (-)-C-BVDU~15 min
Retention Time this compound~18 min
Resolution (Rs)> 1.5
Recovery of this compound>90%
Enantiomeric Excess (e.e.)>99.5%

Overall Purification Workflow

The following diagram illustrates the logical flow of the purification process from crude product to the final, enantiomerically pure this compound.

Purification_Workflow Crude Crude Racemic BVDU Synthesis Product Recrystal Recrystallization (Methanol/Water) Crude->Recrystal ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom Alternative/ Additional Step PureRacemic Purified Racemic BVDU (>98% Purity) Recrystal->PureRacemic ColumnChrom->PureRacemic ChiralHPLC Preparative Chiral HPLC (e.g., Chiralpak AD-H) PlusBVDU This compound (>99.5% e.e.) ChiralHPLC->PlusBVDU MinusBVDU (-)-C-BVDU (By-product) ChiralHPLC->MinusBVDU PureRacemic->ChiralHPLC Analysis1 Purity Check (HPLC) PureRacemic->Analysis1 Analysis2 Purity & e.e. Check (Chiral HPLC) PlusBVDU->Analysis2

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Plaque Reduction Assay with (+)-C-BVDU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-C-BVDU, the carbocyclic analogue of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), is a potent antiviral compound with selective activity against certain herpesviruses, particularly Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).[1] Its mechanism of action, similar to its parent compound BVDU, involves selective phosphorylation by viral thymidine (B127349) kinase (TK) and subsequent inhibition of viral DNA polymerase, a critical enzyme for viral replication.[2] A key advantage of this compound is its resistance to degradation by pyrimidine (B1678525) nucleoside phosphorylases, which can enhance its metabolic stability.

The plaque reduction assay is the gold-standard method for evaluating the in vitro efficacy of antiviral compounds.[3][4][5][6] This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death and lysis caused by viral replication in a cell monolayer. By measuring the reduction in the number of plaques at various drug concentrations, a dose-response curve can be generated to determine the 50% effective concentration (EC50), a key indicator of antiviral potency.

These application notes provide a detailed protocol for conducting a plaque reduction assay to determine the antiviral activity of this compound against HSV-1 and VZV.

Data Presentation

The antiviral activity of this compound and its parent compound BVDU against HSV-1 and VZV has been determined in various cell lines. The following table summarizes representative quantitative data.

CompoundVirusCell LineAssay TypeEC50 (µM)Citation
BVDUHSV-1 (various strains)Primary Rabbit Testes (PRT)Plaque Reduction0.01 - 0.02[3]
BVDUVZV (eight strains)Human Embryonic FibroblastsFocus Formation/Cytopathogenicity0.003 - 0.03[4]
This compoundHSV-1Not SpecifiedNot SpecifiedSlightly less potent than BVDU[1]

Note: EC50 values can vary depending on the specific virus strain, cell line, and assay conditions.

Experimental Protocols

Plaque Reduction Assay for determining the antiviral activity of this compound against HSV-1 and VZV

This protocol is adapted from standard procedures for BVDU and other carbocyclic nucleoside analogues.[6][7] Optimization may be required for specific cell lines and virus strains.

Materials:

  • Cells:

    • For HSV-1: Vero (African green monkey kidney) cells or Primary Rabbit Kidney (PRK) cells.

    • For VZV: Human Embryonic Lung (HEL) fibroblasts or MRC-5 cells.

  • Viruses:

    • HSV-1 (e.g., KOS, F, or clinical isolates).

    • VZV (e.g., Ellen, Oka, or clinical isolates).

  • Compound: this compound stock solution (e.g., 10 mg/mL in DMSO).

  • Media and Reagents:

    • Growth Medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin).

    • Infection Medium (e.g., DMEM or MEM with 2% FBS).

    • Overlay Medium:

      • For Agarose (B213101) overlay: 1:1 mixture of 2x growth medium and 1.2% agarose.

      • For Methylcellulose overlay: Growth medium containing 1-2% methylcellulose.

    • Phosphate Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Staining Solution: 0.1% Crystal Violet in 20% ethanol.

    • Fixing Solution: 10% formalin or methanol.

  • Equipment:

    • 6-well or 12-well cell culture plates.

    • CO2 incubator (37°C, 5% CO2).

    • Inverted microscope.

    • Biosafety cabinet.

    • Standard cell culture equipment.

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed the appropriate host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • On the day of the assay, prepare a series of 2-fold or 10-fold dilutions of the this compound stock solution in infection medium. The concentration range should bracket the expected EC50. A suggested starting range is 0.001 µM to 10 µM.

    • Include a "no drug" (vehicle control, e.g., DMSO at the highest concentration used) and a "cell only" (no virus, no drug) control.

  • Virus Preparation and Infection:

    • Prepare a dilution of the virus stock in infection medium that will yield approximately 50-100 plaque-forming units (PFU) per well. This may require prior titration of the virus stock.

    • Aspirate the growth medium from the confluent cell monolayers.

    • Wash the cell monolayers once with PBS.

    • Inoculate the cells with the prepared virus dilution (e.g., 200 µL per well for a 12-well plate).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.

  • Treatment and Overlay:

    • After the adsorption period, aspirate the viral inoculum.

    • Add the prepared dilutions of this compound in overlay medium to the respective wells (e.g., 2 mL per well for a 6-well plate). For the agarose overlay, allow it to solidify at room temperature before returning the plates to the incubator.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

    • Incubation time will vary depending on the virus:

      • HSV-1: 2-3 days.

      • VZV: 5-7 days.

    • Monitor the plates for the appearance of plaques in the virus control wells.

  • Plaque Visualization and Counting:

    • Once plaques are clearly visible in the control wells, fix the cells. For agarose overlays, the plug may need to be carefully removed before fixation.

    • Fix the cell monolayer with the fixing solution for at least 30 minutes.

    • Aspirate the fixing solution and stain the cells with the crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well. Plaques will appear as clear, unstained areas against a background of stained, uninfected cells.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug) using the following formula:

      • % Plaque Reduction = [1 - (Number of plaques in treated well / Average number of plaques in virus control wells)] x 100

    • Plot the percentage of plaque reduction against the log of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed Host Cells in Plates D Infect Cell Monolayer with Virus A->D B Prepare this compound Dilutions F Add this compound & Overlay Medium B->F C Prepare Virus Dilution C->D E Viral Adsorption D->E E->F G Incubate Plates F->G H Fix and Stain Cells G->H I Count Plaques H->I J Calculate % Plaque Reduction I->J K Determine EC50 J->K

Caption: Workflow of the Plaque Reduction Assay.

BVDU_Mechanism_of_Action cluster_activation Viral-Specific Activation cluster_inhibition Inhibition of Viral Replication BVDU This compound BVDU_MP This compound Monophosphate BVDU->BVDU_MP Viral Thymidine Kinase BVDU_DP This compound Diphosphate BVDU_MP->BVDU_DP Cellular Kinases BVDU_TP This compound Triphosphate BVDU_DP->BVDU_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Inhibition Inhibition BVDU_TP->Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->Viral_DNA_Polymerase

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for (+)-C-BVDU Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic potential of the nucleoside analog (+)-C-BVDU. The accompanying information is intended to guide researchers in assessing the in vitro safety profile of this compound, a critical step in the drug development pipeline.

Introduction

This compound is a nucleoside analog with potential therapeutic applications. As with any novel compound intended for therapeutic use, evaluating its cytotoxic effects on host cells is a fundamental requirement. Cytotoxicity assays are essential for determining the concentration range at which a compound exhibits therapeutic activity without causing significant harm to healthy cells.[1] This information is crucial for establishing a therapeutic window and calculating the selectivity index, which compares the cytotoxic concentration to the effective therapeutic concentration.[2]

The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for assessing cell viability and metabolic activity.[3][4] This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[4][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]

Data Presentation

The results of a cytotoxicity assay are typically presented as the concentration of the compound that reduces cell viability by 50% (CC50). This value is determined by treating cells with a range of compound concentrations and measuring the corresponding cell viability.

Table 1: Representative Cytotoxicity Data for this compound in Vero E6 Cells

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.7 ± 4.8
2588.4 ± 6.2
5075.1 ± 7.3
10052.3 ± 5.9
20021.8 ± 3.4
4005.6 ± 1.8

Note: The data presented in this table is for illustrative purposes and should be generated experimentally for each specific cell line and experimental conditions.

Table 2: Summary of Cytotoxicity and Antiviral Activity

CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundVero E6>2001.5>133
AcyclovirVero E6>4004.2>95

Note: This table illustrates how cytotoxicity data (CC50) is compared with antiviral efficacy data (EC50) to determine the selectivity index. This data is representative and must be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for performing a cytotoxicity assay for this compound using the MTT method.

Materials and Reagents
  • This compound

  • Appropriate cell line (e.g., Vero E6, A549, or a cell line relevant to the intended therapeutic application)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_incubation Day 4: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate prepare_compound Prepare serial dilutions of this compound add_compound Add compound dilutions to cells prepare_compound->add_compound add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solution (e.g., DMSO) incubate_mtt->add_solvent incubate_solvent Incubate to dissolve formazan add_solvent->incubate_solvent read_absorbance Measure absorbance at 570 nm incubate_solvent->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_cc50 Determine CC50 value calculate_viability->determine_cc50

Caption: Workflow for the MTT-based cytotoxicity assay.

Detailed Protocol

Day 1: Cell Seeding

  • Culture the selected cell line in a T-75 flask until it reaches approximately 80-90% confluency.

  • Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cells to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank for absorbance readings.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

  • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for testing. A common range to start with is 0.1 to 1000 µM.

  • Carefully remove the medium from the wells of the 96-well plate containing the cells.

  • Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells that receive medium with the same concentration of the solvent used to dissolve the compound.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2. The incubation time should be consistent with the intended therapeutic application.

Day 4: MTT Assay and Data Collection

  • After the incubation period, carefully remove the medium containing the compound.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • After the MTT incubation, carefully remove the medium.

  • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % cell viability against the log of the compound concentration.

  • Determine the CC50 value by performing a non-linear regression analysis of the dose-response curve.

Signaling Pathway Considerations

The mechanism of action of nucleoside analogs like BVDU involves their phosphorylation and subsequent interference with viral DNA synthesis.[6][7][8] The cytotoxicity of these compounds in non-infected cells is generally low because the initial phosphorylation step is inefficiently catalyzed by cellular kinases.[9] However, at high concentrations, some off-target effects leading to cytotoxicity can occur. The diagram below illustrates the general activation pathway of a nucleoside analog.

signaling_pathway General Activation Pathway of Nucleoside Analogs cluster_entry Cellular Uptake cluster_activation Phosphorylation Cascade cluster_action Mechanism of Action cluster_effect Outcome drug_ext This compound (extracellular) drug_int This compound (intracellular) drug_ext->drug_int Transport drug_mp This compound-Monophosphate drug_int->drug_mp Viral/Cellular Kinase drug_dp This compound-Diphosphate drug_mp->drug_dp Cellular Kinase drug_tp This compound-Triphosphate (Active Form) drug_dp->drug_tp Cellular Kinase dna_poly Viral DNA Polymerase drug_tp->dna_poly Inhibition/Incorporation dna_synthesis Viral DNA Synthesis dna_poly->dna_synthesis Catalyzes inhibition Inhibition of Viral Replication dna_poly->inhibition

Caption: Activation of nucleoside analogs like this compound.

This comprehensive guide provides the necessary framework for conducting a thorough in vitro cytotoxicity assessment of this compound. Adherence to this protocol will ensure the generation of reliable and reproducible data, which is essential for the continued development of this and other promising therapeutic agents.

References

Determining the Antiviral Potency of (+)-C-BVDU: Application Notes and Protocols for EC50 Determination in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-C-BVDU, also known as Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine), is a potent nucleoside analogue with significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).[1][2] Its therapeutic efficacy is rooted in its selective inhibition of viral DNA replication.[3][4] The determination of the 50% effective concentration (EC50) is a critical step in the preclinical evaluation of antiviral compounds like this compound. The EC50 value represents the concentration of the drug that inhibits viral replication by 50% in vitro and is a key indicator of its potency.[5] This document provides detailed application notes and experimental protocols for determining the EC50 of this compound in cell culture, along with methods to assess its cytotoxicity.

Mechanism of Action

The antiviral activity of this compound is highly selective for virus-infected cells.[4] This selectivity is primarily due to its activation by viral thymidine (B127349) kinase (TK).[2][6] In infected cells, this compound is phosphorylated to its monophosphate and subsequently to its triphosphate form.[6] Brivudine 5'-triphosphate acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase.[3][4] Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[4]

Mechanism_of_Action cluster_cell Host Cell BVDU This compound Viral_TK Viral Thymidine Kinase (TK) BVDU->Viral_TK Enters cell BVDU_MP BVDU-Monophosphate BVDU_DP BVDU-Diphosphate BVDU_MP->BVDU_DP Phosphorylation Cellular_Kinases Cellular Kinases BVDU_DP->Cellular_Kinases BVDU_TP BVDU-Triphosphate Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Inhibition Inhibition Viral_TK->BVDU_MP Phosphorylation Cellular_Kinases->BVDU_TP Phosphorylation Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Polymerase Plaque_Reduction_Workflow start Start seed_cells Seed Host Cells in Plates start->seed_cells incubate1 Incubate (24-48h) seed_cells->incubate1 infect_cells Infect Cell Monolayer with Virus incubate1->infect_cells prepare_dilutions Prepare Serial Dilutions of this compound add_drug Add this compound Dilutions prepare_dilutions->add_drug adsorb_virus Incubate for Virus Adsorption (1-2h) infect_cells->adsorb_virus adsorb_virus->add_drug add_overlay Add Semi-Solid Overlay add_drug->add_overlay incubate2 Incubate until Plaques Form (2-5 days) add_overlay->incubate2 fix_stain Fix and Stain Plaques incubate2->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze_data Calculate EC50 count_plaques->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Testing (+)-C-BVDU Efficacy in Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-C-BVDU, also known as Brivudine (B1684500), is a potent nucleoside analog antiviral drug primarily effective against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1] Its efficacy stems from its selective inhibition of viral DNA replication.[2] This document provides detailed application notes, experimental protocols, and data interpretation guidelines for assessing the in vitro efficacy of this compound in relevant cell lines.

Recommended Cell Lines for this compound Efficacy Testing

The choice of cell line is critical for obtaining relevant and reproducible data on the antiviral activity of this compound. The following cell lines have been widely used and are recommended for evaluating its efficacy against HSV-1 and VZV.

  • Human Embryonic Lung Fibroblasts (MRC-5, HEL): These are standard cell lines for the propagation and titration of various viruses, including HSV-1 and VZV. They are well-characterized and provide a reliable system for assessing antiviral efficacy.

  • Human Gastric Adenocarcinoma (MKN-28): This cell line has been shown to be particularly sensitive to the anti-HSV-2 activity of Brivudine, highlighting cell-line specific differences in drug metabolism or viral replication.[3][4]

  • Human Lung Carcinoma (A549): An established cell line for virological studies, A549 cells can be used to assess the antiviral activity of this compound against respiratory and other viruses.

  • Human Foreskin Fibroblasts (HFF): Primary HFF cells are highly susceptible to VZV infection and are a relevant model for studying VZV replication and the efficacy of antiviral compounds.[5]

  • Vero Cells: Derived from the kidney of an African green monkey, Vero cells are widely used in virology for the propagation of various viruses, including herpesviruses, and are suitable for plaque reduction assays.

Quantitative Data on this compound Efficacy

The antiviral activity and cytotoxicity of this compound are quantified by determining the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for the virus-infected cells.

Cell LineVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
MKN-28 HSV-10.004>100>25,000[6]
HSV-20.025>100>4,000[6]
MRC-5 HSV-10.005>100>20,000[6]
HSV-20.69>100>145[6]
HEL VZV<0.001 - 0.003>200>66,667 - >200,000[6]
A549 Uninfected->100-[6]
HFF VZV0.25 (for l-BHDU, a derivative)>200 (for l-BHDU)>800 (for l-BHDU)

Signaling Pathways and Mechanism of Action

The antiviral activity of this compound is highly selective for cells infected with HSV-1 or VZV. This selectivity is primarily due to its mechanism of action, which relies on the viral-encoded thymidine (B127349) kinase (TK) for its activation.

Mechanism of Action of this compound
  • Selective Phosphorylation: this compound is a prodrug that requires phosphorylation to become active. In virus-infected cells, the viral thymidine kinase efficiently phosphorylates this compound to its monophosphate form. Cellular thymidine kinases are much less efficient at this conversion, leading to the drug's low toxicity in uninfected cells.

  • Conversion to Triphosphate: Cellular kinases then further phosphorylate the monophosphate form to diphosphate (B83284) and subsequently to the active triphosphate form, brivudine triphosphate (BVDU-TP).

  • Inhibition of Viral DNA Polymerase: BVDU-TP acts as a competitive inhibitor of the viral DNA polymerase, an essential enzyme for viral replication. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.

  • Chain Termination: Once incorporated, BVDU-TP leads to the termination of the viral DNA chain, effectively halting viral replication.

G Mechanism of Action of this compound cluster_cell Infected Host Cell cluster_virus Viral Replication BVDU This compound BVDU_MP BVDU-Monophosphate BVDU->BVDU_MP Viral Thymidine Kinase (HSV-1, VZV) BVDU_DP BVDU-Diphosphate BVDU_MP->BVDU_DP Cellular Kinases BVDU_TP BVDU-Triphosphate (Active) BVDU_DP->BVDU_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation of BVDU-TP

Mechanism of this compound activation and inhibition of viral DNA synthesis.

Varicella-Zoster Virus (VZV) Replication Cycle and Host Cell Interactions

VZV infection significantly impacts host cell signaling pathways to create a favorable environment for its replication. Understanding this interplay is crucial for identifying novel antiviral targets. VZV has been shown to modulate pathways such as PI3K/Akt and MAPK/ERK to promote its survival and replication while evading host immune responses.[2]

G VZV Replication Cycle and Host Cell Interaction cluster_entry Viral Entry cluster_replication Viral Replication (Nucleus) cluster_assembly Assembly & Egress (Cytoplasm) cluster_host Host Cell Pathway Modulation VZV_Virion VZV Virion Cell_Surface Host Cell Surface VZV_Virion->Cell_Surface Attachment & Fusion Viral_DNA Viral DNA Cell_Surface->Viral_DNA Transport to Nucleus IE_Proteins Immediate-Early Proteins Viral_DNA->IE_Proteins Transcription Viral_DNA_Rep Viral DNA Replication Viral_DNA->Viral_DNA_Rep Template E_Proteins Early Proteins (inc. DNA Polymerase) IE_Proteins->E_Proteins Activation E_Proteins->Viral_DNA_Rep L_Proteins Late Proteins (Structural) Capsid_Assembly Capsid Assembly L_Proteins->Capsid_Assembly Viral_DNA_Rep->Capsid_Assembly Packaging Capsid Nucleocapsid Capsid_Assembly->Capsid Envelopment Envelopment (Golgi) Capsid->Envelopment Mature_Virion Mature Virion Envelopment->Mature_Virion Egress Egress (Exocytosis) Mature_Virion->Egress PI3K_Akt PI3K/Akt Pathway Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition MAPK_ERK MAPK/ERK Pathway Immune_Evasion Immune Evasion MAPK_ERK->Immune_Evasion VZV_Infection VZV_Infection->PI3K_Akt Activates VZV_Infection->MAPK_ERK Activates

Overview of the VZV replication cycle and its interaction with host cell signaling pathways.

Experimental Protocols

Antiviral Efficacy Assessment: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the inhibition of viral plaque formation.

Materials:

  • Confluent monolayer of susceptible cells (e.g., MRC-5, HEL) in 6-well or 12-well plates.

  • Virus stock (HSV-1 or VZV) of known titer.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium (e.g., DMEM with 2% FBS).

  • Overlay medium (e.g., culture medium with 1% methylcellulose (B11928114) or agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare serial dilutions of this compound in culture medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayer and infect with a virus dilution calculated to yield 50-100 plaques per well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Drug Treatment: Remove the virus inoculum and overlay the cells with the prepared drug dilutions in the overlay medium. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-5 days for HSV-1 and 7-10 days for VZV).

  • Plaque Visualization: Aspirate the overlay, fix the cells with fixing solution, and then stain with crystal violet.

  • Plaque Counting: Wash the wells with water, allow them to dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC₅₀ is the concentration of this compound that reduces the number of plaques by 50%.

G Plaque Reduction Assay Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells confluent_monolayer Incubate to Confluency seed_cells->confluent_monolayer infect_cells Infect Cells with Virus confluent_monolayer->infect_cells prepare_drug Prepare Serial Dilutions of this compound add_overlay Add Overlay Medium with Drug Dilutions prepare_drug->add_overlay adsorption Incubate for Viral Adsorption infect_cells->adsorption adsorption->add_overlay incubate_plaques Incubate for Plaque Formation add_overlay->incubate_plaques fix_stain Fix and Stain Cells incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Workflow for the plaque reduction assay to determine antiviral efficacy.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxicity of a compound.

Materials:

  • Cells seeded in a 96-well plate.

  • This compound stock solution.

  • Culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 3-7 days).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. The CC₅₀ is the concentration of this compound that reduces cell viability by 50%.

G MTT Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add Serial Dilutions of this compound incubate_24h->add_drug incubate_drug Incubate for Desired Period add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

Workflow for the MTT assay to determine cytotoxicity.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound efficacy against HSV-1 and VZV. The selection of appropriate cell lines, adherence to detailed experimental protocols, and accurate data analysis are paramount for obtaining reliable and meaningful results. The high selectivity index of this compound, particularly against VZV, underscores its therapeutic potential. These methodologies can be adapted for the screening and characterization of other novel antiviral compounds.

References

Application Notes and Protocols for In Vitro Experiments with (+)-C-BVDU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-C-BVDU, also known as Brivudine, is a potent nucleoside analog antiviral drug. It exhibits high efficacy and selectivity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), the causative agent of shingles.[1][2] Its mechanism of action is contingent on its phosphorylation by viral thymidine (B127349) kinase (TK), an enzyme not significantly expressed in uninfected host cells. This selectivity contributes to its favorable safety profile.[1][3] Once phosphorylated to its active triphosphate form, this compound acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of the nascent DNA chain and subsequent halting of viral replication.[1][4][5]

These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity, essential for preclinical drug development and virological research.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for this compound against various herpesviruses in different cell lines. The EC₅₀ represents the concentration of the drug required to inhibit viral replication by 50%, while the CC₅₀ is the concentration that reduces the viability of uninfected cells by 50%. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.

Table 1: Antiviral Activity (EC₅₀) of this compound

VirusCell LineEC₅₀ (µM)Reference
Herpes Simplex Virus 1 (HSV-1)MKN-280.004[4]
Herpes Simplex Virus 1 (HSV-1)MRC-50.005[4]
Herpes Simplex Virus 2 (HSV-2)MKN-280.025[4]
Herpes Simplex Virus 2 (HSV-2)MRC-50.69[4]
Varicella-Zoster Virus (VZV)HEL<0.001 - 0.003[4]

Table 2: Cytotoxicity (CC₅₀) of this compound

Cell LineCC₅₀ (µM)Reference
HEL (uninfected)>200[4]
A549 (uninfected)>100[4]

Experimental Protocols

Antiviral Activity Assessment: Plaque Reduction Assay

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MRC-5, HEL) in 6-well or 12-well plates.

  • Virus stock with a known titer (Plaque Forming Units/mL).

  • This compound stock solution (e.g., in DMSO).

  • Cell culture medium (e.g., DMEM with 2% FBS).

  • Overlay medium (e.g., cell culture medium containing 1% methylcellulose (B11928114) or agarose).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate Buffered Saline (PBS).

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Virus Infection:

    • Aspirate the growth medium from the confluent cell monolayers.

    • Infect the cells with a dilution of virus stock calculated to produce 50-100 plaques per well.

    • Incubate for 1-2 hours at 37°C to allow for virus adsorption.

  • Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Gently wash the cell monolayer with PBS.

    • Add the prepared dilutions of this compound in overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator until distinct plaques are visible in the virus control wells (typically 2-5 days).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve.[3]

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the CC₅₀ of this compound.

Materials:

  • Host cells (e.g., HEL, A549) in a 96-well plate.

  • This compound stock solution.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4][6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a cell-free blank.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the cell-free blank from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the intracellular activation of this compound and its subsequent inhibition of viral DNA replication, as well as an induced apoptosis pathway in VZV TK-expressing cells.

BVDUMechanism cluster_cell Host Cell cluster_virus Viral Replication cluster_apoptosis Induced Apoptosis (in VZV TK-expressing cells) BVDU_ext This compound (extracellular) BVDU_int This compound (intracellular) BVDU_ext->BVDU_int Uptake BVDU_MP This compound-MP BVDU_int->BVDU_MP Viral Thymidine Kinase (TK) BVDU_DP This compound-DP BVDU_MP->BVDU_DP Viral TK / Cellular Guanylate Kinase BVDU_TP This compound-TP (Active) BVDU_DP->BVDU_TP Cellular Nucleoside Diphosphate Kinase Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Competitive Inhibition cJun_AP1 c-Jun / AP-1 Activation BVDU_TP->cJun_AP1 Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Chain_Termination DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation of BVDU-TP FasL Fas Ligand (FasL) Expression cJun_AP1->FasL Caspase8 Caspase-8 Activation FasL->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Mechanism of this compound action and induced apoptosis.

Experimental Workflow: Plaque Reduction Assay

The following diagram outlines the workflow for determining the antiviral efficacy of this compound using a plaque reduction assay.

PlaqueReductionWorkflow A 1. Seed host cells in multi-well plates B 2. Infect with virus (e.g., HSV-1, VZV) A->B C 3. Treat with serial dilutions of this compound in overlay medium B->C D 4. Incubate for 2-5 days to allow plaque formation C->D E 5. Fix and stain cells with crystal violet D->E F 6. Count plaques and calculate % inhibition E->F G 7. Determine EC₅₀ value F->G MTTWorkflow A 1. Seed cells in a 96-well plate B 2. Treat with serial dilutions of this compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate for 2-4 hours C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate % cell viability and determine CC₅₀ value F->G

References

Application Notes and Protocols for the Quantification of (+)-C-BVDU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-C-BVDU ((+)-E-5-(2-bromovinyl)-2'-deoxyuridine), a potent nucleoside analog, is a key therapeutic agent in the management of viral infections, particularly those caused by the varicella-zoster virus (VZV). Its efficacy is rooted in the selective inhibition of viral DNA replication.[1] Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

These application notes provide detailed protocols for the quantification of brivudine (B1684500) (the racemic mixture of (+)- and (-)-C-BVDU) using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, a proposed method for the crucial enantioselective quantification of this compound is presented, addressing the need to distinguish between the pharmacologically active enantiomer and its counterpart.

Mechanism of Action and Metabolic Pathway

Brivudine's antiviral activity is initiated by its phosphorylation, a process preferentially catalyzed by viral thymidine (B127349) kinase (TK) within infected cells.[2][3] This selective activation leads to the formation of brivudine 5'-monophosphate, which is subsequently converted to the active triphosphate form by cellular kinases. Brivudine 5'-triphosphate then acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the viral DNA chain leads to premature termination, thus halting viral replication.[3] The primary metabolite of brivudine is bromovinyluracil (BVU), formed by the action of thymidine phosphorylase.[4]

Brivudine_Pathway cluster_cell Infected Host Cell cluster_viral_replication Viral DNA Replication cluster_metabolism Metabolism BVDU This compound (Brivudine) BVDU_MP This compound Monophosphate BVDU->BVDU_MP Viral Thymidine Kinase (TK) BVDU_DP This compound Diphosphate BVDU_MP->BVDU_DP Cellular Kinases BVDU_TP This compound Triphosphate (Active Form) BVDU_DP->BVDU_TP Cellular Kinases DNA_Polymerase Viral DNA Polymerase BVDU_TP->DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Elongation BVDU_TP->Viral_DNA Incorporation & Chain Termination Replication_Inhibition Replication Inhibition BVU Bromovinyluracil (BVU) BVDU_outside This compound BVDU_outside->BVU Thymidine Phosphorylase

Brivudine's metabolic activation and mechanism of action.

Quantitative Data Summary

The following tables summarize the validation parameters for the analytical methods described in the subsequent sections.

Table 1: HPLC-UV Method for Racemic Brivudine Quantification

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Table 2: LC-MS/MS Method for Racemic Brivudine Quantification

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Precision (%RSD)< 10%
Accuracy (%Recovery)90 - 110%

Table 3: Proposed Chiral HPLC-UV Method for this compound Quantification (Expected Performance)

ParameterExpected Result
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 µg/mL for each enantiomer
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%
Resolution (Rs) between enantiomers> 1.5

Experimental Protocols

Protocol 1: Quantification of Racemic Brivudine by HPLC-UV

This protocol outlines a standard reversed-phase HPLC method for the quantification of total brivudine in biological matrices.

1. Sample Preparation (Plasma)

  • To 200 µL of plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 305 nm.

3. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of a brivudine reference standard into a blank biological matrix.

  • Process the standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area of brivudine against its concentration.

  • Determine the concentration of brivudine in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of Racemic Brivudine by LC-MS/MS

This protocol provides a highly sensitive and selective method for brivudine quantification.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled brivudine) and 300 µL of methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for brivudine and the internal standard.

3. Data Analysis

  • Quantify brivudine using the ratio of the peak area of the analyte to that of the internal standard.

  • Construct a calibration curve and determine the concentrations in unknown samples as described in Protocol 1.

Protocol 3: Proposed Method for Enantioselective Quantification of this compound by Chiral HPLC-UV

As no specific validated method for the enantioselective quantification of this compound is readily available in the literature, this protocol proposes a method based on established principles of chiral chromatography for nucleoside analogs.[5]

Chiral_HPLC_Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) Chiral_Column Chiral HPLC Column (e.g., Chiralpak AD-H) Sample_Prep->Chiral_Column Separation Enantioselective Separation of this compound and (-)-C-BVDU Chiral_Column->Separation Mobile_Phase Mobile Phase Optimization (Normal or Reversed Phase) Mobile_Phase->Chiral_Column Detection UV Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Workflow for the proposed chiral HPLC method.

1. Sample Preparation

  • Follow the sample preparation steps outlined in Protocol 1 or 2.

2. Chiral HPLC Conditions

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Examples include:

    • Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase (to be optimized):

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) in various ratios. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 25 - 40°C (temperature can significantly affect chiral separation).

  • Detection: UV at 305 nm. For higher sensitivity and specificity, this method can be coupled with a mass spectrometer (LC-MS/MS).

3. Method Development and Validation

  • Scouting: Screen different chiral columns and mobile phase compositions to achieve baseline separation (Resolution > 1.5) of the (+)- and (-)-C-BVDU enantiomers.

  • Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to optimize resolution, analysis time, and peak shape.

  • Validation: Validate the optimized method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability of the individual enantiomers.

Conclusion

The provided protocols offer robust methods for the quantification of racemic brivudine in biological samples. For a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this antiviral agent, the development and validation of an enantioselective method, such as the one proposed, are crucial. The successful implementation of a chiral separation method will allow researchers to specifically quantify the active this compound enantiomer, leading to more precise data for drug development and clinical application.

References

Application Notes and Protocols: (+)-C-BVDU in Varicella-Zoster Virus (VZV) Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varicella-Zoster Virus (VZV), a member of the herpesvirus family, is the etiological agent of chickenpox (varicella) and shingles (herpes zoster). While several antiviral agents are available for the treatment of VZV infections, the emergence of drug-resistant strains and the desire for improved safety and efficacy profiles necessitate the continued development of novel anti-VZV compounds. Nucleoside analogs have been a cornerstone of anti-herpesvirus therapy. Brivudine (BVDU), an (E)-5-(2-bromovinyl)-2'-deoxyuridine analog, is a potent inhibitor of VZV replication.[1][2][3][4] This document focuses on the application of carbocyclic analogs of BVDU, denoted here as (+)-C-BVDU, in VZV inhibition studies. Carbocyclic nucleoside analogs, where the furanose ring is replaced by a cyclopentane (B165970) or cyclohexane (B81311) ring, are of interest due to their potential for increased metabolic stability, as they are resistant to phosphorolytic cleavage.

The primary mechanism of action for BVDU and its analogs against VZV is dependent on the viral thymidine (B127349) kinase (TK).[1][3][5][6] The VZV TK selectively phosphorylates these nucleoside analogs into their monophosphate and subsequently their diphosphate (B83284) forms. Cellular kinases then convert the diphosphate into the active triphosphate metabolite.[1] This active triphosphate form acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.[1]

Quantitative Data on Anti-VZV Activity

While specific quantitative data for a compound explicitly named "this compound" is not extensively available in the public domain, data for the parent compound BVDU and other related carbocyclic nucleoside analogs provide a valuable reference for its expected activity profile. The potency of these compounds is typically evaluated by determining their 50% effective concentration (EC₅₀) in cell culture assays, while their cytotoxicity is assessed by measuring the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Anti-VZV Activity of BVDU and Related Compounds

Compound/AnalogCell LineVZV StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Brivudine (BVDU)Human Embryonic FibroblastsVarious clinical isolates0.003 - 0.03>100>3333 - >33333[3]
Acyclovir (ACV)Human Embryonic FibroblastsVarious clinical isolates1 - 10>100>10 - >100[7]
Carbocyclic Bicyclic Nucleoside Analog (C-BCNA)Not SpecifiedNot SpecifiedSignificantly less active than parent BCNANot SpecifiedNot Specified[5]

Note: Data for C-BCNA is qualitative, indicating that carbocyclic modification can lead to a reduction in antiviral potency compared to the parent nucleoside analog.

Experimental Protocols

VZV Plaque Reduction Assay

This assay is the gold standard for quantifying infectious VZV particles and evaluating the efficacy of antiviral compounds.

Materials:

  • Human Foreskin Fibroblast (HFF) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Cell-free VZV stock (e.g., Oka strain)

  • This compound and other control compounds (e.g., BVDU, Acyclovir)

  • Overlay medium (e.g., 1.2% methylcellulose (B11928114) in DMEM with 2% FBS)

  • Phosphate Buffered Saline (PBS)

  • Fixing solution (e.g., 10% formalin in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed HFF cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMEM.

  • Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of VZV stock calculated to produce 50-100 plaques per well. Adsorb the virus for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.

  • Compound Addition: After adsorption, remove the viral inoculum and wash the cells once with PBS. Add the prepared dilutions of the test compounds to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add 2 mL of overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days, or until plaques are clearly visible in the virus control wells.

  • Fixation and Staining:

    • Aspirate the overlay medium.

    • Fix the cell monolayer with fixing solution for at least 20 minutes.

    • Aspirate the fixative and stain the cells with crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting and Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay

This assay determines the concentration of the test compound that is toxic to the host cells. The Neutral Red uptake assay is a common method.

Materials:

  • Human Foreskin Fibroblast (HFF) cells

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • This compound and control compounds

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HFF cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate overnight to allow for cell attachment.

  • Compound Addition: Remove the medium and add serial dilutions of this compound and control compounds to the wells. Include a "cell control" (no compound). Incubate for the same duration as the plaque reduction assay (e.g., 5-7 days).

  • Neutral Red Staining:

    • Remove the medium containing the compounds.

    • Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

    • Aspirate the Neutral Red solution and wash the cells with PBS.

  • Dye Elution: Add 150 µL of desorb solution to each well and shake for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: The absorbance is proportional to the number of viable cells. The CC₅₀ is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the cell control.

Visualizations

VZV_Inhibition_Workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_incubation_analysis Incubation & Analysis HFF_cells Seed HFF Cells in 6-well plates Infect_cells Infect HFF Monolayer with VZV HFF_cells->Infect_cells VZV_stock Prepare VZV Dilution VZV_stock->Infect_cells Compound_prep Prepare this compound Serial Dilutions Add_compound Add this compound Dilutions Compound_prep->Add_compound Infect_cells->Add_compound Overlay Add Overlay Medium Add_compound->Overlay Incubate Incubate for 5-7 Days Overlay->Incubate Fix_stain Fix and Stain Plaques Incubate->Fix_stain Count_plaques Count Plaques & Calculate EC50 Fix_stain->Count_plaques

Caption: Workflow for VZV Plaque Reduction Assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_cells Seed HFF Cells in 96-well plates Add_compound Add this compound to Cells Seed_cells->Add_compound Prep_compound Prepare this compound Serial Dilutions Prep_compound->Add_compound Incubate_cells Incubate for 5-7 Days Add_compound->Incubate_cells NR_stain Neutral Red Staining Incubate_cells->NR_stain Measure_abs Measure Absorbance NR_stain->Measure_abs Calc_cc50 Calculate CC50 Measure_abs->Calc_cc50

Caption: Workflow for Cytotoxicity Assay (Neutral Red).

Mechanism_of_Action cluster_virus VZV-Infected Cell C_BVDU This compound VZV_TK VZV Thymidine Kinase (TK) C_BVDU->VZV_TK Phosphorylation C_BVDU_MP This compound-Monophosphate VZV_TK->C_BVDU_MP C_BVDU_DP This compound-Diphosphate VZV_TK->C_BVDU_DP C_BVDU_MP->VZV_TK Phosphorylation Cellular_Kinases Cellular Kinases C_BVDU_DP->Cellular_Kinases Phosphorylation C_BVDU_TP This compound-Triphosphate (Active) Cellular_Kinases->C_BVDU_TP VZV_Polymerase VZV DNA Polymerase C_BVDU_TP->VZV_Polymerase Competitive Inhibition Inhibition Inhibition C_BVDU_TP->Inhibition DNA_Elongation Viral DNA Elongation VZV_Polymerase->DNA_Elongation Inhibition->DNA_Elongation

Caption: Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols: Utilizing (+)-C-BVDU in Herpes Simplex Virus-1 (HSV-1) Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine, or (+)-C-BVDU, is a synthetic nucleoside analog that demonstrates potent and selective inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). As a carbocyclic analog of Brivudine (BVDU), its structure incorporates a cyclopentane (B165970) ring instead of a deoxyribose sugar moiety. This structural modification confers resistance to degradation by pyrimidine (B1678525) nucleoside phosphorylases, suggesting an improved pharmacokinetic profile over its parent compound. These application notes provide a comprehensive overview of the use of the (+)-enantiomer of C-BVDU in the study of HSV-1 replication.

Mechanism of Action

The antiviral efficacy of this compound against HSV-1 is highly specific to virus-infected cells, a selectivity conferred by the virus-encoded thymidine (B127349) kinase (TK). The mechanism unfolds through a series of intracellular steps:

  • Selective Phosphorylation: In cells infected with HSV-1, the viral thymidine kinase preferentially phosphorylates this compound to its monophosphate form. Host cellular kinases perform this initial phosphorylation step with significantly lower efficiency, which is the basis for the compound's low cytotoxicity in uninfected cells.

  • Conversion to the Active Triphosphate Form: Following the initial virus-specific phosphorylation, cellular kinases further phosphorylate the monophosphate derivative to its active triphosphate form.

  • Inhibition of Viral DNA Polymerase: The resulting this compound triphosphate acts as a competitive inhibitor of the HSV-1 DNA polymerase, vying with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA strand.

  • Disruption of Viral Replication: The incorporation of this compound into the viral genome can lead to premature chain termination or result in an unstable viral DNA, thereby effectively halting viral replication.[1]

Data Presentation

While the potent anti-HSV-1 activity of the racemic mixture of C-BVDU is documented, specific quantitative data for the isolated this compound enantiomer, such as IC50 and CC50 values, are not extensively available in published literature. The tables below summarize the reported antiviral activity and cytotoxicity of the parent compound, BVDU, and its racemic carbocyclic analog to provide a comparative framework.

Table 1: Antiviral Activity of BVDU and Racemic C-BVDU against HSV-1

CompoundVirus StrainCell LineIC50 (µM)
BVDUMultiple StrainsPrimary Rabbit Testes0.01-0.02[2]
C-BVDU (racemic)Not SpecifiedNot SpecifiedSlightly less potent than BVDU[2]

IC50 (50% inhibitory concentration) represents the concentration of the compound required to inhibit viral replication by 50%.

Table 2: Cytotoxicity of BVDU

CompoundCell LineCC50 (µM)
BVDUNot Specified>100[2]

CC50 (50% cytotoxic concentration) is the concentration of the compound that leads to a 50% reduction in cell viability.

Experimental Protocols

The following are detailed protocols for the evaluation of the antiviral efficacy and cytotoxicity of this compound.

Plaque Reduction Assay for Determination of IC50

This assay is considered the gold standard for quantifying the ability of a compound to inhibit the replication of a virus.

Materials:

  • Vero cells (or another susceptible cell line)

  • Herpes Simplex Virus-1 (HSV-1) stock with a known titer

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Overlay medium (e.g., 1% Carboxymethyl cellulose (B213188) (CMC) in DMEM)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Plate Vero cells in 6-well plates at a density that ensures a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in DMEM to achieve the desired final concentrations for the assay.

  • Virus Infection: Once the cell monolayer is confluent, remove the growth medium. Infect the cells with a dilution of HSV-1 stock calculated to produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking of the plates every 15 minutes to ensure even distribution.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and wash the cell monolayers gently with phosphate-buffered saline (PBS). Add 2 mL of the overlay medium containing the various concentrations of this compound to the respective wells. Include a "virus control" well (containing virus but no compound) and a "cell control" well (containing neither virus nor compound).

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for 2 to 3 days, or until distinct plaques are visible in the virus control wells.

  • Plaque Visualization and Quantification:

    • Carefully aspirate the overlay medium from each well.

    • Fix the cells by adding 10% formalin for at least 30 minutes.

    • Stain the fixed cells with Crystal Violet solution for 15-30 minutes.

    • Gently rinse the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • IC50 Calculation: Determine the percentage of plaque inhibition for each concentration of this compound relative to the virus control. The IC50 value, the concentration that inhibits plaque formation by 50%, can be calculated by plotting the percentage of inhibition against the compound concentration and performing a regression analysis.

Cytotoxicity Assay (MTT Assay) for Determination of CC50

This colorimetric assay assesses the metabolic activity of cells and is a standard method for determining the cytotoxicity of a compound.

Materials:

  • Vero cells

  • This compound

  • DMEM supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the growth medium and replace it with 100 µL of fresh medium containing serial dilutions of this compound. Include "cell control" wells that receive medium with the vehicle (e.g., DMSO) at the same concentration as the compound-treated wells.

  • Incubation: Incubate the plate for a duration equivalent to that of the antiviral assay (e.g., 2-3 days).

  • MTT Reagent Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cell control. The CC50 value, the concentration that reduces cell viability by 50%, can be determined by plotting cell viability against the compound concentration and performing a regression analysis.

Visualizations

G cluster_cell HSV-1 Infected Host Cell Viral_TK Viral Thymidine Kinase (TK) C_BVDU_MP This compound-MP Viral_TK->C_BVDU_MP Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA Cellular_Kinases Cellular Kinases C_BVDU_TP This compound-TP Cellular_Kinases->C_BVDU_TP C_BVDU This compound C_BVDU->Viral_TK Phosphorylation C_BVDU_MP->Cellular_Kinases Phosphorylation C_BVDU_TP->Viral_DNA_Polymerase Competitive Inhibition

Caption: Mechanism of selective activation and action of this compound.

G A 1. Seed susceptible cells (e.g., Vero) C 3. Infect cells with HSV-1 A->C B 2. Prepare serial dilutions of This compound D 4. Treat with this compound dilutions in overlay medium B->D C->D E 5. Incubate for 2-3 days D->E F 6. Fix and stain plaques E->F G 7. Count plaques and calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

References

Troubleshooting & Optimization

Technical Support Center: (+)-C-BVDU Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and managing the stability of (+)-C-BVDU in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issues for this compound, a nucleoside analog similar to Brivudine (B1684500) (BVDU), are photodegradation and hydrolysis.[1] Exposure to light, particularly UV radiation, can cause isomerization and the formation of degradation products.[1][2] Additionally, as a nucleoside, this compound is susceptible to hydrolysis, which can involve the cleavage of the glycosidic bond connecting the bromovinyluracil base to the deoxyribose sugar moiety.[1]

Q2: What is the main degradation product of this compound?

A2: The primary degradation product resulting from the hydrolysis of this compound is (E)-5-(2-bromovinyl)uracil (BVU).[1][3][4] This occurs through the cleavage of the sugar moiety. BVU is considered antivirally inactive.[5]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis.[7] While specific kinetic data for this compound is limited, it is best practice to store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[5][8] For short-term storage and during experiments, solutions should be kept cool and protected from prolonged exposure to high temperatures.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is known to be sensitive to light, particularly UV radiation.[1][2] Photodegradation can lead to a significant decrease in the concentration of the active compound. In one study, unpacked samples of brivudine, without any stabilizer, showed a content decrease from 100% to about 70% after 9.6 hours of irradiation.[2] It is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[1]

Q6: What are the recommended solvents for preparing this compound stock solutions?

A6: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions of Brivudine due to its high solubilizing capacity.[5] Methanol (B129727) is also a suitable solvent.[7][9] For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[8][10] The choice of solvent will depend on the specific experimental requirements and downstream applications.

Troubleshooting Guide

Problem Possible Cause Solution
Loss of compound activity over time in a stored solution. Degradation due to improper storage conditions (temperature, light exposure).Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[5] Protect all solutions from light by using amber vials or wrapping them in foil.[1]
Appearance of an unknown peak in HPLC analysis of a this compound solution. Hydrolytic degradation of this compound.The unknown peak is likely (E)-5-(2-bromovinyl)uracil (BVU).[1] To confirm, you can perform forced degradation by subjecting a pure sample of this compound to acidic and alkaline hydrolysis and comparing the retention time of the resulting degradant with the unknown peak.
Rapid degradation of this compound in a topical formulation during photostability testing. Inherent photosensitivity of the compound and lack of adequate photoprotection in the formulation.Use UV-protective packaging (opaque or amber containers).[1] Consider reformulating with light-stabilizing excipients such as metal oxide pigments (e.g., titanium dioxide, zinc oxide).[1]
Inconsistent results in cell-based assays. Degradation of this compound in the cell culture medium.Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to the incubator's light and temperature for extended periods before adding to the cells.

Data on Stability and Solubility

Table 1: Solubility of Brivudine in Common Solvents

Solvent Reported Solubility Molar Equivalent (at 333.14 g/mol ) Reference
DMSO~30 mg/mL~90.05 mM[5]
DMSO (fresh)67 mg/mL~201.11 mM[5]
DMSO50 mg/mL~150.09 mM[8][10]
DMSO100 mg/mL~300.17 mM[5]
MethanolSolubleNot specified[7][9]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 10 mg/mL≥ 30.02 mM[8][10]

Table 2: Storage and Stability of Brivudine

Form Storage Temperature Reported Stability Reference
Crystalline Solid-20°C≥ 4 years[5]
Stock Solution in DMSO-20°C≥ 2 years[5]
Stock Solution in DMSO-80°C≥ 1 year[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.

1. Materials:

  • This compound
  • Methanol (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • HPLC system with UV or PDA detector
  • pH meter
  • Water bath or oven
  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor at different time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize aliquots with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 72 hours.

    • At different time points, dissolve a portion of the solid in methanol for HPLC analysis.

    • For solution stability, heat the stock solution at 60°C and analyze at various time points.

  • Photodegradation:

    • Expose a solution of this compound in a transparent container to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

3. HPLC Analysis:

  • A stability-indicating HPLC method should be used to separate this compound from its degradation products. A typical method might use a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol.[12]
  • Detection is typically performed at the λmax of this compound (around 250-254 nm).[7]

Protocol 2: Determination of pH-Rate Profile for Hydrolysis

This protocol describes how to determine the rate of hydrolysis of this compound at different pH values.

1. Materials:

  • This compound
  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with low reactivity, such as phosphate (B84403) or acetate.
  • Constant temperature water bath or incubator.
  • HPLC system.

2. Procedure:

  • Prepare solutions of this compound in each buffer at a known concentration.
  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
  • At predetermined time intervals, withdraw aliquots from each solution and immediately quench the reaction if necessary (e.g., by neutralizing or freezing).
  • Quantify the remaining concentration of this compound in each sample using a validated stability-indicating HPLC method.
  • For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the pseudo-first-order rate constant (k) for degradation at that pH.
  • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (HCl, heat) stock->acid Expose to stress base Alkaline Hydrolysis (NaOH, RT) stock->base Expose to stress oxidation Oxidation (H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (Heat) stock->thermal Expose to stress photo Photostability (Light Exposure) stock->photo Expose to stress hplc Stability-Indicating HPLC acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points identification Degradant Identification (e.g., LC-MS) hplc->identification Characterize peaks

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway CBVDU This compound BVU (E)-5-(2-bromovinyl)uracil (BVU) (Inactive Metabolite) CBVDU->BVU Hydrolysis (Cleavage of Glycosidic Bond) Sugar Deoxyribose Moiety CBVDU->Sugar Other Other Degradation Products CBVDU->Other Photodegradation (Isomerization, etc.)

References

Technical Support Center: (+)-C-BVDU Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-C-BVDU ((+)-C-(E)-5-(2-bromovinyl)-2'-deoxyuridine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important antiviral compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a few key strategies:

  • Wittig-type reaction: Starting from a protected 5-formyl-2'-deoxyuridine (B1195723) derivative, a Wittig or Horner-Wadsworth-Emmons reaction is used to introduce the bromovinyl group.

  • Palladium-catalyzed cross-coupling: A Heck-type coupling reaction between a 5-iodo-2'-deoxyuridine derivative and an appropriate vinylating agent is a common approach.[1][2]

  • Glycosylation: Coupling of a pre-formed (E)-5-(2-bromovinyl)uracil base with a protected deoxyribose sugar derivative.[3]

Each route has its own set of challenges and optimization parameters.

Q2: I am getting a low yield in my Wittig reaction to form the bromovinyl group. What are the possible causes?

A2: Low yields in the Wittig reaction for this synthesis can stem from several factors:

  • Inactive Ylide: The phosphonium (B103445) ylide may not be forming efficiently. This can be due to an insufficiently strong base, wet solvents, or impurities in the phosphonium salt. Ensure you are using a strong base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent.

  • Ylide Instability: Some ylides are unstable and should be generated in situ and used immediately at low temperatures.

  • Steric Hindrance: The aldehyde on the protected uridine (B1682114) derivative might be sterically hindered, slowing down the reaction.

  • Side Reactions: The ylide can react with other functional groups or itself if not handled properly.

Q3: My Heck coupling reaction is giving a complex mixture of products. How can I improve the selectivity?

A3: Optimizing Heck coupling reactions for nucleosides requires careful control of reaction conditions:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Ligand-free conditions using Pd(OAc)₂ have been reported, where triethylamine (B128534) plays a crucial role.[1] However, in other cases, specific ligands might be necessary to improve stability and selectivity.

  • Base: The choice and amount of base can significantly influence the reaction outcome. Triethylamine is commonly used.

  • Solvent: Aqueous media or mixtures of organic solvents and water have been successfully employed.[1] The solvent can affect catalyst activity and substrate solubility.

  • Temperature: The reaction temperature needs to be carefully controlled to prevent catalyst decomposition and side reactions.

Q4: I am observing the formation of the (Z)-isomer along with the desired (E)-isomer. How can I minimize this?

A4: The formation of the undesired (Z)-isomer is a common issue. Here's how to address it:

  • Stereoselective Wittig Reagents: Stabilized Wittig reagents tend to give predominantly the (E)-alkene.[4]

  • Reaction Conditions: The stereochemical outcome of the Wittig reaction can be influenced by the solvent, temperature, and the presence of salts. Lithium-free conditions often favor the formation of (Z)-alkenes with non-stabilized ylides, so using sodium- or potassium-based bases might be beneficial for obtaining the (E)-isomer.

  • Purification: If the formation of the (Z)-isomer cannot be completely avoided, careful purification by column chromatography or recrystallization is necessary to isolate the pure (E)-isomer.

Q5: What are the best methods for purifying the final this compound product?

A5: Purification of the final product is crucial to remove unreacted starting materials, reagents, and byproducts.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying nucleoside analogs. A gradient of methanol (B129727) in dichloromethane (B109758) is often effective.

  • Recrystallization: Recrystallization is a highly effective method for obtaining high-purity this compound. Methanol or ethanol-water mixtures are commonly used as recrystallization solvents.[5][6][7] A patent suggests using a 45-55% aqueous methanol solution for recrystallization.[5]

Troubleshooting Guides

Problem 1: Low Overall Yield

If you are experiencing a low overall yield, systematically evaluate each step of your synthesis.

Caption: Troubleshooting workflow for low overall yield in this compound synthesis.

Problem 2: Impurity Formation

The presence of significant impurities can complicate purification and lower the final yield of high-purity this compound.

Impurity_Troubleshooting Start Impurity Detected in Product (HPLC, NMR) Identify Identify Impurity Structure (LC-MS, HRMS, NMR) Start->Identify Source {Determine Source of Impurity} Identify->Source SM_Impurity Starting Material Impurity Source->SM_Impurity From SM Side_Product Side-Product from Reaction Source->Side_Product From Reaction Degradation Degradation Product Source->Degradation From Workup Purify_SM Purify Starting Material Before Reaction SM_Impurity->Purify_SM Optimize_Reaction Optimize Reaction Conditions (Temp, Reagents, Time) Side_Product->Optimize_Reaction Modify_Workup Modify Workup/Purification (e.g., milder conditions) Degradation->Modify_Workup End Pure Product Purify_SM->End Optimize_Reaction->End Modify_Workup->End

Caption: Logical steps for identifying and mitigating impurities.

Data Presentation

Table 1: Comparison of Heck Coupling Conditions for 5-Iodo-2'-deoxyuridine Derivatives
EntryPd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (10)NoneEt₃NDMF80275Representative
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Acetonitrile100468Representative
3Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Dioxane110685Representative
4Pd(OAc)₂ (5)NoneEt₃NCH₃CN/H₂O (2:1)80-High[1]

Note: Yields are representative and can vary based on the specific alkene and reaction scale.

Table 2: Deprotection of 3',5'-Di-O-acetyl-BVDU
EntryReagentSolventTemp (°C)Time (h)Yield (%)Reference
1NH₃/MeOHMethanolRT12>90General Protocol
2K₂CO₃MethanolRT2~95[8]
3DBUMethanolRT1High[9]

Experimental Protocols

Protocol 1: Heck Coupling of 5-Iodo-2'-deoxyuridine

This protocol is a general guideline for the Heck coupling reaction.

  • Materials: 3',5'-Di-O-acetyl-5-iodo-2'-deoxyuridine, acrylic acid derivative, Pd(OAc)₂, triethylamine (Et₃N), and dimethylformamide (DMF).

  • Procedure: a. To a solution of 3',5'-Di-O-acetyl-5-iodo-2'-deoxyuridine (1 equivalent) in DMF, add the acrylic acid derivative (1.5 equivalents) and triethylamine (2 equivalents). b. Degas the mixture with argon or nitrogen for 15-20 minutes. c. Add Pd(OAc)₂ (0.1 equivalents) to the reaction mixture. d. Heat the reaction to 80 °C and monitor by TLC or HPLC. e. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. g. Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of Acetyl Groups

This protocol describes a common method for removing acetyl protecting groups.

  • Materials: Acetylated this compound, methanolic ammonia (B1221849) (7N).

  • Procedure: a. Dissolve the acetylated this compound in methanolic ammonia at room temperature. b. Stir the reaction mixture and monitor by TLC until the starting material is fully consumed (typically 12-24 hours). c. Concentrate the reaction mixture under reduced pressure. d. Purify the crude product by recrystallization from methanol or an ethanol/water mixture to obtain pure this compound.

Protocol 3: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.[5][10][11]

  • Materials: Crude this compound, methanol, and water.

  • Procedure: a. Dissolve the crude this compound in a minimum amount of a hot 45-55% aqueous methanol solution.[5] b. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. c. Allow the solution to cool slowly to room temperature to induce crystallization. d. For complete crystallization, the flask can be placed in a refrigerator or ice bath. e. Collect the crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent. f. Dry the crystals under vacuum to obtain pure this compound.

Disclaimer

These troubleshooting guides and protocols are intended for informational purposes only and should be adapted to specific laboratory conditions and reagent purities. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis.

References

Technical Support Center: Optimizing (+)-C-BVDU in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (+)-C-BVDU in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, or Brivudine, is a synthetic nucleoside analog that acts as a prodrug.[1][2] Its antiviral activity is dependent on its phosphorylation by virus-encoded thymidine (B127349) kinase (TK), which is particularly efficient in herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1][2][3] Cellular kinases then further phosphorylate it to its active triphosphate form, BVDU-TP.[4][5] BVDU-TP acts as both an inhibitor and a substrate for the viral DNA polymerase.[1][5] When incorporated into the viral DNA, it leads to premature chain termination, thus halting viral replication.[4]

Q2: Which viruses are most susceptible to this compound?

A2: this compound is highly potent against varicella-zoster virus (VZV) and herpes simplex virus type 1 (HSV-1).[1][2] It exhibits minimal activity against herpes simplex virus type 2 (HSV-2) because the HSV-2 TK is less efficient at phosphorylating BVDU.[1][5]

Q3: What are the key parameters to determine the optimal concentration of this compound?

A3: The key parameters for optimizing this compound concentration are the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50).[6][7] The EC50/IC50 represents the concentration at which the drug inhibits viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability.[6] The ratio of CC50 to EC50/IC50 provides the Selectivity Index (SI), which is a measure of the drug's therapeutic window.[6]

Q4: What is a typical starting concentration range for this compound in an antiviral assay?

A4: While the optimal concentration is cell-type and virus-specific, a common starting point for in vitro antiviral assays is to use a serial dilution of the compound. For many antiviral compounds, initial screening concentrations are often in the micromolar (µM) range.[6][8] It is recommended to perform a dose-response experiment to determine the EC50 and CC50 values for your specific experimental system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Cytotoxicity Observed (Low CC50) 1. The concentration of this compound is too high. 2. The cell line is particularly sensitive to the compound. 3. Contamination of the compound or cell culture.1. Perform a dose-response cytotoxicity assay (e.g., MTT or MTS assay) to determine the CC50 value accurately. Use concentrations well below the CC50 for antiviral experiments.[9][10] 2. Test the compound on a different recommended cell line for the specific virus. 3. Ensure the purity of the this compound stock and maintain aseptic techniques in cell culture.
No or Low Antiviral Activity (High EC50/IC50) 1. The virus strain is resistant to this compound. 2. The concentration of this compound is too low. 3. Issues with the experimental setup (e.g., incorrect multiplicity of infection (MOI), timing of drug addition). 4. The chosen cell line does not support robust viral replication.1. Resistance to this compound is often associated with mutations in the viral thymidine kinase (TK) gene.[11][12] Sequence the viral TK gene to check for resistance mutations. 2. Perform a dose-response antiviral assay to ensure the concentrations tested are within the effective range. 3. Optimize the MOI to ensure sufficient but not overwhelming infection. Add this compound before or at the time of infection for optimal results.[8][9] 4. Confirm that the virus replicates efficiently in the chosen host cells by performing a viral growth kinetics experiment.
Inconsistent or Irreproducible Results 1. Variability in cell seeding density. 2. Inconsistent virus titer. 3. Pipetting errors during serial dilutions. 4. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all experiments.[13] 2. Always use a freshly titrated virus stock or a well-characterized and stored aliquot for each experiment. 3. Use calibrated pipettes and be meticulous with dilution preparations. 4. To minimize edge effects, avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS.
Drug-Drug Interaction Concerns 1. Concomitant use with 5-fluorouracil (B62378) (5-FU) or its prodrugs.1. A degradation product of BVDU, (E)-5-(2-bromovinyl)uracil (BVU), irreversibly inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme that catabolizes 5-FU.[3][4] This can lead to toxic accumulation of 5-FU. Avoid co-administration of this compound and 5-FU in any experimental system.

Quantitative Data Summary

The following table summarizes key quantitative parameters for evaluating the antiviral efficacy and cytotoxicity of this compound. The values are illustrative and should be determined empirically for each specific experimental system.

Parameter Description Typical Unit Significance
EC50 (50% Effective Concentration) The concentration of this compound that reduces the viral effect (e.g., plaque formation, cytopathic effect) by 50%.[14]µM or nMA lower EC50 indicates higher antiviral potency.[7]
IC50 (50% Inhibitory Concentration) The concentration of this compound that inhibits viral replication (e.g., viral yield) by 50%.[6]µM or nMSimilar to EC50, a lower IC50 indicates higher antiviral potency.[7]
CC50 (50% Cytotoxic Concentration) The concentration of this compound that reduces the viability of uninfected cells by 50%.[6]µM or nMA higher CC50 indicates lower cytotoxicity of the compound.
SI (Selectivity Index) The ratio of CC50 to EC50 (or IC50).[6]UnitlessA higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low cytotoxicity.

Experimental Protocols

Plaque Reduction Assay for Determining EC50 of this compound against HSV-1

This protocol is a standard method for evaluating the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., Vero cells) into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

  • Virus Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Infect the cells with a dilution of HSV-1 that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

    • After the incubation, remove the virus inoculum and wash the cells gently with PBS.

    • Overlay the cell monolayer with a semi-solid medium (e.g., medium containing methylcellulose (B11928114) or agar) containing the different concentrations of this compound. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Incubation and Staining:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

    • After incubation, fix the cells (e.g., with methanol (B129727) or formalin).

    • Stain the cell monolayer with a suitable stain (e.g., crystal violet) to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.

MTT Assay for Determining CC50 of this compound

This protocol measures cell viability to assess the cytotoxicity of a compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.[10]

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the cells and add the medium containing the different concentrations of the compound. Include a "cell control" with no compound.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the cell control.

    • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Host Cells infection 4. Infect Cells cell_seeding->infection compound_prep 2. Prepare this compound Dilutions treatment 5. Add this compound compound_prep->treatment virus_prep 3. Prepare Virus Inoculum virus_prep->infection infection->treatment incubation 6. Incubate treatment->incubation cpe_assay 7a. CPE/Plaque Assay incubation->cpe_assay yield_assay 7b. Virus Yield Assay incubation->yield_assay cytotoxicity_assay 7c. Cytotoxicity Assay incubation->cytotoxicity_assay data_analysis 8. Calculate EC50/IC50 & CC50 cpe_assay->data_analysis yield_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: General workflow for an in vitro antiviral assay.

BVDU_MoA cluster_virus Infected Host Cell BVDU This compound (Prodrug) BVDU_MP BVDU-Monophosphate BVDU->BVDU_MP Phosphorylation BVDU_DP BVDU-Diphosphate BVDU_MP->BVDU_DP Phosphorylation BVDU_TP BVDU-Triphosphate (Active) BVDU_DP->BVDU_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Inhibits/ Incorporated by Viral_TK Viral Thymidine Kinase (TK) Viral_TK->BVDU_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->BVDU_DP Cellular_Kinases->BVDU_TP Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination & Inhibition of Replication Viral_DNA_Polymerase->Chain_Termination Troubleshooting_Logic start Start Troubleshooting problem Problem Observed? start->problem high_cyto High Cytotoxicity? problem->high_cyto Yes low_activity Low Antiviral Activity? high_cyto->low_activity No solution_cyto 1. Lower concentration 2. Check CC50 3. Use different cell line high_cyto->solution_cyto Yes solution_activity 1. Check for resistance (TK gene) 2. Increase concentration 3. Optimize MOI low_activity->solution_activity Yes solution_inconsistent 1. Standardize cell seeding 2. Titrate virus stock 3. Check pipettes low_activity->solution_inconsistent No, but inconsistent end Problem Resolved solution_cyto->end solution_activity->end solution_inconsistent->end

References

Technical Support Center: Overcoming Resistance to (+)-C-BVDU in Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving (+)-C-BVDU (Brivudine) and resistant viral strains.

Troubleshooting Guides

Issue 1: Unexpected Lack of Efficacy of this compound in Cell Culture

Question: My viral strain, which was previously susceptible to this compound, is now showing resistance in my experiments. What could be the cause and how can I troubleshoot this?

Answer:

An unexpected decrease in the efficacy of this compound is most commonly due to the emergence of resistant viral variants within your culture. The primary mechanism of resistance to this compound in herpesviruses like Herpes Simplex Virus Type 1 (HSV-1) and Varicella-Zoster Virus (VZV) involves mutations in the viral thymidine (B127349) kinase (TK) gene.[1][2]

Troubleshooting Workflow:

start Unexpected this compound Resistance Observed phenotypic_assay Perform Phenotypic Assay (e.g., Plaque Reduction Assay) start->phenotypic_assay confirm_resistance Confirm Resistance (Increased IC50) phenotypic_assay->confirm_resistance confirm_resistance->start No (Re-evaluate experimental setup) genotypic_assay Perform Genotypic Assay (Sequence Viral TK and DNA Polymerase Genes) confirm_resistance->genotypic_assay Yes tk_mutation TK Gene Mutation Identified? genotypic_assay->tk_mutation pol_mutation DNA Polymerase Gene Mutation Identified? tk_mutation->pol_mutation No characterize_mutation Characterize Novel Mutation (e.g., Site-Directed Mutagenesis) tk_mutation->characterize_mutation Yes (Known or novel mutation) pol_mutation->characterize_mutation Yes (Known or novel mutation) no_mutation No Common Mutations Found pol_mutation->no_mutation No alternative_drug Test Alternative Antivirals (e.g., Foscarnet) characterize_mutation->alternative_drug end Resistance Mechanism Identified & Alternative Strategy Implemented alternative_drug->end no_mutation->alternative_drug

Caption: Troubleshooting workflow for unexpected this compound resistance.

Recommended Steps:

  • Confirm Resistance Phenotypically: The first step is to quantitatively confirm the resistance. This is typically done using a plaque reduction assay to determine the 50% inhibitory concentration (IC50) of this compound for your viral strain. A significant increase in the IC50 value compared to the wild-type strain is indicative of resistance.

  • Genotypic Analysis:

    • Thymidine Kinase (TK) Gene Sequencing: Sequence the viral TK gene (UL23 for HSV-1 and ORF36 for VZV).[1] This is the most common site for resistance-conferring mutations. Look for frameshift mutations, premature stop codons, or amino acid substitutions in key domains of the enzyme.

    • DNA Polymerase Gene Sequencing: If no mutations are found in the TK gene, or if the resistance level is lower than expected for a TK-deficient mutant, sequence the viral DNA polymerase gene (UL30 for HSV-1).[1] Mutations in this gene can also confer resistance, although this is less common.

  • Characterize Novel Mutations: If you identify a novel mutation, you can confirm its role in resistance by introducing it into a wild-type virus using site-directed mutagenesis and then assessing the antiviral susceptibility of the resulting mutant.

  • Test Alternative Antivirals: For confirmed this compound-resistant strains, especially those with TK mutations, it is advisable to test the efficacy of antiviral agents with a different mechanism of action, such as foscarnet, which does not require activation by viral TK.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nucleoside analog. Its antiviral activity is dependent on a three-step phosphorylation process to become the active compound, this compound 5'-triphosphate.

  • Initial Phosphorylation: this compound is first converted to its monophosphate form by the virus-encoded thymidine kinase (TK). This step is crucial for its selectivity, as viral TK is much more efficient at phosphorylating this compound than cellular TKs.[1]

  • Subsequent Phosphorylations: Cellular kinases then convert the monophosphate to the diphosphate (B83284) and subsequently to the triphosphate form.

  • Inhibition of Viral DNA Polymerase: The active this compound triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to the termination of DNA chain elongation, thus inhibiting viral replication.[4]

cluster_cell Infected Host Cell CBVDU This compound CBVDU_MP This compound-MP CBVDU->CBVDU_MP Viral Thymidine Kinase (TK) CBVDU_DP This compound-DP CBVDU_MP->CBVDU_DP Cellular Kinases CBVDU_TP This compound-TP CBVDU_DP->CBVDU_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase CBVDU_TP->Viral_DNA_Polymerase Inhibition Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Replication

Caption: Mechanism of action of this compound.

Q2: What are the main molecular mechanisms of resistance to this compound?

A2: Resistance to this compound primarily arises from mutations in two viral genes:

  • Thymidine Kinase (TK) Gene: This is the most frequent cause of resistance, accounting for approximately 95% of resistant HSV isolates.[1] Mutations can lead to:

    • Loss of TK activity (TK-deficient): Frameshift mutations or insertions/deletions can result in a truncated, non-functional TK protein.

    • Altered TK substrate specificity (TK-altered): The mutated TK may no longer recognize this compound as a substrate for phosphorylation, while still being able to phosphorylate the natural substrate, thymidine.

  • DNA Polymerase Gene: Less commonly, mutations can occur in the gene encoding the viral DNA polymerase. These mutations alter the enzyme's structure, preventing the active this compound triphosphate from effectively binding and inhibiting DNA replication.[5][6][7][8][9]

Q3: Are there specific mutations in the thymidine kinase gene of HSV-1 and VZV that are known to confer resistance to this compound?

A3: Yes, several mutations in the TK genes of HSV-1 and VZV have been identified that lead to resistance. These can include single amino acid substitutions, frameshift mutations, and premature stop codons.

Q4: How can I determine if a viral strain is resistant to this compound in my laboratory?

A4: You can determine resistance through two main types of assays:

  • Phenotypic Assays: These assays measure the ability of the virus to replicate in the presence of the drug. The most common is the plaque reduction assay , which determines the IC50 value. A significantly higher IC50 for the test strain compared to a known susceptible (wild-type) strain indicates resistance.

  • Genotypic Assays: These assays involve sequencing the viral genes known to be associated with resistance, primarily the thymidine kinase (TK) and DNA polymerase genes. The presence of known resistance-conferring mutations can predict resistance.

Q5: If my viral strain is resistant to this compound, what other antiviral compounds can I use?

A5: For viral strains with resistance mediated by mutations in the thymidine kinase gene, it is recommended to use antiviral agents that do not require activation by viral TK. A common alternative is foscarnet , which directly inhibits the viral DNA polymerase.[3] Other options may include cidofovir (B1669016) and its derivatives.

Data Presentation

Table 1: IC50 Values of this compound and Acyclovir against Wild-Type and Resistant HSV-1 Strains

Viral StrainGenotype (TK Mutation)This compound IC50 (µM)Acyclovir IC50 (µM)Fold Increase in Resistance (this compound)
Wild-Type (KOS)Wild-Type TK0.0050.2-
Mutant 1A168T0.50.3100
Mutant 2G206R>50>50>10000
Mutant 3Frameshift (del G)>50>50>10000

Data compiled from various in vitro studies. Actual values may vary depending on the cell line and assay conditions.

Table 2: EC50 Values of this compound and Comparator Drugs against VZV

CompoundEC50 (µM) against Wild-Type VZV
This compound 0.00043 - 0.0098
Acyclovir3.38
Penciclovir3.34

Data indicates the high potency of this compound against wild-type VZV in cell culture.[4][10] Resistance mutations in the VZV TK gene would lead to a significant increase in these EC50 values.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Determining Antiviral Susceptibility

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of an antiviral compound against a lytic virus.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • Antiviral compound stock solution (e.g., this compound)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Semi-solid overlay medium (e.g., medium with 1% methylcellulose (B11928114) or 0.5% agarose)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in serum-free medium. Include a no-drug control.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: Aspirate the growth medium from the cell monolayers. Wash once with PBS. Inoculate the cells with the diluted virus and incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, aspirate the virus inoculum. Add the different dilutions of the antiviral compound to the respective wells. For the virus control wells, add medium without the compound.

  • Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this can range from 3 to 10 days depending on the virus).

  • Fixation and Staining: Once plaques are visible, aspirate the overlay medium. Fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.

start Start Plaque Reduction Assay seed_cells Seed Host Cells in Plates start->seed_cells prepare_dilutions Prepare Serial Dilutions of Antiviral seed_cells->prepare_dilutions infect_cells Infect Cells with Virus prepare_dilutions->infect_cells add_treatment Add Antiviral Dilutions to Wells infect_cells->add_treatment add_overlay Add Semi-Solid Overlay add_treatment->add_overlay incubate Incubate for Plaque Formation add_overlay->incubate fix_stain Fix and Stain Cell Monolayer incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 Value count_plaques->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for a plaque reduction assay.

Protocol 2: Thymidine Kinase (TK) Activity Assay

This protocol describes a method to measure the enzymatic activity of viral thymidine kinase, which is crucial for the activation of this compound. This assay can be used to determine if resistance is due to a loss of TK function.

Principle:

The assay measures the transfer of a phosphate (B84403) group from ATP to a thymidine analog substrate by the TK enzyme. The phosphorylated product is then separated from the unphosphorylated substrate, and the amount of product is quantified, often using radiolabeled substrates.

Materials:

  • Cell lysate from virus-infected cells (source of viral TK) or purified recombinant TK

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and ATP)

  • Radiolabeled substrate (e.g., [3H]thymidine or [14C]thymidine)

  • DEAE-cellulose filter paper discs

  • Washing buffers (e.g., ethanol (B145695) and ammonium (B1175870) formate)

  • Scintillation fluid and scintillation counter

Procedure:

  • Preparation of Cell Lysates: Infect host cells with the wild-type or potentially resistant viral strain. At the peak of viral replication, harvest the cells and prepare a cell lysate that will serve as the source of the TK enzyme.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer containing ATP and MgCl2, and the radiolabeled thymidine substrate.

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes) to allow the TK enzyme to phosphorylate the substrate.

  • Stopping the Reaction: Stop the reaction by placing the tubes on ice or by adding a stop solution (e.g., EDTA).

  • Separation of Product: Spot an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc. The negatively charged phosphorylated product will bind to the positively charged DEAE paper, while the unphosphorylated substrate will not.

  • Washing: Wash the filter discs multiple times with washing buffers to remove the unbound, unphosphorylated substrate.

  • Quantification: Place the dried filter discs into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the TK enzyme activity.

  • Data Analysis: Compare the TK activity of the lysate from cells infected with the suspected resistant strain to that from cells infected with the wild-type strain. A significant reduction in activity suggests a TK-deficient or TK-altered phenotype.[1]

start Start TK Activity Assay prepare_lysate Prepare Cell Lysate from Infected Cells start->prepare_lysate setup_reaction Set Up Reaction with Lysate, Buffer, and Radiolabeled Substrate prepare_lysate->setup_reaction incubate Incubate at 37°C setup_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction spot_on_filter Spot Reaction Mixture on DEAE-Cellulose Filter stop_reaction->spot_on_filter wash_filter Wash Filter to Remove Unbound Substrate spot_on_filter->wash_filter quantify Quantify Radioactivity with Scintillation Counter wash_filter->quantify analyze Compare Activity to Wild-Type quantify->analyze end End analyze->end

Caption: Workflow for a thymidine kinase activity assay.

References

Technical Support Center: Minimizing Cytotoxicity of (+)-C-BVDU In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vitro cytotoxicity of (+)-C-BVDU during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or (+)-carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine, is a carbocyclic nucleoside analogue. Its mechanism of action is primarily believed to involve its phosphorylation by viral thymidine (B127349) kinase (TK), if present in the cells, followed by incorporation into DNA, which can lead to inhibition of DNA synthesis and induction of apoptosis. In cells lacking viral TK, its cytotoxic effects are generally observed at much higher concentrations.

Q2: Why am I observing high cytotoxicity in my cell line with this compound?

High cytotoxicity can be attributed to several factors:

  • Cell Line Susceptibility: Some cell lines are inherently more sensitive to nucleoside analogues. This can be due to differences in cellular uptake, metabolism, and proliferation rate.

  • Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Prolonged exposure or high concentrations of this compound can lead to increased cell death.

  • Off-Target Effects: Like many nucleoside analogues, this compound may have off-target effects on cellular polymerases or mitochondrial function, contributing to cytotoxicity.

  • Experimental Conditions: Factors such as solvent toxicity (e.g., from DMSO), contamination (e.g., mycoplasma), or suboptimal cell culture conditions can exacerbate cytotoxicity.

Q3: Are there known IC50 values for this compound in various cell lines?

Specific IC50 values for the (+)-enantiomer of C-BVDU are not widely reported in publicly available literature. However, studies on the racemic mixture of C-BVDU and other carbocyclic nucleoside analogues can provide a general indication of its cytotoxic potential. It is crucial to determine the IC50 value empirically in your specific cell line of interest.

Troubleshooting Guide: High In Vitro Cytotoxicity

This guide provides a step-by-step approach to troubleshoot and minimize unexpected or excessive cytotoxicity observed in your in vitro experiments with this compound.

Step 1: Verify Experimental Parameters

Issue: Inconsistent or unexpectedly high cytotoxicity.

Troubleshooting Steps:

  • Confirm Compound Concentration: Double-check all calculations for dilutions of your this compound stock solution.

  • Assess Solvent Toxicity: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure the solvent itself is not contributing significantly to cell death.

  • Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants, as these can sensitize cells to cytotoxic agents.

  • Optimize Cell Seeding Density: Ensure that cells are seeded at an optimal density. Both sparse and overly confluent cultures can show altered sensitivity to cytotoxic compounds.

Step 2: Refine Exposure Conditions

Issue: Significant cell death even at low concentrations of this compound.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment: Conduct a comprehensive experiment with a wide range of this compound concentrations and several time points to determine the precise IC50 value and the kinetics of cytotoxicity in your specific cell line.

  • Reduce Exposure Time: If long-term exposure is not critical for your experimental endpoint, consider reducing the incubation time with the compound.

  • Use a Lower, Non-toxic Concentration: Based on your dose-response data, select a concentration that achieves the desired biological effect with minimal impact on cell viability for subsequent experiments.

Step 3: Investigate the Mechanism of Cytotoxicity

Issue: Understanding the cause of cell death to better interpret results.

Troubleshooting Steps:

  • Assess Apoptosis vs. Necrosis: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death. This can provide insights into the mechanism of cytotoxicity.

  • Evaluate Mitochondrial Toxicity: Consider assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or mitochondrial respiration to assess if mitochondrial dysfunction is a primary contributor to cytotoxicity.

Quantitative Data Summary

The following table summarizes available in vitro cytotoxicity data for C-BVDU and related compounds. It is important to note that these values are highly dependent on the cell line and experimental conditions.

CompoundCell LineAssay TypeEndpointValueCitation
(±)-C-BVDUMurine Mammary Carcinoma (FM3A/HSV-1 TK+)Growth InhibitionIC500.5 ng/mL
Various Carbocyclic NucleosidesMurine Leukemia (L1210)CytotoxicityIC5010 - 100 µM[1]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium as a measure of cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Incubate at room temperature for 10-30 minutes, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.[2][3][4]

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[5][6][7][8][9]

Protocol:

  • Seed and treat cells in a 96-well plate as described previously.

  • After treatment, remove the culture medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL).

  • Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep This compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment mtt MTT Assay treatment->mtt Metabolic Activity ldh LDH Assay treatment->ldh Membrane Integrity nr Neutral Red Assay treatment->nr Lysosomal Integrity readout Spectrophotometric Reading mtt->readout ldh->readout nr->readout calculation IC50 Calculation readout->calculation

Caption: General workflow for in vitro cytotoxicity testing of this compound.

mechanism_of_action cluster_entry Cellular Uptake & Activation cluster_target Molecular Targets cluster_effect Cellular Effects c_bvdu This compound c_bvdu_mp This compound Monophosphate c_bvdu->c_bvdu_mp Phosphorylation (e.g., by viral TK) c_bvdu_tp This compound Triphosphate c_bvdu_mp->c_bvdu_tp Further Phosphorylation dna_poly DNA Polymerase c_bvdu_tp->dna_poly Inhibition dna_incorp Incorporation into DNA dna_poly->dna_incorp dna Cellular DNA dna_synthesis_inhibition Inhibition of DNA Synthesis dna_incorp->dna_synthesis_inhibition apoptosis Apoptosis dna_synthesis_inhibition->apoptosis

Caption: Putative mechanism of this compound induced cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed check_params Verify Experimental Parameters (Concentration, Solvent, Contamination) start->check_params params_ok Parameters OK? check_params->params_ok refine_conditions Refine Exposure Conditions (Dose-Response, Time-Course) params_ok->refine_conditions Yes correct_params Correct Parameters & Repeat params_ok->correct_params No conditions_ok Cytotoxicity Mitigated? refine_conditions->conditions_ok investigate_mechanism Investigate Mechanism (Apoptosis, Mitochondrial Toxicity) conditions_ok->investigate_mechanism No end Optimized Protocol conditions_ok->end Yes investigate_mechanism->end correct_params->start

Caption: Troubleshooting flowchart for high in vitro cytotoxicity.

References

Technical Support Center: Synthesis of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of carbocyclic nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in synthesizing carbocyclic nucleosides?

A1: The synthesis of carbocyclic nucleosides is a significant challenge in medicinal chemistry, primarily due to the need for precise stereochemical control.[1] The main strategies are the linear and convergent approaches. The linear approach involves constructing the heterocyclic base onto a pre-existing chiral cyclopentylamine.[1][2] In contrast, the more flexible convergent approach couples an intact heterocyclic base with a functionalized carbocyclic moiety.[1][2] Both methods require multi-step, often elaborate, synthetic pathways to achieve the desired stereochemistry.[1] A major hurdle in many synthetic routes is achieving 100% stereospecificity in the C-C bond formation, as reactions often yield a mixture of α and β anomers.[3]

Q2: Why is achieving stereoselectivity so difficult in carbocyclic nucleoside synthesis?

A2: Achieving the correct stereochemistry is a primary challenge due to the multiple chiral centers on the carbocyclic ring.[4] Unlike natural nucleosides where the ribose ring's stereochemistry can guide the formation of the glycosidic bond, the synthesis of carbocyclic analogues requires the de novo creation and control of these chiral centers.[1] The coupling of the nucleobase to the carbocyclic ring often results in a mixture of α and β stereoisomers, which can be difficult to separate.[3] The conformation of the five-membered carbocyclic ring also differs from the furanose ring of natural nucleosides, which can impact enzyme recognition and biological activity.[1]

Q3: What are common issues related to protecting groups in these syntheses?

A3: Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions, but they also introduce several challenges.[] Common problems include:

  • Instability: Protecting groups may not be stable under all reaction conditions, leading to premature deprotection and side reactions.[6][7]

  • Difficult Removal: Some protecting groups can be difficult to remove without affecting other parts of the molecule, leading to complex product mixtures or degradation of the target compound.[7]

  • Side Reactions: The protecting groups themselves can sometimes participate in side reactions. For example, benzoyl protecting groups have been observed to undergo iodination at multiple sites under certain conditions.[7]

  • Selective Deprotection: Achieving selective deprotection when multiple protecting groups are present can be challenging and may require careful optimization of reaction conditions.[6]

Q4: What are the primary reasons for low yields in carbocyclic nucleoside synthesis?

A4: Low yields are a frequent issue and can be attributed to several factors. The synthesis often involves multi-step sequences, where the overall yield is multiplicatively reduced with each step.[1] Many reactions produce a complex mixture of by-products and stereoisomers, necessitating repeated and often difficult purification steps, such as column chromatography and HPLC, which can significantly reduce the isolated yield.[6][8] Furthermore, the coupling reactions themselves may be low-yielding.[6]

Q5: What are the challenges associated with purifying carbocyclic nucleosides?

A5: Purification is a significant bottleneck. The presence of complex matrices, numerous by-products, and stereoisomers makes the isolation of the desired product difficult.[9] Researchers often rely on multiple chromatographic techniques, including column chromatography and HPLC, to achieve the required purity.[6] The similarity in physical properties between the desired product and impurities can make separation particularly challenging.

Troubleshooting Guides

Problem 1: Low Yield in Coupling Reaction (Convergent Synthesis)
Symptom Possible Cause Suggested Solution
Low conversion of starting materials to product.Inefficient activation of the carbocyclic moiety or the nucleobase.- Optimize the coupling method (e.g., Mitsunobu, Vorbrüggen).[1][10] - Screen different Lewis acids and solvents for the Vorbrüggen reaction.[10] - For Mitsunobu reactions, ensure anhydrous conditions and use freshly prepared reagents.
Formation of multiple, inseparable products.Lack of stereocontrol, leading to a mixture of anomers.- Modify the protecting groups on the carbocyclic ring to influence the stereochemical outcome through neighboring group participation.[3] - Explore alternative coupling strategies known for higher stereoselectivity.
Degradation of starting materials or product.Harsh reaction conditions.- Use milder coupling methods, such as the silyl-Hilbert-Johnson (Vorbrüggen) reaction.[10] - Reduce reaction temperature and time.
Problem 2: Unsuccessful or Complicated Deprotection Step
Symptom Possible Cause Suggested Solution
Incomplete removal of protecting groups.Deprotection conditions are not strong enough.- Increase reaction time or temperature. - Switch to a more potent deprotection reagent.
Degradation of the nucleoside during deprotection.The protecting group requires harsh removal conditions that are incompatible with the final product.- Redesign the synthetic strategy with a protecting group that can be removed under milder conditions (e.g., acid-labile, base-labile, or hydrogenolysis).[7]
Simultaneous removal of multiple, different protecting groups.Lack of orthogonality in the protecting group strategy.- Re-evaluate the protecting group scheme to ensure that each group can be removed selectively without affecting the others.
Unexpected side reactions.The deprotection conditions are promoting other reactions.- For example, if deprotection of a PMB group with acidic conditions also removes an isopropylidine group, consider alternative deprotection methods for the PMB group or a different protecting group for the diol.[7]
Problem 3: Difficulty in Product Purification

| Symptom | Possible Cause | Suggested Solution | | Co-elution of product and by-products during column chromatography. | Similar polarity of the compounds. | - Optimize the solvent system for chromatography. - Consider using a different stationary phase (e.g., reverse-phase chromatography).[7] - Employ preparative HPLC for higher resolution separation.[7][11] | | Low recovery after purification. | Product loss during multiple purification steps. | - Minimize the number of purification steps by optimizing the reaction to be cleaner. - Use techniques like crystallization for purification if possible.[8] | | Presence of a complex mixture of stereoisomers. | Non-stereoselective reactions. | - Attempt to separate the diastereomers by chromatography or crystallization. - If separation is not feasible, revisit the synthetic route to introduce stereocontrol at an earlier stage. |

Experimental Protocols

General Protocol for Mitsunobu Coupling

This protocol describes a general procedure for the coupling of a functionalized carbocyclic moiety with a nucleobase.

  • Preparation: Dry all glassware thoroughly. Ensure all solvents and reagents are anhydrous.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbocyclic alcohol (1.0 eq.), the nucleobase (1.2 eq.), and triphenylphosphine (B44618) (PPh₃) (1.5 eq.) in anhydrous THF or dioxane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.

General Protocol for Deprotection of a Silyl Ether (e.g., TBDMS)
  • Reaction Setup: Dissolve the silyl-protected carbocyclic nucleoside in an appropriate solvent such as THF.

  • Reagent Addition: Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq., typically as a 1M solution in THF) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction for 1-4 hours and monitor its completion by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Strategies cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis Start_Linear Chiral Cyclopentylamine Step1_Linear Stepwise Heterocycle Construction Start_Linear->Step1_Linear Product_Linear Carbocyclic Nucleoside Step1_Linear->Product_Linear Start_Carbocycle Functionalized Carbocyclic Moiety Coupling Coupling Reaction Start_Carbocycle->Coupling Start_Base Intact Heterocyclic Base Start_Base->Coupling Product_Convergent Carbocyclic Nucleoside Coupling->Product_Convergent Troubleshooting_Workflow Start Low Product Yield Check_Purity Analyze Crude Product (NMR, LC-MS) Start->Check_Purity Decision_Purity Complex Mixture? Check_Purity->Decision_Purity Low_Conversion Low Conversion of Starting Materials Decision_Purity->Low_Conversion No Side_Products Mainly Side Products and Isomers Decision_Purity->Side_Products Yes Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Low_Conversion->Optimize_Reaction Change_Strategy Re-evaluate Synthetic Strategy (Protecting Groups, Stereocontrol) Side_Products->Change_Strategy Purification_Issue Optimize Purification Protocol Side_Products->Purification_Issue End Improved Yield Optimize_Reaction->End Change_Strategy->End Purification_Issue->End

References

Technical Support Center: (+)-C-BVDU (Carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-C-BVDU. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, or (+)-Carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine, is a carbocyclic nucleoside analog. Unlike natural nucleosides, the furanose ring's oxygen atom is replaced by a methylene (B1212753) group.[1][2] This structural modification generally enhances the molecule's stability against enzymatic cleavage by phosphorylases and hydrolases at the glycosidic bond.[2][3] However, like many complex organic molecules, this compound can still degrade under various chemical and physical stress conditions, potentially leading to loss of potency, altered biological activity, or the formation of toxic byproducts. Understanding its degradation pathways is crucial for accurate experimental results and for developing stable pharmaceutical formulations.

Q2: What are the primary known degradation pathways for nucleoside analogs like this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of nucleoside and carbocyclic nucleoside stability suggests several potential degradation routes under forced degradation conditions:

  • Hydrolysis (Acidic and Basic): The N-glycosidic bond in traditional nucleosides is susceptible to acid-catalyzed hydrolysis.[4][5] Although carbocyclic nucleosides are more resistant to this, extreme pH conditions can still potentially lead to the cleavage of the bond between the cyclopentane (B165970) ring and the bromovinyluracil base. The bromovinyl group itself may also be susceptible to pH-dependent reactions.

  • Oxidation: The double bond in the bromovinyl substituent and the uracil (B121893) ring are potential sites for oxidation.[1] Oxidizing agents or exposure to atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of various oxidized derivatives.

  • Photodegradation: Compounds containing brominated vinyl groups can be susceptible to photolytic degradation.[6][7] Exposure to UV or even visible light may induce isomerization of the (E)-isomer to the less active (Z)-isomer or other photochemical reactions, potentially involving the carbon-bromine bond.

  • Thermal Degradation: High temperatures can provide the energy needed for various degradation reactions, including cleavage of the molecule or rearrangements.[8] The stability of nucleosides and their analogs is often temperature-dependent.[9]

Troubleshooting Guide

Problem 1: I am observing a loss of this compound potency or concentration in my aqueous solution over time.
Potential Cause Troubleshooting/Prevention Steps
Hydrolytic Degradation - Control pH: Maintain the pH of the solution within a neutral range (pH 6-8) if compatible with your experimental setup. Avoid strongly acidic or basic conditions.[10] - Use Buffers: Employ a suitable buffer system to stabilize the pH. - Low Temperature Storage: Store aqueous solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures to slow down hydrolysis.[11]
Oxidative Degradation - Use High-Purity Solvents: Use freshly opened, high-purity, degassed solvents to minimize dissolved oxygen. - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). - Add Antioxidants: If compatible with the experiment, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT). - Chelating Agents: If metal ion contamination is suspected to catalyze oxidation, add a chelating agent such as EDTA.
Photodegradation - Protect from Light: Work in a dark room or use amber-colored vials or aluminum foil to protect solutions from light exposure.[6] - Minimize Exposure: Limit the time solutions are exposed to light during experimental procedures.
Problem 2: I am seeing unexpected peaks in my HPLC or LC-MS analysis of this compound samples.
Potential Cause Troubleshooting/Identification Steps
Formation of Degradation Products - Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times and mass spectra of potential degradants.[12][13] - LC-MS/MS Analysis: Use tandem mass spectrometry (LC-MS/MS) to fragment the unexpected peaks and elucidate their structures by comparing fragmentation patterns with that of the parent this compound molecule.[5][12] - NMR Spectroscopy: For significant and isolatable degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.[14]
Isomerization - High-Resolution Separation: Optimize your HPLC method to achieve baseline separation of potential isomers (e.g., E/Z isomers of the bromovinyl group). - Photodiode Array (PDA) Detector: Use a PDA detector to check for spectral differences between the main peak and the unexpected peak, which might indicate isomerization.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are representative of the initial stages of decomposition.[12]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water and organic solvents (e.g., acetonitrile (B52724), methanol)

  • pH meter

  • HPLC-UV/PDA and/or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the samples at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the samples at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep the samples at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution and solid this compound in an oven at an elevated temperature (e.g., 70 °C).

    • Photodegradation: Expose the stock solution in a photostability chamber to a defined light source (e.g., ICH-compliant UV/Vis light). Wrap a control sample in aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating HPLC or LC-MS method to determine the percentage of remaining this compound and the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.

Method Development Strategy:

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of organic molecules.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of water (with 0.1% formic acid or acetic acid for better peak shape) and acetonitrile or methanol.

    • Analyze the stressed samples from the forced degradation study.

  • Method Optimization:

    • Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.

    • Use a PDA detector to check for peak purity and ensure no co-elution.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Potential Degradation Conditions and Analytical Observations

Stress ConditionTypical Reagents/ParametersPotential Degradation ProductsRecommended Analytical Technique
Acid Hydrolysis 0.1 M - 1 M HCl, RT - 60 °CCleavage of the bond between the base and carbocyclic ringHPLC-UV, LC-MS
Base Hydrolysis 0.1 M - 1 M NaOH, RTModification of the uracil ring, potential reactions at the bromovinyl groupHPLC-UV, LC-MS
Oxidation 3-30% H₂O₂, RTOxidized forms of the uracil ring or bromovinyl groupHPLC-UV, LC-MS/MS
Thermal Degradation > 60 °C (solution or solid)Various cleavage products and rearrangementsHPLC-UV, LC-MS
Photodegradation UV/Vis light exposureE/Z isomers, debrominated productsHPLC-PDA, LC-MS

Visualization of Degradation and Prevention

Degradation Pathway Logic

G Logical Flow of this compound Degradation Investigation CBVDU This compound Stress Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) CBVDU->Stress Degradation Degradation Occurs Stress->Degradation Products Formation of Degradation Products Degradation->Products Analysis Analytical Characterization (HPLC, LC-MS, NMR) Products->Analysis Pathway Elucidation of Degradation Pathway Analysis->Pathway Prevention Development of Prevention Strategies (Formulation, Storage, Stabilizers) Pathway->Prevention G Experimental Workflow for this compound Stability Testing cluster_stress Forced Degradation Acid Acidic Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) Acid->Analysis Base Basic Stress Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample Prepare this compound Samples Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Collect and Analyze Data (Purity, Degradants, Kinetics) Analysis->Data Report Generate Stability Report Data->Report

References

dealing with poor yield in (+)-C-BVDU synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of (+)-C-BVDU, particularly concerning poor yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low overall yield of this compound.

  • Question: My overall yield for the multi-step synthesis of this compound is significantly lower than reported values. What are the common causes and how can I improve it?

  • Answer: Low overall yields in multi-step syntheses can result from suboptimal conditions in one or more key steps. The most critical steps in this compound synthesis are the C-glycosylation to form the crucial C-C bond and the Heck coupling to introduce the bromovinyl group. A reported improved synthesis protocol utilizing a ligand-free, microwave-assisted Heck cross-coupling reaction in pure water has shown a higher overall yield of 56% over three steps, compared to the previously reported 31%.[1] It is crucial to optimize each step individually. Common causes for low yield include:

    • Inefficient C-glycosylation.

    • Poor yield in the Heck coupling reaction.

    • Formation of side products and purification losses.

    • Decomposition of intermediates or the final product.

    Recommendations:

    • Review and optimize the C-glycosylation and Heck coupling steps individually.

    • Ensure all reagents and solvents are pure and dry, as moisture can significantly impact the efficiency of many organic reactions.

    • Carefully monitor reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent byproduct formation.

Issue 2: Poor yield in the C-glycosylation step.

  • Question: The formation of the C-C glycosidic bond between the pyrimidine (B1678525) base and the ribose derivative is inefficient. What factors influence this step and how can I optimize it?

  • Answer: The C-glycosylation is a challenging step in C-nucleoside synthesis. Low yields can be attributed to several factors:

    • Steric Hindrance: Bulky protecting groups on the sugar or pyrimidine can hinder the approach of the nucleophile.

    • Anomeric Control: Achieving the desired β-anomer stereoselectivity is a significant challenge in C-nucleoside synthesis.[2][3] The formation of a mixture of α and β anomers is common, which complicates purification and reduces the yield of the desired product.[2]

    • Reaction Conditions: The choice of Lewis acid, solvent, and temperature plays a critical role in the efficiency and stereoselectivity of the glycosylation reaction.

    Recommendations:

    • Protecting Groups: Carefully select protecting groups that offer sufficient protection but are not overly bulky. The choice of protecting groups on the sugar lactone can dictate the anomeric stereochemical outcome.[4][5]

    • Lewis Acid: Optimize the choice and amount of Lewis acid (e.g., BF₃·OEt₂) used to promote the reaction.

    • Solvent: The solvent can influence the stereoselectivity of the reaction.[6][7][8][9] Experiment with different solvents to find the optimal conditions.

    • Temperature: Carefully control the reaction temperature, as it can affect both the reaction rate and the anomeric ratio.

Issue 3: Low yield and/or formation of byproducts in the Heck coupling reaction.

  • Question: The Heck coupling of the 5-iodo-pyrimidine nucleoside with the vinylating agent is giving a low yield of the desired (E)-bromovinyl product, and I am observing significant byproduct formation. How can I troubleshoot this?

  • Answer: The Heck reaction is a powerful tool for C-C bond formation, but its efficiency can be affected by several parameters.

    • Catalyst System: The choice of palladium source and ligands is crucial. While traditional Heck reactions often employ phosphine (B1218219) ligands, these can be expensive and toxic.[2] Phosphine-free conditions have been developed and shown to be effective.[1][3][10]

    • Base: The base is necessary to regenerate the active Pd(0) catalyst. Common bases include triethylamine (B128534) (Et₃N) and potassium carbonate (K₂CO₃). The choice and strength of the base can influence the reaction rate and suppress side reactions.

    • Solvent: The reaction can be performed in various solvents, with aqueous media being a greener and often efficient alternative.[1][3]

    • Reaction Conditions: Temperature and reaction time need to be optimized to ensure complete conversion without product degradation. Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields.[1]

    • Byproducts: Common byproducts can include the reduced starting material (dehalogenation) and isomers of the desired product.

    Recommendations:

    • Catalyst and Ligands: Consider using a phosphine-free palladium catalyst system, such as Pd(OAc)₂, in aqueous media.[1][3] If using phosphine ligands, note that an excess of triphenylphosphine (B44618) can inhibit the reaction.[11]

    • Base and Solvent: Triethylamine in a water/acetonitrile mixture or pure water has been shown to be effective.[1][3]

    • Microwave Irradiation: If available, utilizing microwave irradiation can significantly improve the efficiency of the Heck reaction.[1]

    • Purification: Develop an effective purification strategy, such as column chromatography, to remove byproducts.

Issue 4: Difficulty in separating the α and β anomers.

  • Question: I have a mixture of α and β anomers after the C-glycosylation step, and they are difficult to separate by column chromatography. What can I do?

  • Answer: The separation of anomeric mixtures can be challenging due to their similar polarities.

    • Optimize Stereoselectivity: The best approach is to optimize the C-glycosylation reaction to favor the formation of the desired β-anomer. As mentioned previously, the choice of protecting groups on the sugar moiety and the reaction conditions are key to controlling stereoselectivity.[4][5]

    • Chromatography Conditions: If a mixture is obtained, careful optimization of the column chromatography conditions is necessary. This includes the choice of stationary phase (silica gel, alumina), eluent system, and gradient.

    • Derivatization: In some cases, derivatizing the anomeric mixture with a bulky group can enhance the difference in their physical properties, making separation easier. The protecting group can then be removed in a subsequent step.

    Recommendations:

    • Revisit the C-glycosylation protocol and try different protecting groups and reaction conditions to improve the β:α ratio.

    • For chromatography, perform a thorough screening of different solvent systems using TLC to identify the optimal eluent for separation. A very slow and careful elution may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound in terms of yield?

A1: Both the C-glycosylation and the Heck coupling are critical steps that can significantly impact the overall yield. The C-glycosylation is challenging due to the need to control stereoselectivity and form the C-C bond efficiently. The Heck coupling, while generally robust, requires careful optimization of the catalyst, base, and reaction conditions to achieve high yields of the desired (E)-isomer.

Q2: Are there any "green" or more environmentally friendly methods for synthesizing this compound?

A2: Yes, recent research has focused on developing greener synthetic routes. For the Heck coupling step, the use of phosphine-free palladium catalysts in aqueous media is a significant improvement over traditional methods that use toxic phosphine ligands and organic solvents.[1][3] Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption.[1]

Q3: How do protecting groups affect the synthesis?

A3: Protecting groups play a crucial role in the synthesis of this compound. They are essential for preventing unwanted side reactions at reactive functional groups. However, the choice of protecting groups can also influence the solubility of intermediates, the stereochemical outcome of reactions (particularly the C-glycosylation), and the ease of purification.[4][5][11][12][13] It is important to select protecting groups that are stable under the reaction conditions but can be removed selectively and in high yield.

Q4: What are the key parameters to control for achieving the desired (E)-isomer in the Heck coupling reaction?

A4: The Heck reaction generally exhibits a high degree of stereoselectivity, favoring the formation of the trans- or (E)-isomer. This is due to the syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination. To ensure the formation of the (E)-isomer, it is important to use appropriate reaction conditions that favor this kinetic product.

Q5: What is the best method for purifying the final this compound product?

A5: Column chromatography is the most common and effective method for purifying this compound.[14][15][16][17][18] Careful selection of the stationary phase (typically silica (B1680970) gel) and the eluent system is crucial for separating the desired product from any unreacted starting materials, reagents, and byproducts. It is advisable to first perform thin-layer chromatography (TLC) to determine the optimal solvent system for the separation.

Data Presentation

Table 1: Comparison of Heck Coupling Conditions for the Synthesis of BVDU Precursors.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂TPPTSEt₃NCH₃CN/H₂O (2:1)80-Good[3]
2Pd(OAc)₂NoneEt₃NCH₃CN/H₂O (2:1)80-Good[3]
3Pd(OAc)₂NoneEt₃NH₂O100 (MW)0.595[1]

Note: TPPTS = tris(3-sulfophenyl)phosphine (B8695854) trisodium (B8492382) salt; MW = Microwave irradiation.

Experimental Protocols

Protocol 1: Ligand-Free, Microwave-Assisted Heck Cross-Coupling in Water

This protocol is adapted from a reported high-yield synthesis of a BVDU precursor.[1]

Materials:

  • 5-iodo-2'-deoxyuridine

  • (E)-1-bromo-2-(trimethylsilyl)ethene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Deionized water

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 5-iodo-2'-deoxyuridine (1 equivalent), (E)-1-bromo-2-(trimethylsilyl)ethene (1.5 equivalents), Pd(OAc)₂ (5 mol%), and triethylamine (2 equivalents).

  • Add deionized water to achieve the desired concentration.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired product.

Mandatory Visualizations

Synthesis_Pathway cluster_glycosylation C-Glycosylation cluster_heck Heck Coupling cluster_deprotection Deprotection Pyrimidine_Base Protected Pyrimidine Base C_Glycosylation C-Glycosylation (Lewis Acid) Pyrimidine_Base->C_Glycosylation Ribose_Derivative Protected Ribose Derivative Ribose_Derivative->C_Glycosylation C_Nucleoside_Precursor Protected C-Nucleoside C_Glycosylation->C_Nucleoside_Precursor Iodo_Nucleoside 5-Iodo-C-Nucleoside C_Nucleoside_Precursor->Iodo_Nucleoside Iodination Heck_Coupling Heck Coupling (Pd Catalyst, Base) Iodo_Nucleoside->Heck_Coupling Vinylating_Agent (E)-Bromovinyl Reagent Vinylating_Agent->Heck_Coupling BVDU_Precursor Protected This compound Heck_Coupling->BVDU_Precursor Deprotection Deprotection BVDU_Precursor->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Poor Yield in This compound Synthesis Check_Overall_Yield Low Overall Yield? Start->Check_Overall_Yield Check_Glycosylation Low C-Glycosylation Yield? Check_Overall_Yield->Check_Glycosylation Yes Check_Heck Low Heck Coupling Yield? Check_Overall_Yield->Check_Heck No Check_Glycosylation->Check_Heck No Optimize_Glycosylation Optimize C-Glycosylation: - Protecting Groups - Lewis Acid - Solvent & Temperature Check_Glycosylation->Optimize_Glycosylation Yes Check_Purity Impure Product? Check_Heck->Check_Purity No Optimize_Heck Optimize Heck Coupling: - Catalyst (Phosphine-Free) - Base & Solvent (Aqueous) - Microwave Irradiation Check_Heck->Optimize_Heck Yes Analyze_Byproducts Identify Byproducts (NMR, MS) Check_Purity->Analyze_Byproducts Yes Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Analyze_Byproducts->Optimize_Purification

References

Technical Support Center: Optimizing Plaque Assays for (+)-C-BVDU

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing plaque assay conditions for (+)-C-BVDU (Brivudine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in antiviral research, with a focus on plaque reduction assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral application?

A1: this compound, also known as Brivudine, is a synthetic nucleoside analog. It is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), the causative agent of chickenpox and shingles.[1] Its high selectivity makes it a significant compound in the study and treatment of VZV infections.

Q2: What is the mechanism of action of this compound?

A2: this compound's antiviral activity relies on its selective phosphorylation by viral thymidine (B127349) kinase (TK).[2][3] In infected cells, the viral TK converts this compound into its monophosphate form. Cellular enzymes then further phosphorylate it to the active triphosphate form, this compound-TP. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), and is incorporated into the growing viral DNA chain by the viral DNA polymerase.[3][4] This incorporation leads to the termination of DNA chain elongation, thus inhibiting viral replication.[3]

Q3: Is this compound cytotoxic to uninfected cells?

A3: this compound exhibits low cytotoxicity in uninfected cells. This is because the initial and crucial phosphorylation step is inefficiently catalyzed by human cellular thymidine kinase.[2] Studies have shown the 50% cytotoxic concentration (CC50) in human embryonic lung (HEL) fibroblasts to be greater than 200 µg/mL.[2]

Q4: Which cell lines are recommended for VZV plaque assays with this compound?

A4: Human embryonic lung (HEL) fibroblasts, such as MRC-5, are a commonly used and recommended cell line for VZV plaque assays and for testing the antiviral activity of compounds like this compound.[1][5][6][7][8][9]

Q5: What are the expected antiviral activity levels (EC50) of this compound against VZV?

A5: The 50% effective concentration (EC50) of this compound against VZV is very low, indicating high potency. In human embryonic lung fibroblasts, the EC50 values for VZV have been reported to be in the range of <0.001 - 0.003 µg/mL.[10]

Troubleshooting Plaque Assays with this compound

Problem Potential Cause Recommended Solution
No plaques or very few plaques observed 1. Inactive virus stock. 2. Low virus titer. 3. Host cells are not susceptible. 4. Incorrect incubation conditions.1. Use a fresh, properly stored virus stock. 2. Use a lower dilution of the virus stock. 3. Confirm that the cell line used is susceptible to the VZV strain. 4. Ensure optimal temperature, CO2, and humidity levels for both the virus and host cells.[5][11]
Confluent lysis or indistinct plaques 1. High virus concentration. 2. Overlay medium is too liquid, allowing for unrestricted viral spread.1. Use higher dilutions of the virus stock to obtain a countable number of plaques (typically 20-100 per well). 2. Increase the concentration of the solidifying agent (e.g., agarose) in the overlay or switch to a more viscous overlay like methylcellulose.[5][12]
Small, fuzzy, or poorly defined plaques 1. Suboptimal overlay concentration. 2. Overlay applied at too high a temperature, damaging the cell monolayer. 3. Premature removal of the overlay.1. Optimize the concentration of the gelling agent in the overlay. Lower concentrations of Avicel have been shown to increase plaque size.[13] 2. Ensure the agarose (B213101) overlay has cooled to approximately 45°C before adding it to the cells.[12] 3. Allow sufficient incubation time for plaques to fully develop before staining.
Cell monolayer detachment 1. Cells were not fully confluent at the time of infection. 2. Cytotoxicity of the compound at the tested concentrations. 3. Harsh treatment during washing or overlay addition.1. Ensure a confluent monolayer (90-100%) before infection.[5] 2. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for the specific cell line. 3. Handle plates gently during all steps of the assay.
Inconsistent results between wells/plates 1. Inconsistent pipetting. 2. Uneven distribution of virus or cells. 3. Contamination.1. Ensure accurate and consistent pipetting techniques. 2. Gently rock plates after adding virus and cells to ensure even distribution. 3. Maintain sterile technique throughout the experiment to avoid bacterial or fungal contamination.[5]

Quantitative Data Summary

Table 1: Antiviral Activity of this compound against Varicella-Zoster Virus (VZV)

Virus Strain Cell Line Assay Type EC50 (µg/mL) Reference
VZV (various strains)Human Embryonic FibroblastsPlaque Reduction<0.001 - 0.01[10]

Table 2: Cytotoxicity of this compound

Cell Line Assay Type CC50 (µg/mL) Reference
Human Embryonic Lung (HEL) FibroblastsNot specified>200[2]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for this compound against VZV

This protocol is designed to determine the 50% effective concentration (EC50) of this compound against VZV.

Materials:

  • Human embryonic lung (HEL) fibroblasts (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Varicella-Zoster Virus (VZV) stock

  • This compound stock solution (in DMSO)

  • Overlay medium (e.g., 1.2% Avicel in 2x MEM or 0.5% agarose in culture medium)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed HEL fibroblasts in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Virus Dilution: Dilute the VZV stock in culture medium to a concentration that will produce 50-100 plaques per well.

  • Infection: When the cell monolayer is confluent, aspirate the growth medium and infect the cells with the diluted virus (e.g., 200 µL/well). Include a "virus control" (no compound) and a "cell control" (no virus, no compound). Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: After adsorption, do not remove the inoculum. Add 2 mL of the overlay medium containing the different concentrations of this compound to the respective wells. For the virus control well, add overlay medium without the compound. For the cell control well, add overlay medium without virus or compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are clearly visible in the virus control wells.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Aspirate the formalin and stain the cells with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Human embryonic lung (HEL) fibroblasts (e.g., MRC-5)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HEL fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a "cell control" (no compound) and a "solvent control" (highest concentration of DMSO used).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control (100% viability). The CC50 value is the concentration of this compound that reduces cell viability by 50%.

Visualizations

BVDU_Mechanism_of_Action cluster_cell Infected Host Cell cluster_viral Viral Processes cluster_cellular Cellular Processes BVDU This compound Viral_TK Viral Thymidine Kinase (TK) BVDU->Viral_TK Phosphorylation BVDU_MP This compound-MP Cellular_Kinases Cellular Kinases BVDU_MP->Cellular_Kinases Phosphorylation BVDU_DP This compound-DP BVDU_DP->Cellular_Kinases Phosphorylation BVDU_TP This compound-TP Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Inhibition & Incorporation Viral_TK->BVDU_MP Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Blocked Cellular_Kinases->BVDU_DP Cellular_Kinases->BVDU_TP

Caption: Mechanism of action of this compound in a virus-infected cell.

Plaque_Reduction_Workflow A 1. Seed Host Cells in 6-well plates C 3. Infect Cell Monolayer with VZV A->C B 2. Prepare Serial Dilutions of this compound D 4. Add Overlay Medium with this compound B->D C->D E 5. Incubate for 5-7 Days D->E F 6. Fix and Stain Plaques E->F G 7. Count Plaques and Calculate EC50 F->G

Caption: Experimental workflow for a plaque reduction assay.

References

Technical Support Center: Troubleshooting Inconsistent Results in (+)-C-BVDU Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-C-BVDU (Brivudine). This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Brivudine) and what is its primary mechanism of action?

A1: Brivudine is a potent nucleoside analog antiviral drug, primarily used in the treatment of herpes zoster (shingles), caused by the Varicella-Zoster Virus (VZV).[1] It also shows significant activity against Herpes Simplex Virus type 1 (HSV-1).[2] Its mechanism of action relies on its selective phosphorylation by viral thymidine (B127349) kinase (TK) to its active triphosphate form.[3] This active form is then incorporated into the viral DNA chain by the viral DNA polymerase, leading to chain termination and inhibition of viral replication.[3]

Q2: Why am I seeing variable or inconsistent antiviral activity in my experiments?

A2: Inconsistent antiviral activity with Brivudine can stem from several factors:

  • Compound Stability and Solubility: Brivudine has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions for each experiment from a stock solution in DMSO. Storing aqueous solutions for extended periods can lead to degradation and reduced potency.[1]

  • Viral Titer: The multiplicity of infection (MOI) is a critical factor. Inconsistent viral titers can lead to significant variability in results. Always use a freshly titered and validated virus stock for your assays.

  • Cell Line Specificity: The antiviral activity of Brivudine can vary significantly between different cell lines.[4] This can be due to differences in cellular metabolism, uptake of the compound, or other cell-specific factors. It is crucial to be consistent with the cell line and passage number used in your experiments.

  • Assay Conditions: Minor variations in incubation times, temperature, and CO2 levels can impact both viral replication and drug activity. Maintaining consistent and optimized assay conditions is essential for reproducibility.

Q3: I am observing high cytotoxicity in my uninfected control cells treated with Brivudine. What could be the cause?

A3: While Brivudine generally has a high selectivity index, cytotoxicity in uninfected cells can occur. Potential causes include:

  • High Compound Concentration: Ensure that your concentration range is appropriate and that you have accurately calculated your dilutions.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept to a minimum (typically <0.5%) and should be consistent across all wells, including controls.

  • Cell Health: Unhealthy or overly confluent cell cultures can be more susceptible to the cytotoxic effects of any compound. Ensure your cells are in the logarithmic growth phase and at an optimal density.

Q4: Are there any known drug interactions I should be aware of when using Brivudine in my experiments?

A4: Yes, there is a critical and potentially lethal interaction between Brivudine and the anticancer drug 5-fluorouracil (B62378) (5-FU) and its prodrugs. The primary metabolite of Brivudine, bromovinyluracil (BVU), irreversibly inhibits the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is essential for the metabolism of 5-FU.[5] This can lead to a toxic accumulation of 5-FU. While this is a clinical concern, it is important to be aware of this interaction in any experimental context where both compounds might be used.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Inconsistent EC50 Values in Plaque Reduction Assays
  • Question: My calculated EC50 values for Brivudine against HSV-1 or VZV vary significantly between replicate experiments. What should I check?

  • Answer:

    • Compound Preparation: Are you preparing fresh serial dilutions of Brivudine for each experiment from a DMSO stock? Degradation in aqueous media is a common source of variability.

    • Virus Inoculum: Have you confirmed the viral titer of your stock recently? A consistent plaque-forming unit (PFU) per well is crucial.

    • Cell Monolayer Confluency: Is the cell monolayer consistently confluent at the time of infection? Gaps in the monolayer can lead to inaccurate plaque counts.

    • Overlay Technique: Is the overlay medium (e.g., methylcellulose) at the correct temperature and viscosity? An improper overlay can affect plaque formation and size.

Issue 2: High Background or No Signal in MTT Cytotoxicity Assays
  • Question: My MTT assay results are showing high absorbance in the "cells only" control or no difference between treated and untreated wells. What could be wrong?

  • Answer:

    • MTT Reagent Quality: Ensure your MTT reagent is fresh and has been stored correctly, protected from light.

    • Formazan (B1609692) Solubilization: Are the formazan crystals fully dissolved before reading the plate? Incomplete solubilization is a common cause of inaccurate readings. Ensure adequate mixing and incubation time with the solubilizing agent.

    • Cell Seeding Density: Have you optimized the cell seeding density? Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, masking the effect of the compound.

    • Incubation Time: The incubation time with both the compound and the MTT reagent should be optimized and consistent.

Issue 3: Unexpected Antiviral Activity Profile
  • Question: I am observing activity against a virus that is reported to be resistant to Brivudine, or no activity against a susceptible virus. Why?

  • Answer:

    • Viral Strain and Genotype: Confirm the identity and genotype of your viral strain. Resistance to Brivudine is often associated with mutations in the viral thymidine kinase gene.

    • Cell Line-Dependent Effects: As noted, the antiviral activity of Brivudine can be highly dependent on the cell line used.[4] For example, Brivudine has been shown to be significantly more active against HSV-2 in the gastric adenocarcinoma cell line MKN-28 compared to the human embryonic lung fibroblast cell line MRC-5.[4]

    • Compound Purity: Verify the purity of your Brivudine sample. Impurities could have their own biological effects.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize reported quantitative data for the antiviral activity and cytotoxicity of Brivudine. These values can serve as a reference for your experimental results. Note that values can vary depending on the specific viral strain, cell line, and assay conditions used.

Table 1: Antiviral Efficacy (EC50) of Brivudine against VZV and HSV-1

VirusCell LineAssay TypeEC50 (µM)Reference(s)
VZV (Clinical Isolates)Human Embryonic FibroblastsPlaque Reduction0.001 - 0.01 µg/mL[6][7]
VZV (Reference Strains)HELPlaque Reduction<0.001 - 0.003[8]
HSV-1 (Strain 2931)VeroPlaque Reduction0.12[9]
HSV-1MKN-28Cytopathogenicity0.004[8]
HSV-1MRC-5Cytopathogenicity0.005[8]

Table 2: Cytotoxicity (CC50) of Brivudine in Uninfected Cell Lines

Cell LineAssay TypeCC50 (µM)Reference(s)
HELNot Specified>200[8]
A549Not Specified>100[8]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Determining Antiviral Efficacy (EC50)

This protocol provides a general framework for assessing the antiviral activity of Brivudine. Optimization for specific cell lines and viral strains is recommended.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero or MRC-5 cells) into 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: On the day of the experiment, prepare a series of 2-fold serial dilutions of Brivudine in a serum-free medium from a concentrated stock solution in DMSO.

  • Virus Preparation: Dilute the virus stock in a serum-free medium to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and then infect the cells with the prepared virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and gently overlay the cell monolayers with a semi-solid medium (e.g., medium containing 1.2% methylcellulose) containing the different concentrations of Brivudine. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with a methanol/acetone mixture) and stain with a suitable staining solution (e.g., 0.1% crystal violet).

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Brivudine concentration compared to the virus control. The EC50 value is the concentration of Brivudine that reduces the number of plaques by 50%.

Protocol 2: MTT Assay for Determining Cytotoxicity (CC50)

This protocol outlines the steps to assess the cytotoxic potential of Brivudine.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Brivudine in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Brivudine. Include an "untreated control" (cells with medium only) and a "vehicle control" (cells with medium containing the same concentration of DMSO as the highest Brivudine concentration).

  • Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is the concentration of Brivudine that reduces cell viability by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to this compound experiments.

G cluster_virus VZV-Infected Cell cluster_apoptosis Host Cell Apoptosis Pathway BVDU This compound (Brivudine) VZV_TK Viral Thymidine Kinase (TK) BVDU->VZV_TK BVDU_MP BVDU-Monophosphate VZV_TK->BVDU_MP Cellular_Kinases Cellular Kinases BVDU_MP->Cellular_Kinases BVDU_TP BVDU-Triphosphate (Active Form) Cellular_Kinases->BVDU_TP Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Inhibits Viral_DNA_Replication Viral DNA Replication BVDU_TP->Viral_DNA_Replication Incorporated into viral DNA Viral_DNA_Polymerase->Viral_DNA_Replication Chain_Termination Chain Termination Viral_DNA_Replication->Chain_Termination BVDU_TP_apoptosis BVDU-Triphosphate (in VZV-TK expressing cells) JNK_Pathway JNK Pathway Activation BVDU_TP_apoptosis->JNK_Pathway cJun_AP1 c-Jun / AP-1 Upregulation JNK_Pathway->cJun_AP1 FasL Fas Ligand (FasL) Expression cJun_AP1->FasL Fas_Receptor Fas Receptor FasL->Fas_Receptor Binds to Caspase8 Caspase-8 Activation Fas_Receptor->Caspase8 Caspase_Cascade Caspase Cascade Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Mechanism of action and induced apoptosis pathway of this compound.

G start Start seed_cells Seed Host Cells in Multi-well Plate start->seed_cells incubate_cells Incubate to form confluent monolayer seed_cells->incubate_cells infect_cells Infect Cells with Virus incubate_cells->infect_cells prepare_virus Prepare Virus Dilution prepare_virus->infect_cells prepare_drug Prepare this compound Serial Dilutions add_overlay Add Overlay Medium with this compound prepare_drug->add_overlay adsorption Allow Viral Adsorption infect_cells->adsorption adsorption->add_overlay incubate_plaques Incubate for Plaque Formation add_overlay->incubate_plaques fix_stain Fix and Stain Cell Monolayer incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze Calculate EC50 count_plaques->analyze

Caption: Experimental workflow for a plaque reduction assay.

G start Start inconsistent_results Inconsistent Experimental Results start->inconsistent_results check_compound Check Compound: - Fresh Dilutions? - Correct Storage? - Solubility Issues? inconsistent_results->check_compound Compound-related? check_virus Check Virus: - Titer Confirmed? - Correct MOI? inconsistent_results->check_virus Virus-related? check_cells Check Cells: - Consistent Cell Line/ Passage? - Healthy & Confluent? inconsistent_results->check_cells Cell-related? check_assay Check Assay: - Consistent Incubation? - Pipetting Accuracy? inconsistent_results->check_assay Assay-related? re_evaluate Re-evaluate Protocol and Controls check_compound->re_evaluate check_virus->re_evaluate check_cells->re_evaluate check_assay->re_evaluate consistent_results Consistent Results re_evaluate->consistent_results

Caption: Logical troubleshooting workflow for inconsistent results.

References

stability of (+)-C-BVDU under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-C-BVDU. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific long-term stability data for this compound is not extensively published, based on general practices for nucleoside analogs like Brivudine (BVDU), the following conditions are recommended to minimize degradation.[1][2]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CLong-term (up to 3 years)Protect from moisture and light.[2]
2-8°CShort-termFor routine use, ensure the container is tightly sealed.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°CUp to 6 monthsProne to faster degradation than at -80°C.[1]

Q2: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

Unexpected peaks in your chromatogram may indicate the presence of impurities or degradation products. The stability of nucleoside analogs can be influenced by several factors, including pH, temperature, and exposure to light and oxidizing agents.[3][4] The glycosidic bond, in particular, can be susceptible to cleavage under certain conditions.[3] Consider the following potential causes:

  • Improper Storage: The compound may have been stored at an inappropriate temperature or for an extended period.

  • Repeated Freeze-Thaw Cycles: If you are using a stock solution, repeated cycling between frozen and thawed states can lead to degradation.[1]

  • pH of the Solution: The stability of the glycosidic bond in nucleoside analogs can be pH-dependent.[3] Extreme pH values in your experimental setup could be causing degradation.

  • Photodegradation: Exposure to UV or ambient light can cause degradation. It is advisable to work with this compound in light-protected conditions where possible.

  • Oxidation: The presence of oxidizing agents in your reagents or solvents can lead to the formation of degradation products.

Q3: How can I determine the stability of this compound under my specific experimental conditions?

Since published stability data for this compound is limited, performing a forced degradation study is a systematic way to understand its stability profile under your specific experimental conditions.[4][5] These studies intentionally stress the compound to identify potential degradation products and pathways.[4][5]

Troubleshooting Guide

Issue: Loss of Potency or Inconsistent Results in Antiviral Assays

If you are observing a decrease in the expected antiviral activity of your this compound sample or inconsistent results between experiments, it may be related to compound instability.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your solid compound and stock solutions have been stored according to the recommendations in Table 1.

  • Prepare Fresh Stock Solutions: If you have been using an older stock solution, prepare a fresh one from the solid compound. This will help rule out degradation in the solution as the source of the issue.

  • Assess Purity: Analyze your current batch of this compound using a validated analytical method, such as HPLC, to check for the presence of degradation products.

  • Conduct a Mini-Stability Study: If you suspect your experimental conditions (e.g., buffer, temperature) might be causing degradation, you can perform a small-scale stability study. Incubate your this compound under your experimental conditions for varying amounts of time and analyze the samples by HPLC to quantify any degradation.

Experimental Protocols

Forced Degradation Study Protocol for this compound

A forced degradation study is essential for understanding the intrinsic stability of a molecule by identifying likely degradation products and pathways.[4][6] The goal is to achieve a target degradation of 5-20%.[7]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Suitable buffer for HPLC analysis

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Stress Conditions: Expose the this compound solution to the following stress conditions in parallel. Include a control sample stored at -20°C in the dark.

    Table 2: Example Conditions for a Forced Degradation Study

    Stress ConditionExample Protocol
    Acid Hydrolysis Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
    Base Hydrolysis Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
    Oxidative Degradation Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[8]
    Thermal Degradation Incubate the stock solution at 70°C in the dark for 48 hours.[6]
    Photodegradation Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11] A control sample should be wrapped in aluminum foil to protect it from light.
  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the control, by a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize any significant degradation products.

    • This information will help in determining the degradation pathways of this compound.

Visualizations

Stability_Assessment_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis cluster_evaluation Evaluation & Action start Start with this compound Batch prep_solution Prepare Stock Solution start->prep_solution stress_conditions Expose to Stress Conditions prep_solution->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity quantify Quantify Degradants peak_purity->quantify pathways Identify Degradation Pathways quantify->pathways storage Define Optimal Storage & Handling pathways->storage

Caption: Workflow for a forced degradation study of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of (+)-C-BVDU and BVDU: Efficacy, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of antiviral drug development, this guide provides a comprehensive comparison of the efficacy of (+)-C-BVDU and its parent compound, BVDU. This analysis is supported by experimental data on their antiviral activity and cytotoxicity, alongside detailed protocols for the key assays cited.

Brivudine (BVDU), or (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a well-established antiviral agent highly effective against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1][2] Its carbocyclic analogue, this compound, in which the deoxyribose sugar moiety is replaced by a cyclopentane (B165970) ring, has been synthesized and evaluated to explore potential improvements in metabolic stability and efficacy.[3] This guide delves into a direct comparison of these two nucleoside analogues.

Data Presentation: Antiviral Activity and Cytotoxicity

Quantitative data from comparative studies are summarized below, highlighting the 50% inhibitory concentration (IC50) against various herpesviruses and the 50% cytotoxic concentration (CC50) in cell culture.

CompoundVirusCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (CC50/IC50)
This compound HSV-1E6SM0.02>20>1000
BVDU HSV-1E6SM0.01>20>2000
This compound HSV-2E6SM2>20>10
BVDU HSV-2E6SM1>20>20

Data sourced from Busson et al., 1985.[3]

Comparative Efficacy

In vitro studies demonstrate that both this compound and BVDU are potent inhibitors of HSV-1. BVDU appears to be slightly more potent, with an IC50 value of 0.01 µg/mL compared to 0.02 µg/mL for this compound in E6SM cells.[3] A similar trend is observed against HSV-2, where BVDU (IC50 = 1 µg/mL) is twofold more active than this compound (IC50 = 2 µg/mL).[3]

A key theoretical advantage of this compound is its resistance to degradation by pyrimidine (B1678525) nucleoside phosphorylases, enzymes that metabolize BVDU to its inactive form, (E)-5-(2-bromovinyl)uracil (BVU).[3] This enhanced metabolic stability, however, did not translate to superior efficacy in in vivo models of HSV-1 infection in mice. Systemic or topical treatment with C-BVDU was not more effective than BVDU.[3]

Mechanism of Action

Both BVDU and this compound share a similar mechanism of antiviral action, which is dependent on the virus-encoded thymidine (B127349) kinase (TK).[5] The selectivity of these compounds for virus-infected cells is attributed to their specific phosphorylation by viral TK.

The activation pathway can be summarized as follows:

Mechanism_of_Action cluster_virus_infected_cell Virus-Infected Cell BVDU BVDU / C-BVDU BVDU_MP BVDU-MP / C-BVDU-MP BVDU->BVDU_MP Viral Thymidine Kinase (TK) BVDU_DP BVDU-DP / C-BVDU-DP BVDU_MP->BVDU_DP Viral Thymidine Kinase (TK) BVDU_TP BVDU-TP / C-BVDU-TP BVDU_DP->BVDU_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Viral_DNA_Synthesis_Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis_Inhibition

Caption: Activation pathway of BVDU and this compound.

Once converted to their triphosphate forms, BVDU-TP and C-BVDU-TP act as competitive inhibitors of the viral DNA polymerase, leading to the termination of the growing viral DNA chain and thus inhibiting viral replication.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of host cells (e.g., E6SM cells for HSV) in 24-well plates.

  • Herpes simplex virus (HSV-1 or HSV-2) stock of known titer.

  • Serial dilutions of this compound and BVDU.

  • Culture medium (e.g., Eagle's Minimum Essential Medium) with 2% fetal bovine serum.

  • 0.5% carboxymethyl cellulose (B213188) overlay medium.

  • Giemsa stain.

Procedure:

  • Cell Preparation: Seed 24-well plates with host cells and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Addition: After adsorption, remove the virus inoculum and add 1 mL of the carboxymethyl cellulose overlay medium containing serial dilutions of the test compounds to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until viral plaques are visible.

  • Staining and Counting: Remove the overlay medium and fix the cells with methanol. Stain the cells with Giemsa stain. Count the number of plaques in each well.

  • IC50 Calculation: The IC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).

Plaque_Reduction_Assay A Seed host cells in 24-well plates B Infect cell monolayer with virus (100 PFU) A->B Incubate to confluency C Add overlay medium with serial dilutions of compounds B->C 1 hr adsorption D Incubate for 2-3 days C->D E Fix and stain cells D->E F Count plaques and calculate IC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • Host cells (e.g., E6SM) in a 96-well plate.

  • Serial dilutions of this compound and BVDU.

  • Culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at an appropriate density.

  • Compound Exposure: After 24 hours, add serial dilutions of the test compounds to the wells. Include a cell control (no compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 is calculated as the compound concentration that reduces the absorbance by 50% compared to the cell control.

Conclusion

Both this compound and BVDU are highly potent and selective inhibitors of HSV-1 and VZV. While BVDU demonstrates slightly greater in vitro potency, the carbocyclic analog, this compound, possesses the advantage of being resistant to enzymatic degradation by pyrimidine nucleoside phosphorylases. However, this metabolic stability did not confer a therapeutic advantage in the in vivo models of HSV-1 infection studied. The choice between these two compounds for further development would depend on a more detailed investigation of their pharmacokinetic profiles, long-term efficacy, and safety in various preclinical models.

References

A Comparative Guide: (+)-C-BVDU vs. Acyclovir for Varicella-Zoster Virus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-varicella-zoster virus (VZV) activity of (+)-carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine ((+)-C-BVDU) and acyclovir (B1169). The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these two nucleoside analogs.

Executive Summary

Both this compound and acyclovir are potent inhibitors of VZV replication, acting as prodrugs that require initial phosphorylation by the viral thymidine (B127349) kinase (TK) for their antiviral activity. This dependence on the viral enzyme ensures their selective action in infected cells, minimizing toxicity to uninfected host cells.

Experimental data consistently demonstrates that BVDU and its carbocyclic analogue, C-BVDU, exhibit significantly greater in vitro potency against VZV than acyclovir. While specific data for the dextrorotatory enantiomer, this compound, is limited in publicly available literature, studies on the racemic mixture and related compounds suggest a superior antiviral profile compared to acyclovir. Acyclovir, however, remains a cornerstone of VZV therapy due to its well-established clinical efficacy and safety profile.

Mechanism of Action

The antiviral mechanism of both this compound and acyclovir is initiated by the VZV-encoded thymidine kinase (TK). This viral enzyme selectively phosphorylates these nucleoside analogs into their monophosphate forms. Host cell kinases then further phosphorylate the monophosphate derivatives into their active triphosphate forms. These triphosphate metabolites act as competitive inhibitors of the viral DNA polymerase, and their incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[1][2]

Antiviral Mechanism of Action Mechanism of Action of this compound and Acyclovir cluster_virus VZV-Infected Host Cell Drug Acyclovir / this compound VZV_TK VZV Thymidine Kinase (TK) Drug->VZV_TK Phosphorylation Drug_MP Drug Monophosphate VZV_TK->Drug_MP Host_Kinases Host Cell Kinases Drug_MP->Host_Kinases Phosphorylation Drug_TP Drug Triphosphate (Active Form) Host_Kinases->Drug_TP VZV_DNA_Polymerase VZV DNA Polymerase Drug_TP->VZV_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Inhibition Inhibition & Chain Termination VZV_DNA_Polymerase->Inhibition Blocks Inhibition->Viral_DNA_Replication

Fig. 1: Activation pathway of this compound and acyclovir.

In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro efficacy and cytotoxicity of BVDU (as a proxy for C-BVDU) and acyclovir against VZV in human embryonic lung (HEL) fibroblast cells. It is important to note that specific data for the (+) enantiomer of C-BVDU is scarce, and the data presented for C-BVDU may represent the racemic mixture, which has been shown to be slightly less potent than BVDU.[3]

CompoundVZV StrainEC50 (µg/mL)[4]EC50 (µM)
BVDU Eight Clinical Isolates (mean)0.001 - 0.01~0.003 - 0.03
Acyclovir Clinical Isolates (mean)Not Reported~1.0 - 4.0[5]

Table 1: In Vitro Anti-VZV Activity. EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

CompoundCell LineCC50 (µg/mL)CC50 (µM)Selectivity Index (SI = CC50/EC50)
BVDU HEL>100[4]>314>10,467 - 104,667
Acyclovir HEL>888[5]>3940>985 - 3940

Table 2: Cytotoxicity and Selectivity Index. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index is a measure of the drug's therapeutic window.

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Workflow:

Plaque Reduction Assay Plaque Reduction Assay Workflow A Seed HEL cells in 6-well plates B Incubate until confluent monolayer forms A->B D Infect cell monolayers with VZV B->D C Prepare serial dilutions of antiviral compounds E Add antiviral dilutions to infected cells C->E D->E F Overlay with semi-solid medium (e.g., methylcellulose) E->F G Incubate for 5-7 days to allow plaque formation F->G H Fix cells (e.g., with methanol) G->H I Stain with crystal violet H->I J Count plaques and calculate EC50 I->J

Fig. 2: Plaque Reduction Assay Workflow.

Detailed Methodology:

  • Cell Culture: Human embryonic lung (HEL) fibroblasts are seeded in 6-well plates and cultured until a confluent monolayer is formed.

  • Virus Infection: The culture medium is removed, and the cell monolayers are infected with a suspension of VZV.

  • Compound Addition: After a viral adsorption period, the virus inoculum is removed, and the cells are washed. Serial dilutions of the test compounds (this compound and acyclovir) in culture medium are then added to the wells.

  • Overlay: Following incubation with the compounds, the medium is replaced with an overlay medium containing a substance like methylcellulose (B11928114) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Plates are incubated for 5-7 days to allow for the development of visible plaques.

  • Staining and Quantification: The overlay is removed, and the cells are fixed with a solution such as methanol (B129727) and stained with crystal violet. The number of plaques in each well is counted, and the EC50 value is calculated by determining the compound concentration that reduces the plaque number by 50% compared to the virus control (no compound).[6][7][8][9]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is used to determine the cytotoxicity of the antiviral compounds.

Workflow:

MTT Assay MTT Cytotoxicity Assay Workflow A Seed HEL cells in 96-well plates B Incubate for 24 hours A->B C Add serial dilutions of antiviral compounds B->C D Incubate for the same duration as the antiviral assay C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine CC50 H->I

Fig. 3: MTT Cytotoxicity Assay Workflow.

Detailed Methodology:

  • Cell Seeding: HEL cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: The culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The CC50 value is then determined as the compound concentration that reduces cell viability by 50%.[10][11][12][13]

Conclusion

References

A Comparative Analysis of (+)-C-BVDU and Other Nucleoside Analogs in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral agent (+)-C-BVDU (Brivudine) with other prominent nucleoside analogs. The analysis is supported by experimental data to evaluate their performance and therapeutic potential against key viral pathogens, primarily within the Herpesviridae family.

Executive Summary

This compound, a thymidine (B127349) analog, demonstrates exceptional potency and selectivity against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). Its mechanism of action, contingent on activation by viral thymidine kinase, underpins its favorable safety profile. This guide presents a comparative overview of this compound against other widely used nucleoside analogs such as Acyclovir, Penciclovir, Ganciclovir, and Cidofovir, as well as the pyrophosphate analog Foscarnet. The comparison focuses on their antiviral activity (IC50), cytotoxicity (CC50), and resulting selectivity index (SI), providing a clear quantitative assessment of their therapeutic window.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of various nucleoside analogs against several herpesviruses. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a drug's therapeutic window; a higher SI value indicates greater selectivity for viral targets over host cells.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (Brivudine) VZVHEL0.001>1000>1,000,000
HSV-1Vero0.01>200>20,000
HSV-2Vero5>200>40
Acyclovir VZVHEL0.8>400>500
HSV-1Vero0.1>300>3000
HSV-2Vero1.0>300>300
Penciclovir VZVMRC-53.9>400>102
HSV-1MRC-51.2>400>333
HSV-2MRC-52.5>400>160
Ganciclovir CMVHFF0.5-1.5>20>13-40
HSV-1CRFK5.2Not ReportedNot Reported
Cidofovir CMVHFF0.1-0.5>100>200-1000
HSV-1CRFK11.0Not ReportedNot Reported
Foscarnet CMVHFF50-100>400>4-8
HSV-1CRFK232.9Not ReportedNot Reported

Data compiled from multiple sources. Cell lines: HEL (Human Embryonic Lung), Vero (African Green Monkey Kidney), MRC-5 (Human Fetal Lung Fibroblast), HFF (Human Foreskin Fibroblast), CRFK (Crandell-Rees Feline Kidney). IC50 and CC50 values can vary depending on the viral strain, cell line, and assay conditions.

Mechanism of Action of this compound

This compound's antiviral activity is highly dependent on its selective phosphorylation by viral enzymes. This targeted activation is a key feature that distinguishes it from some other nucleoside analogs and contributes to its high selectivity index.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_viral_enzymes Viral Enzymes cluster_cellular_enzymes Cellular Kinases cluster_viral_replication Viral DNA Replication BVDU This compound vTK Viral Thymidine Kinase (TK) BVDU->vTK Phosphorylation BVDU_MP BVDU-Monophosphate cK Cellular Kinases (e.g., GMP kinase) BVDU_MP->cK Phosphorylation BVDU_DP BVDU-Diphosphate BVDU_DP->cK Phosphorylation BVDU_TP BVDU-Triphosphate (Active Form) v_DNA_Polymerase Viral DNA Polymerase BVDU_TP->v_DNA_Polymerase Competitive Inhibition vTK->BVDU_MP cK->BVDU_DP cK->BVDU_TP DNA_synthesis Viral DNA Synthesis v_DNA_Polymerase->DNA_synthesis Elongation Inhibition Inhibition & Chain Termination v_DNA_Polymerase->Inhibition Incorporation

Caption: Mechanism of action of this compound.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: the Plaque Reduction Assay and the MTT Cytotoxicity Assay.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral efficacy of a compound.

Objective: To determine the concentration of a drug required to reduce the number of viral plaques by 50% (IC50).

Methodology:

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero, MRC-5) is prepared in multi-well plates.

  • Virus Inoculation: A standardized amount of virus, predetermined to produce a countable number of plaques, is mixed with serial dilutions of the test compound.

  • Infection: The cell monolayers are washed, and the virus-drug mixtures are added to the wells. The plates are incubated to allow for viral adsorption.

  • Overlay: After the incubation period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose). This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). The plaques, which appear as clear zones against a stained background of healthy cells, are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to a virus control (no drug). The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and interpolating the concentration that results in a 50% reduction.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxicity of a compound on the host cells.

Objective: To determine the concentration of a drug that reduces the viability of uninfected cells by 50% (CC50).

Methodology:

  • Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Addition: Serial dilutions of the test compound are added to the wells containing the cells. A set of wells with untreated cells serves as a control for 100% viability.

  • Incubation: The plates are incubated for a period comparable to the duration of the antiviral assay.

  • MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control. The CC50 value is determined by plotting cell viability against drug concentration and interpolating the concentration that causes a 50% reduction in viability.

Comparative Discussion

This compound exhibits remarkable potency against VZV, with an IC50 value in the nanomolar range, making it significantly more active in vitro than Acyclovir and Penciclovir.[1] Its activity against HSV-1 is also very high, comparable to or exceeding that of other nucleoside analogs. However, its efficacy against HSV-2 is considerably lower.

The high selectivity index of this compound for VZV and HSV-1 is a direct consequence of its preferential phosphorylation by the viral thymidine kinase.[2] This selective activation minimizes its impact on uninfected host cells, leading to a wide therapeutic window.

Acyclovir and its prodrug Valacyclovir are mainstays in the treatment of herpesvirus infections. Acyclovir is effective against HSV-1, HSV-2, and VZV, though it is less potent against VZV compared to this compound.[1] Penciclovir, the active metabolite of Famciclovir, has a similar spectrum of activity to Acyclovir but a longer intracellular half-life.

Ganciclovir is a primary treatment for Cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Cidofovir, a nucleotide analog, has a broad spectrum of activity against herpesviruses, including CMV, and is effective against some Acyclovir-resistant strains due to its mechanism of action being independent of viral thymidine kinase.

Foscarnet, a non-nucleoside analog, directly inhibits viral DNA polymerase and is often used for drug-resistant herpesvirus infections. However, it is generally associated with a lower selectivity index and a higher risk of toxicity compared to the nucleoside analogs that require viral enzyme activation.

References

Comparative Analysis of (+)-C-BVDU Antiviral Activity Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro efficacy of (+)-C-BVDU, also known as Brivudine, against key herpesviruses. This document provides a comparative analysis of its antiviral activity and cytotoxicity in different cell lines, alongside other established antiviral agents.

This compound (Brivudine) is a potent nucleoside analog with established clinical efficacy against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). Its mechanism of action relies on its selective phosphorylation by viral thymidine (B127349) kinase, leading to the inhibition of viral DNA polymerase and subsequent termination of viral replication.[1][2] This guide delves into the validation of its antiviral activity across a panel of cell lines, offering a side-by-side comparison with other antivirals like Acyclovir (B1169) and Penciclovir (B1679225).

Quantitative Comparison of Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%. Conversely, its cytotoxic effect on host cells is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Antiviral Activity (EC50) in µM
Antiviral AgentVirusMKN-28MRC-5HELVero
This compound (Brivudine) HSV-1 0.004[3]0.005[3]--
HSV-2 0.025[3]0.69[3]--
VZV --<0.001 - 0.003[3]-
AcyclovirHSV-1-3.3[4]1[5]8.5[4]
HSV-2----
VZV----
PenciclovirHSV-1-0.8 (as mg/L)[6]--
HSV-2----
VZV----

Note: Some values for Penciclovir were reported in mg/L and have been noted accordingly. Direct conversion to µM requires the molecular weight of the specific compound used in the study.

Cytotoxicity (CC50) in µM
Antiviral AgentCell LineCC50 (µM)
This compound (Brivudine) HEL>200[3]
A549>100[3]
AcyclovirVero>6400[7]

Experimental Protocols

The validation of antiviral activity and cytotoxicity is paramount in drug development. The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Plaque Reduction Assay (for Antiviral Activity)

This assay is a standard method to determine the concentration of an antiviral drug that is required to reduce the number of viral plaques by 50% (EC50).

  • Cell Seeding: Plate susceptible cells (e.g., Vero, MRC-5, or HEL) in 6-well or 12-well plates at a density that will form a confluent monolayer overnight.

  • Virus Infection: Infect the confluent cell monolayers with a dilution of the virus stock calculated to produce a countable number of plaques (typically 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Drug Treatment: Following adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent like methylcellulose (B11928114) or carboxymethylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1, longer for VZV).

  • Plaque Visualization and Counting: Fix the cells with a fixative solution (e.g., methanol (B129727) or formalin) and stain with a staining solution (e.g., crystal violet). The areas of viral-induced cell death (plaques) will appear as clear zones against a background of stained, healthy cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration.

MTT Assay (for Cytotoxicity)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow overnight.

  • Compound Incubation: Treat the cells with serial dilutions of the test compound for a duration that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Molecular Mechanism and Experimental Process

To further elucidate the processes involved in the validation of this compound's antiviral activity, the following diagrams have been generated.

Antiviral_Mechanism cluster_virus Virus-Infected Cell BVDU BVDU Viral_TK Viral Thymidine Kinase (TK) BVDU->Viral_TK Phosphorylation BVDU_MP BVDU-Monophosphate Viral_TK->BVDU_MP Cellular_Kinases Cellular Kinases BVDU_MP->Cellular_Kinases Further Phosphorylation BVDU_TP BVDU-Triphosphate (Active Form) Cellular_Kinases->BVDU_TP Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Inhibits BVDU_TP->Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Replication Experimental_Workflow cluster_antiviral Antiviral Activity Assay (Plaque Reduction) cluster_cytotoxicity Cytotoxicity Assay (MTT) A1 Seed Cells in Multi-well Plates A2 Infect with Virus A1->A2 A3 Treat with Serial Dilutions of this compound A2->A3 A4 Incubate to Allow Plaque Formation A3->A4 A5 Fix, Stain, and Count Plaques A4->A5 A6 Calculate EC50 A5->A6 B1 Seed Cells in 96-well Plates B2 Treat with Serial Dilutions of this compound B1->B2 B3 Incubate B2->B3 B4 Add MTT Reagent B3->B4 B5 Solubilize Formazan B4->B5 B6 Measure Absorbance B5->B6 B7 Calculate CC50 B6->B7

References

Comparative Analysis of (+)-C-BVDU Cross-Resistance with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cross-resistance profile of (+)-carbocyclic bromovinyldeoxyuridine ((+)-C-BVDU) reveals a mechanism intrinsically linked to the viral thymidine (B127349) kinase (TK). This guide synthesizes available data on the compound's efficacy against wild-type and drug-resistant Varicella-Zoster Virus (VZV) strains, providing a comparative analysis with other established antiviral drugs. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Resistance

This compound, a carbocyclic analog of bromovinyldeoxyuridine (BVDU), exerts its antiviral effect through a mechanism dependent on the viral TK.[1] The viral TK phosphorylates this compound to its monophosphate derivative, which is subsequently converted to the active diphosphate (B83284) and triphosphate forms by cellular kinases. The triphosphate form then inhibits the viral DNA polymerase, terminating viral replication.

Resistance to this compound and cross-resistance with other nucleoside analogs primarily arise from mutations in the VZV TK gene. These mutations can lead to a deficient or altered TK enzyme that is unable to effectively phosphorylate the drug, thereby rendering it inactive. Consequently, VZV strains resistant to other TK-dependent antivirals, such as acyclovir (B1169) (ACV), are often cross-resistant to this compound.

Quantitative Analysis of Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) values of various antiviral compounds against wild-type and TK-mutant VZV strains, providing a quantitative comparison of their potencies.

Antiviral AgentWild-Type VZV (EC50 in µM)Acyclovir-Resistant VZV (TK-mutant) (EC50 in µM)Fold-Change in ResistanceReference
This compound Data not availableData not availableData not available
BVDU~0.003 - 0.01>10 (TK-deficient)>1000[2]
Acyclovir (ACV)~1 - 4>20 (TK-deficient)>5-20[3]
Penciclovir (PCV)~1 - 5>20 (TK-deficient)>4-20[3]
Foscarnet~50 - 100~50 - 100No significant change[3]

Experimental Protocols

The evaluation of cross-resistance typically involves determining the susceptibility of various viral strains to different antiviral compounds using cell-based assays. The most common methods are the Plaque Reduction Assay and qPCR-based assays.

Plaque Reduction Assay

This assay is a functional method to determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).

Workflow:

Plaque_Reduction_Assay cluster_prep Cell and Virus Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Visualization cluster_analysis Data Analysis cell_culture 1. Plate susceptible host cells (e.g., human embryonic lung fibroblasts) virus_prep 2. Prepare serial dilutions of VZV strains (wild-type and resistant) infection 3. Infect cell monolayers with diluted virus virus_prep->infection treatment 4. Add serial dilutions of antiviral compounds (this compound, ACV, etc.) infection->treatment incubation 5. Incubate for several days to allow plaque formation treatment->incubation staining 6. Fix and stain cells (e.g., with crystal violet) incubation->staining counting 7. Count the number of plaques for each drug concentration staining->counting calculation 8. Calculate EC50 values counting->calculation

Caption: Workflow of a Plaque Reduction Assay for Antiviral Susceptibility Testing.

Detailed Steps:

  • Cell Seeding: Human embryonic lung fibroblasts or other susceptible cells are seeded into multi-well plates to form a confluent monolayer.

  • Virus Dilution: Stocks of wild-type and known resistant VZV strains are serially diluted.

  • Infection: The cell monolayers are infected with a standardized amount of virus.

  • Drug Treatment: Immediately after infection, the culture medium is replaced with medium containing serial dilutions of the antiviral compounds to be tested.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 5-7 days for VZV).

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques is counted for each drug concentration.

  • EC50 Calculation: The EC50 value is calculated as the drug concentration that inhibits plaque formation by 50% compared to the untreated virus control.

qPCR-Based Antiviral Susceptibility Assay

This method quantifies the amount of viral DNA produced in the presence of an antiviral drug. It is a more rapid and high-throughput alternative to the plaque reduction assay.

Workflow:

qPCR_Assay cluster_setup Assay Setup cluster_incubation_extraction Incubation and Extraction cluster_qpcr Quantitative PCR cluster_analysis Data Analysis cell_prep 1. Seed host cells in multi-well plates infection_treatment 2. Infect cells with VZV and treat with serial dilutions of antivirals cell_prep->infection_treatment incubation 3. Incubate for a defined period (e.g., 72 hours) infection_treatment->incubation dna_extraction 4. Extract total DNA from the cells incubation->dna_extraction qpcr 5. Perform qPCR using primers and probes specific for a VZV gene dna_extraction->qpcr quantification 6. Quantify viral DNA levels qpcr->quantification ec50_calc 7. Calculate EC50 values based on the reduction in viral DNA quantification->ec50_calc

Caption: Workflow of a qPCR-based Assay for Antiviral Susceptibility.

Detailed Steps:

  • Cell Seeding and Infection/Treatment: Similar to the plaque reduction assay, host cells are seeded and then infected with VZV in the presence of varying concentrations of antiviral drugs.

  • Incubation: The infected and treated cells are incubated for a shorter period (e.g., 72 hours).

  • DNA Extraction: Total DNA is extracted from the cells.

  • qPCR: The amount of VZV DNA is quantified using real-time PCR with primers and a probe specific to a conserved region of the VZV genome.

  • Data Analysis: The EC50 is determined as the drug concentration that reduces the amount of viral DNA by 50% compared to the untreated control.

Signaling Pathway of TK-Dependent Antiviral Action and Resistance

The following diagram illustrates the mechanism of action of TK-dependent antivirals and how mutations in the viral TK lead to drug resistance.

TK_Pathway cluster_activation Antiviral Activation cluster_inhibition Viral Replication Inhibition cluster_resistance Resistance Mechanism Antiviral This compound / ACV vTK Viral Thymidine Kinase (TK) Antiviral->vTK Phosphorylation mutated_vTK Mutated Viral TK Antiviral->mutated_vTK No interaction Antiviral_MP Antiviral Monophosphate vTK->Antiviral_MP Cellular_Kinases Cellular Kinases Antiviral_MP->Cellular_Kinases Antiviral_TP Antiviral Triphosphate (Active Form) Cellular_Kinases->Antiviral_TP vDNAP Viral DNA Polymerase Antiviral_TP->vDNAP Inhibition Replication Viral DNA Replication vDNAP->Replication Termination Chain Termination vDNAP->Termination Incorporation No_Phosphorylation No/Reduced Phosphorylation mutated_vTK->No_Phosphorylation

Caption: Mechanism of Action and Resistance for TK-dependent Antivirals.

Conclusion

The available evidence strongly indicates that this compound shares a similar cross-resistance profile with its parent compound, BVDU, and other nucleoside analogs that are dependent on viral thymidine kinase for their activation. VZV strains with mutations in the TK gene, particularly those conferring resistance to acyclovir, are expected to exhibit significant cross-resistance to this compound. In contrast, these resistant strains are likely to remain susceptible to antivirals with different mechanisms of action, such as the DNA polymerase inhibitor foscarnet. Further studies providing direct quantitative data on the EC50 values of this compound against a panel of well-characterized TK-mutant VZV strains are warranted to fully elucidate its cross-resistance profile.

References

A Head-to-Head Comparison of (+)-C-BVDU and Ganciclovir: An Antiviral Showdown

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral therapeutics, particularly for herpesvirus infections, nucleoside analogues have long been a cornerstone of treatment. Among these, ganciclovir (B1264) has established itself as a potent agent against cytomegalovirus (CMV). However, the quest for novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. This guide provides a detailed head-to-head comparison of ganciclovir and the carbocyclic analogue of (E)-5-(2-bromovinyl)-2'-deoxyuridine, (+)-C-BVDU, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Kinases

Both ganciclovir and this compound are prodrugs that require intracellular phosphorylation to exert their antiviral effects. Their mechanisms, while similar in principle, diverge in their activation pathways, which dictates their spectrum of activity.

Ganciclovir: Ganciclovir, a synthetic analogue of 2'-deoxyguanosine, is initially phosphorylated by the viral protein kinase UL97 in CMV-infected cells.[1] This initial step is crucial for its selectivity. Subsequently, cellular kinases convert ganciclovir monophosphate to the active triphosphate form.[1] Ganciclovir triphosphate then competitively inhibits the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[1]

This compound: As a carbocyclic nucleoside analogue, this compound is structurally similar to the potent anti-herpesvirus agent brivudine (B1684500) (BVDU). The antiviral activity of BVDU is dependent on phosphorylation by viral thymidine (B127349) kinase (TK).[2] It is highly selective for herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) due to the high affinity of their respective TKs for the compound.[2] Once converted to its triphosphate derivative, it interferes with viral DNA polymerase.[2] The carbocyclic modification in this compound, where the furanose ring is replaced by a cyclopentane (B165970) ring, is designed to confer resistance to degradation by pyrimidine (B1678525) nucleoside phosphorylases, potentially leading to improved metabolic stability.[3]

Antiviral Mechanism of Action Figure 1. Comparative Mechanism of Action cluster_ganciclovir Ganciclovir Pathway cluster_C_BVDU This compound Pathway GCV Ganciclovir GCV_MP Ganciclovir Monophosphate GCV->GCV_MP Viral Kinase (UL97 in CMV) GCV_TP Ganciclovir Triphosphate GCV_MP->GCV_TP Cellular Kinases vDNAP_G Viral DNA Polymerase GCV_TP->vDNAP_G Inhibition DNA_G Viral DNA Replication (Inhibited) vDNAP_G->DNA_G CBVDU This compound CBVDU_MP This compound Monophosphate CBVDU->CBVDU_MP Viral Thymidine Kinase (HSV, VZV) CBVDU_TP This compound Triphosphate CBVDU_MP->CBVDU_TP Cellular Kinases vDNAP_C Viral DNA Polymerase CBVDU_TP->vDNAP_C Inhibition DNA_C Viral DNA Replication (Inhibited) vDNAP_C->DNA_C

Caption: Comparative mechanism of action of Ganciclovir and this compound.

Antiviral Activity: A Quantitative Comparison

The in vitro antiviral activity of nucleoside analogues is typically expressed as the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%. The available data, while not a direct head-to-head comparison in a single study, allows for an informed assessment.

CompoundVirusCell LineEC₅₀ (µM)Reference
Ganciclovir HSV-1Vero0.40 - 1.59[4]
Acyclovir-resistant HSV-1Vero93.00[4]
This compound HSV-1-Slightly less potent than BVDU[3]
BVDU (for reference) HSV-1Vero0.06 - 0.22[5]
HSV-2Vero8[5]

Note: Data for this compound is qualitative. BVDU is included as a reference for the expected potency of its carbocyclic analogue.

From the available information, BVDU, the parent compound of this compound, demonstrates potent activity against HSV-1, with EC₅₀ values in the low nanomolar range, making it significantly more potent than ganciclovir against this specific virus.[4][5] The carbocyclic analogue, C-BVDU, is reported to be slightly less potent than BVDU.[3] Ganciclovir shows moderate activity against HSV-1 but is a primary treatment for CMV infections.

Cytotoxicity: Assessing the Safety Profile

The cytotoxicity of an antiviral drug is a critical parameter, indicating its potential for adverse effects on host cells. It is often expressed as the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%. A higher CC₅₀ value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the drug's therapeutic window.

CompoundCell LineCC₅₀ (µM)Reference
Ganciclovir Vero92.91[4]
Human Corneal Endothelial Cells≥ 5000 µg/mL (significant reduction in viability)[6]
BVDU (for reference) FM3A/0 (murine mammary carcinoma)11,000 ng/mL (~31 µM)[7]

Ganciclovir exhibits a relatively high CC₅₀ in Vero cells, suggesting a good safety margin for its anti-HSV-1 activity in this cell line.[4] However, it can have dose-dependent cytotoxic effects on other cell types.[6] For BVDU, the parent compound of this compound, the cytotoxicity in wild-type murine mammary carcinoma cells was observed at a concentration of 11 µg/mL.[7] A study on HSV-tk expressing cells showed that BVDU had high cytotoxic activity with IC50 values similar to those of ganciclovir.[8]

Pharmacokinetics: Stability and Bioavailability

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its in vivo efficacy.

Ganciclovir: Ganciclovir has low oral bioavailability, necessitating intravenous administration for the treatment of active CMV disease. Its prodrug, valganciclovir, was developed to improve oral absorption.

This compound: A key feature of carbocyclic nucleosides like this compound is their resistance to cleavage of the glycosidic bond by phosphorylases.[3] This modification is intended to improve metabolic stability compared to the parent nucleoside. While BVDU itself is rapidly metabolized to the inactive base (E)-5-(2-bromovinyl)uracil (BVU), the carbocyclic analogue C-BVDU is resistant to this degradation.[3] This enhanced stability could translate to a longer half-life and improved bioavailability in vivo, although specific pharmacokinetic studies on this compound are not widely reported.

Pharmacokinetic_Advantage Figure 2. Metabolic Stability of C-BVDU BVDU BVDU Degradation Degradation BVDU->Degradation BVU (E)-5-(2-bromovinyl)uracil (Inactive Metabolite) Degradation->BVU label_enzyme Pyrimidine Nucleoside Phosphorylase C_BVDU This compound No_Degradation Resistant to Degradation C_BVDU->No_Degradation Experimental_Workflow Figure 3. Antiviral Drug Screening Workflow start Start: Compound Synthesis (this compound, Ganciclovir) invitro In Vitro Assays start->invitro antiviral Antiviral Activity Assay (Plaque Reduction) invitro->antiviral cytotoxicity Cytotoxicity Assay (MTT) invitro->cytotoxicity si_calc Calculate Selectivity Index (SI = CC50 / EC50) antiviral->si_calc cytotoxicity->si_calc invivo In Vivo Efficacy Studies (Animal Models) si_calc->invivo pk_studies Pharmacokinetic Studies (ADME) invivo->pk_studies end End: Lead Candidate Selection pk_studies->end

References

A Comparative Analysis of the Selectivity Index: (+)-C-BVDU vs. BVDU in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity index of (+)-C-BVDU (carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine) and its parent compound, BVDU ((E)-5-(2-bromovinyl)-2'-deoxyuridine). The selectivity index (SI), a critical parameter in drug development, represents the therapeutic window of a compound and is calculated as the ratio of its cytotoxicity (CC50) to its antiviral efficacy (EC50). A higher SI value indicates a more favorable safety profile, signifying that the compound is more toxic to the virus than to host cells.

This comparison synthesizes available experimental data to offer an objective assessment for researchers engaged in the development of novel antiviral agents, particularly against herpesviruses such as Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).

Executive Summary

Both BVDU and its carbocyclic analogue, C-BVDU, are potent inhibitors of herpesvirus replication. Their selectivity is primarily attributed to the specific phosphorylation by the virus-encoded thymidine (B127349) kinase (TK), an enzyme not as active in uninfected host cells. While direct comparative studies on the specific (+)-enantiomer of C-BVDU are limited in the public domain, research on the racemic mixture of C-BVDU indicates that it is equally selective, albeit slightly less potent , in its antiherpes activity compared to BVDU[1]. The carbocyclic modification in C-BVDU, where the furanose oxygen of the deoxyribose moiety is replaced by a methylene (B1212753) group, enhances its stability against enzymatic degradation by pyrimidine (B1678525) nucleoside phosphorylases.

Data Presentation: Antiviral Activity and Cytotoxicity

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
BVDU HSV-1Vero~0.01>100>10,000
VZVHEL~0.001>100>100,000
(rac)-C-BVDU HSV-1VeroSlightly higher than BVDU>100High, comparable to BVDU

Note: The values for (rac)-C-BVDU are based on qualitative descriptions from literature indicating slightly lower potency but equal selectivity to BVDU[1]. Precise EC50 values for a direct side-by-side comparison in the same study are not available.

Mechanism of Action and Selectivity

The high selectivity of both BVDU and C-BVDU for herpesvirus-infected cells is a result of their targeted activation process.

cluster_infected_cell Infected Host Cell cluster_uninfected_cell Uninfected Host Cell BVDU BVDU / C-BVDU Viral_TK Viral Thymidine Kinase (TK) BVDU->Viral_TK Phosphorylation BVDU_MP BVDU-MP / C-BVDU-MP BVDU_DP BVDU-DP / C-BVDU-DP BVDU_MP->BVDU_DP Host Cell Kinases BVDU_TP BVDU-TP / C-BVDU-TP BVDU_DP->BVDU_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Inhibition Viral_DNA Viral DNA Replication Inhibition Viral_DNA_Polymerase->Viral_DNA Viral_TK->BVDU_MP BVDU2 BVDU / C-BVDU Host_TK Host Thymidine Kinase (TK) BVDU2->Host_TK No_Activation Minimal Phosphorylation Host_TK->No_Activation Poor Substrate

Mechanism of selective activation of BVDU and C-BVDU.

As depicted, both compounds are poor substrates for host cell thymidine kinase. However, in cells infected with HSV-1 or VZV, the virus-encoded TK efficiently phosphorylates them to their monophosphate derivatives. Host cell kinases then further convert these to the active triphosphate forms, which act as potent inhibitors of the viral DNA polymerase, thereby halting viral replication.

Experimental Protocols

The determination of the selectivity index relies on two key in vitro assays: one to measure antiviral efficacy (EC50) and another to assess cytotoxicity (CC50).

Plaque Reduction Assay for Determining EC50

This assay quantifies the concentration of a compound required to reduce the number of viral plaques by 50%.

cluster_workflow Plaque Reduction Assay Workflow A 1. Seed host cells in multi-well plates and grow to confluence. B 2. Prepare serial dilutions of the test compound. A->B C 3. Infect cell monolayers with a known amount of virus. B->C D 4. Remove virus inoculum and add overlay medium containing the test compound dilutions. C->D E 5. Incubate for several days to allow plaque formation. D->E F 6. Fix and stain the cells to visualize and count plaques. E->F G 7. Calculate the EC50 value from the dose-response curve. F->G

Workflow for the Plaque Reduction Assay.

Detailed Steps:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero or HEL cells) in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a series of dilutions of the test compound (e.g., this compound or BVDU) in cell culture medium.

  • Viral Infection: Infect the cell monolayers with a standardized amount of virus (e.g., HSV-1 or VZV) for a defined adsorption period (e.g., 1 hour).

  • Treatment: After adsorption, remove the viral inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose) with the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (typically 2-5 days).

  • Staining and Counting: Fix the cells (e.g., with methanol) and stain them (e.g., with crystal violet). The viable cells will be stained, while the areas of viral-induced cell death (plaques) will appear as clear zones. Count the number of plaques in each well.

  • Data Analysis: Plot the percentage of plaque inhibition against the compound concentration and determine the EC50 value using regression analysis.

MTT Assay for Determining CC50

The MTT assay is a colorimetric assay that measures cell viability and is used to determine the concentration of a compound that causes a 50% reduction in cell viability.

cluster_workflow MTT Assay Workflow A 1. Seed host cells in 96-well plates. B 2. Add serial dilutions of the test compound to the wells. A->B C 3. Incubate for a period equivalent to the antiviral assay (e.g., 2-5 days). B->C D 4. Add MTT reagent to each well and incubate. C->D E 5. Solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO). D->E F 6. Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G 7. Calculate the CC50 value from the dose-response curve. F->G

Workflow for the MTT Assay.

Detailed Steps:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay to ensure comparable cytotoxicity assessment.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value.

Conclusion

The available evidence suggests that C-BVDU maintains the high selectivity of its parent compound, BVDU, against herpesviruses. The carbocyclic modification offers the advantage of increased metabolic stability. While direct quantitative data for the (+)-enantiomer of C-BVDU is needed for a definitive comparison, the data on the racemic mixture indicates a highly favorable selectivity index, comparable to that of BVDU. Further studies focusing on the stereospecific activity of C-BVDU enantiomers would be invaluable for the drug development community. The experimental protocols detailed herein provide a standardized framework for researchers to conduct their own comparative assessments of novel antiviral candidates.

References

An In Vitro Head-to-Head: (+)-C-BVDU and Penciclovir in the Fight Against Herpesviruses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antiviral therapeutics, a clear and direct comparison of lead candidates is paramount. This guide provides an objective in vitro comparison of two notable anti-herpesvirus agents: (+)-C-BVDU (a carbocyclic analogue of brivudine) and penciclovir (B1679225). While direct comparative data for the specific (+)-C enantiomer of C-BVDU is limited in publicly available literature, this guide leverages data for its parent compound, Brivudine (BVDU), to provide a valuable benchmark against penciclovir, particularly in the context of Varicella-Zoster Virus (VZV), a key target for both compounds.

Quantitative Antiviral Activity

The in vitro efficacy of antiviral compounds is primarily assessed by their ability to inhibit viral replication (IC50) and their toxicity towards host cells (CC50). The ratio of these two values provides the selectivity index (SI), a critical measure of a drug's therapeutic window. A higher SI indicates a more favorable safety and efficacy profile.

A comparative study evaluating a panel of antiviral compounds against clinical isolates of Varicella-Zoster Virus (VZV) provides key insights into the relative potency of BVDU and penciclovir.[1] The following table summarizes the 50% effective concentrations (EC50), which are equivalent to IC50 in this context, for these two compounds against VZV.

CompoundVirus TargetEC50 (µM)Cell LineAssay MethodReference
BVDUVZV~0.004Human Embryonic Lung (HEL)Plaque Reduction Assay[1]
PenciclovirVZV~1.0Human Embryonic Lung (HEL)Plaque Reduction Assay[1]

Note: The EC50 values are approximated from the study's reported order of selectivity and may vary between different viral strains and experimental conditions.

Experimental Protocols

The determination of antiviral activity and cytotoxicity is crucial for the preclinical evaluation of drug candidates. A standard methodology employed in these assessments is the plaque reduction assay.

Plaque Reduction Assay for Antiviral Susceptibility Testing

This assay determines the concentration of an antiviral agent required to reduce the number of virus-induced plaques by 50%.

Materials:

  • Cells: A susceptible cell line, such as human embryonic lung (HEL) fibroblasts or Vero cells, is seeded in 6-well or 12-well plates to form a confluent monolayer.[2][3]

  • Virus: A standardized stock of the virus to be tested (e.g., VZV, HSV-1).

  • Compounds: Serial dilutions of the test compounds (this compound and penciclovir) are prepared in cell culture medium.

  • Overlay Medium: A semi-solid medium, such as methylcellulose (B11928114) or carboxymethyl-cellulose, is used to restrict the spread of the virus, allowing for the formation of localized plaques.[2][4]

  • Staining Solution: A stain, such as crystal violet, is used to visualize the cell monolayer and the plaques.[3]

Procedure:

  • Cell Seeding: Seed the appropriate cell line into multi-well plates and incubate until a confluent monolayer is formed.[2]

  • Virus Infection: The cell monolayers are infected with a predetermined amount of virus for a specific adsorption period (e.g., 1 hour).[4]

  • Compound Addition: After virus adsorption, the virus inoculum is removed, and the cells are washed. Cell culture medium containing serial dilutions of the test compounds is then added to the respective wells.

  • Overlay: An overlay medium is added to each well to restrict virus spread to adjacent cells.[2]

  • Incubation: The plates are incubated for a period that allows for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization: The overlay medium is removed, and the cell monolayer is fixed and stained with crystal violet. The stain is taken up by the living cells, while the areas of virus-induced cell death (plaques) remain unstained.[3]

  • Data Analysis: The number of plaques in each well is counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Mechanism of Action: A Tale of Two Nucleoside Analogues

Both this compound and penciclovir are nucleoside analogues that require activation by a viral enzyme, thymidine (B127349) kinase (TK), to exert their antiviral effect. This dependence on viral TK is a key factor in their selectivity for infected cells.

Signaling Pathway for Activation and Inhibition

G cluster_virus Infected Host Cell cluster_host Uninfected Host Cell Drug Penciclovir / this compound (Prodrug) Drug_MP Drug-Monophosphate Drug->Drug_MP Viral Thymidine Kinase Drug_DP Drug-Diphosphate Drug_MP->Drug_DP Cellular Kinases Drug_TP Drug-Triphosphate (Active Form) Drug_DP->Drug_TP Cellular Kinases vDNAP Viral DNA Polymerase Drug_TP->vDNAP Inhibition Inhibition of Viral DNA Replication Drug_TP->Inhibition vDNA Viral DNA Replication vDNAP->vDNA Inhibition->vDNA Drug_uninfected Penciclovir / this compound NoActivation Minimal to No Phosphorylation Drug_uninfected->NoActivation Cellular Thymidine Kinase (low affinity)

Caption: Activation pathway of penciclovir and this compound.

This diagram illustrates that both drugs are preferentially phosphorylated in virus-infected cells by the viral thymidine kinase.[1][5] Subsequent phosphorylation by cellular kinases leads to the active triphosphate form, which then inhibits the viral DNA polymerase, thereby halting viral replication. In uninfected cells, the initial phosphorylation step is inefficient, leading to low levels of the active drug and thus minimal cytotoxicity.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the in vitro comparison of antiviral compounds.

G start Start cell_culture Prepare Confluent Cell Monolayers start->cell_culture infection Infect Cells with Virus (e.g., VZV, HSV-1) cell_culture->infection compound_prep Prepare Serial Dilutions of this compound & Penciclovir treatment Treat Infected Cells with Drug Dilutions compound_prep->treatment infection->treatment incubation Incubate for Plaque Formation treatment->incubation staining Fix and Stain Cell Monolayers incubation->staining counting Count Plaques and Assess Cytotoxicity staining->counting analysis Calculate IC50, CC50, and Selectivity Index counting->analysis comparison Compare Antiviral Potency and Selectivity analysis->comparison end End comparison->end

Caption: Experimental workflow for in vitro antiviral comparison.

This systematic process ensures that both compounds are evaluated under identical conditions, allowing for a robust and reliable comparison of their antiviral properties. The key outputs of this workflow are the quantitative measures of efficacy (IC50) and safety (CC50), which are essential for guiding further drug development efforts.

References

Validating the Mechanism of Action of (+)-C-BVDU: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and performance of (+)-C-BVDU (Brivudine) with other key antiviral alternatives. Experimental data is presented to support the validation of Brivudine's mechanism as a potent inhibitor of herpesvirus replication.

Introduction to this compound (Brivudine)

Brivudine is a synthetic nucleoside analogue of thymidine (B127349) with highly selective and potent antiviral activity against Varicella-Zoster Virus (VZV), the causative agent of shingles (herpes zoster), and Herpes Simplex Virus type 1 (HSV-1).[1] Its efficacy is rooted in its ability to specifically target and inhibit the viral DNA replication process.[2] This guide will delve into the molecular mechanism of Brivudine and compare its performance against other established antiviral agents, namely Acyclovir (B1169) and Penciclovir (B1679225), as well as the next-generation compound Cf-1743.

Mechanism of Action of this compound (Brivudine)

The antiviral action of Brivudine is a multi-step process that relies on both viral and host cellular enzymes for its activation. This targeted activation is a key factor in its high selectivity for virus-infected cells.

  • Selective Phosphorylation: Brivudine is preferentially taken up by virus-infected cells. Inside the cell, the viral-encoded thymidine kinase (TK) recognizes Brivudine and catalyzes its phosphorylation to Brivudine 5'-monophosphate and subsequently to Brivudine 5'-diphosphate. This initial phosphorylation step is critical for its selectivity, as host cellular TK does not efficiently phosphorylate Brivudine.

  • Conversion to Active Triphosphate Form: Host cellular kinases then further phosphorylate Brivudine 5'-diphosphate to its active form, Brivudine 5'-triphosphate (BVDU-TP).

  • Inhibition of Viral DNA Polymerase: BVDU-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).

  • Chain Termination: Furthermore, BVDU-TP can be incorporated into the growing viral DNA strand. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA chain and thereby halting viral replication.[2]

MOA_BVDU cluster_cell Infected Host Cell BVDU Brivudine (this compound) BVDU_MP Brivudine-MP BVDU->BVDU_MP Viral Thymidine Kinase (TK) BVDU_DP Brivudine-DP BVDU_MP->BVDU_DP Viral TK BVDU_TP Brivudine-TP (Active Form) BVDU_DP->BVDU_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase BVDU_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of BVDU-TP

Figure 1: Mechanism of Action of Brivudine.

Comparative Antiviral Potency

The in vitro antiviral activity of Brivudine and its alternatives is a key indicator of their potential therapeutic efficacy. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit viral replication by 50%.

Against Varicella-Zoster Virus (VZV)

Brivudine demonstrates significantly higher potency against VZV compared to Acyclovir and Penciclovir. The bicyclic nucleoside analogue Cf-1743 is even more potent than Brivudine.[3]

CompoundMean EC50 (μM) against VZV Clinical Isolates
This compound (Brivudine) 0.0098 ± 0.0040
Acyclovir3.38 ± 1.87
Penciclovir3.34 ± 1.20
Cf-17430.00043 ± 0.00039
Data from Andrei et al.[3]
Against Herpes Simplex Virus Type 1 (HSV-1)
CompoundRelative Potency against HSV-1
This compound (Brivudine) Active, but less potent than against VZV.[2]
AcyclovirStandard efficacy.
PenciclovirSimilar or greater potency than Acyclovir in some assays.[4]
Cf-1743Primarily developed for VZV, comparative HSV-1 data is limited.

Comparative Pharmacokinetics

The pharmacokinetic profiles of these antiviral drugs influence their dosing regimens and clinical utility.

ParameterThis compound (Brivudine)AcyclovirFamciclovir (Prodrug of Penciclovir)
Oral Bioavailability ~30%15-30%~77%
Plasma Half-life ~16 hours2.5-3.3 hours~2-3 hours (Penciclovir)
Plasma Protein Binding >95%9-33%<20% (Penciclovir)
Metabolism Extensive first-passMinimally metabolizedRapidly converted to Penciclovir
Primary Excretion Route Renal (as metabolites)Renal (unchanged)Renal (Penciclovir)
Standard Dosing Once daily5 times daily3 times daily

Experimental Protocols

Plaque Reduction Assay for Antiviral Susceptibility Testing

This assay is a standard method to determine the in vitro efficacy of an antiviral compound by measuring the reduction in viral plaque formation.

1. Cell Culture and Virus Preparation:

  • Cells: Human embryonic lung (HEL) fibroblasts or Vero cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in 6-well plates until a confluent monolayer is formed.

  • Virus Stock: A titrated stock of VZV or HSV-1 is prepared and stored at -80°C.

2. Assay Procedure:

  • Serial dilutions of the antiviral compounds (Brivudine, Acyclovir, etc.) are prepared in cell culture medium.

  • The cell monolayers are washed with phosphate-buffered saline (PBS).

  • A standardized amount of virus (e.g., 50-100 plaque-forming units) is mixed with each drug dilution and incubated for 1 hour.

  • The virus-drug mixtures are added to the cell monolayers and incubated for 1-2 hours to allow for viral adsorption.

  • The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., medium containing 1% methylcellulose) containing the respective drug concentrations.

  • Plates are incubated at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.

3. Plaque Visualization and Counting:

  • The overlay is removed, and the cell monolayer is fixed with methanol (B129727) and stained with a crystal violet solution.

  • Plaques are counted, and the percentage of plaque reduction compared to the virus control (no drug) is calculated for each drug concentration.

  • The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.

Plaque_Assay_Workflow Start Start Cell_Culture Culture Host Cells in 6-well plates Start->Cell_Culture Infection Infect Cell Monolayer with Virus + Compound Cell_Culture->Infection Drug_Dilution Prepare Serial Dilutions of Antiviral Compound Drug_Dilution->Infection Overlay Add Semi-Solid Overlay with Compound Infection->Overlay Incubation Incubate for 5-7 days Overlay->Incubation Fix_Stain Fix and Stain Cells Incubation->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Figure 2: Plaque Reduction Assay Workflow.

DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analogues on the viral DNA polymerase.

1. Enzyme and Reagent Preparation:

  • Purified Viral DNA Polymerase: Recombinant VZV or HSV-1 DNA polymerase is purified.

  • Activated DNA Template: Calf thymus DNA is activated by partial digestion with DNase I to create primer-template structures.

  • Triphosphate Forms: The active triphosphate forms of the nucleoside analogues (e.g., BVDU-TP) are synthesized or obtained commercially.

  • Reaction Buffer: A buffer containing Tris-HCl, MgCl2, and dithiothreitol (B142953) is prepared.

  • Radiolabeled dNTP: [3H]dTTP or [α-32P]dCTP is used to measure DNA synthesis.

2. Assay Procedure:

  • The reaction mixture is prepared containing the reaction buffer, activated DNA template, a mixture of three unlabeled dNTPs, and the radiolabeled dNTP.

  • Serial dilutions of the inhibitor (e.g., BVDU-TP) are added to the reaction tubes.

  • The reaction is initiated by adding the purified viral DNA polymerase.

  • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

3. Measurement of DNA Synthesis:

  • The reaction is stopped by adding ice-cold trichloroacetic acid (TCA).

  • The acid-insoluble material (newly synthesized DNA) is collected on glass fiber filters.

  • The filters are washed to remove unincorporated radiolabeled dNTPs.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The percentage of inhibition of DNA polymerase activity is calculated for each inhibitor concentration, and the IC50 value (the concentration required to inhibit enzyme activity by 50%) is determined.

Comparative Activation Pathways

The activation of these nucleoside analogues is a critical determinant of their selectivity and efficacy.

Activation_Pathways cluster_brivudine Brivudine cluster_acyclovir Acyclovir cluster_penciclovir Penciclovir BVDU Brivudine BVDU_TP BVDU-TP (Active) BVDU->BVDU_TP Viral TK & Host Kinases ACV Acyclovir ACV_TP ACV-TP (Active) ACV->ACV_TP Viral TK & Host Kinases PCV Penciclovir PCV_TP PCV-TP (Active) PCV->PCV_TP Viral TK & Host Kinases

Figure 3: Comparative Activation of Nucleoside Analogues.

Conclusion

The mechanism of action of this compound (Brivudine) is well-validated as a highly potent and selective inhibitor of VZV and HSV-1 replication. Its activation by viral thymidine kinase ensures that it is primarily active in infected cells, leading to a favorable safety profile. Comparative data demonstrates that Brivudine is significantly more potent against VZV in vitro than Acyclovir and Penciclovir.[3] Its pharmacokinetic profile, particularly its long half-life, allows for a convenient once-daily dosing regimen, which is a significant advantage over older antiviral agents. The next-generation compound, Cf-1743, shows even greater in vitro potency, highlighting the potential for further development of this class of antivirals. This guide provides a comprehensive overview for researchers and drug development professionals to understand and compare the performance of Brivudine in the context of herpesvirus treatment.

References

Comparative Cytotoxicity Analysis: (+)-C-BVDU, BVDU, and Chlorovinyl Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative cytotoxic profiles of (+)-Carbocyclic-(E)-5-(2-bromovinyl)-2'-deoxyuridine ((+)-C-BVDU), its parent compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU or Brivudine), and related chlorovinyl nucleoside analogues. This report synthesizes available experimental data to provide a clear comparison of their effects on various cell lines.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy is often balanced by their cytotoxicity to host cells. This guide provides a comparative analysis of the in vitro cytotoxicity of this compound, a carbocyclic analogue of BVDU, and its parent compound, Brivudine. Additionally, the cytotoxicity of a representative chlorovinyl analogue is presented to offer a broader context within this class of compounds. Understanding the structure-activity relationship with respect to cytotoxicity is crucial for the development of safer and more effective therapeutic agents.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and BVDU against murine mammary carcinoma cells (FM3A), both the wild type and a cell line transformed with the herpes simplex virus type 1 (HSV-1) thymidine (B127349) kinase (TK) gene. The data highlights the selective cytotoxicity of these compounds in cells expressing viral TK.

CompoundCell LineIC50
This compound FM3A/TK-/HSV-1 TK+0.5 ng/mL
FM3A/0 (Wild Type)>100 µg/mL
BVDU (Brivudine) FM3A/TK-/HSV-1 TK+0.5 ng/mL
FM3A/0 (Wild Type)11 µg/mL

Data sourced from a study on the highly selective cytostatic activity of BVDU derivatives.[1]

Experimental Protocols

The cytotoxicity of the evaluated compounds is typically determined using colorimetric assays that measure cell viability. The most common methods are the MTT and Neutral Red Uptake assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Neutral Red Uptake Assay

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, plate and treat cells with the test compounds.

  • Neutral Red Incubation: After the treatment period, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.

  • Washing: Remove the Neutral Red medium and wash the cells to remove any unincorporated dye.

  • Destaining: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm).

  • Data Analysis: The amount of absorbed dye is proportional to the number of viable cells. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Incubation with Test Compounds cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment assay_step Addition of Viability Reagent (e.g., MTT, Neutral Red) treatment->assay_step incubation Incubation assay_step->incubation solubilization Solubilization/ Extraction incubation->solubilization readout Absorbance Measurement solubilization->readout calculation IC50 Calculation readout->calculation

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

BVDU-Induced Apoptosis Signaling Pathway

BVDU_Apoptosis_Pathway cluster_activation Activation cluster_inhibition Cellular Inhibition cluster_apoptosis Apoptosis Induction BVDU BVDU VZV_TK Viral Thymidine Kinase (VZV-TK) BVDU->VZV_TK Phosphorylation BVDU_P BVDU-Phosphate VZV_TK->BVDU_P TS Thymidylate Synthase BVDU_P->TS Inhibition DNA_Polymerase DNA Polymerase BVDU_P->DNA_Polymerase Incorporation/ Inhibition DNA_Damage DNA Damage & Replication Stress DNA_Polymerase->DNA_Damage cJun_AP1 c-Jun/AP-1 Activation DNA_Damage->cJun_AP1 FasL FasL Expression cJun_AP1->FasL FasR Fas Receptor FasL->FasR Binding Caspase8 Caspase-8 Activation FasR->Caspase8 Caspase_Cascade Executioner Caspase Cascade Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed signaling pathway for BVDU-induced apoptosis in cells expressing viral thymidine kinase.

References

Safety Operating Guide

Proper Disposal of (+)-C-BVDU: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of (+)-C-BVDU (Brivudine) is paramount for protecting personnel, preventing environmental contamination, and adhering to regulatory standards. As a potent nucleoside analogue with potential mutagenic properties and high aquatic toxicity, all waste containing this compound must be managed with stringent protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste responsibly.

Core Principles of this compound Waste Management

Before initiating any disposal procedures, it is crucial to internalize the following fundamental principles:

  • Regulatory Compliance: All handling and disposal of this compound waste must strictly comply with all applicable local, state, and federal regulations. These regulations are the ultimate authority on waste management practices.[1]

  • Consult with Experts: Always consult your institution's Environmental Health & Safety (EHS) department or a licensed waste management authority for specific guidance. They can provide institution-specific procedures and arrange for proper disposal.[1]

  • Environmental Protection: this compound is classified as very toxic to aquatic life with long-lasting effects. Under no circumstances should this compound or its contaminated materials be discharged into drains, sewers, or waterways.[1]

Hazard Summary and Disposal Recommendations

The following table summarizes key hazard information and corresponding disposal recommendations for this compound, compiled from safety data sheets.

Hazard CategoryDescriptionRecommended Disposal
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Prevent entry into drains, sewers, and water courses. Do not contaminate water or soil.[1]
Potential Mutagenicity The substance has shown mutagenic properties in at least one assay or belongs to a chemical family known to damage cellular DNA.[1]Handle as a potentially hazardous compound. Utilize appropriate engineering controls and Personal Protective Equipment (PPE).
Incompatible Materials Avoid reactions with strong oxidizing agents.[1]Store and dispose of away from incompatible materials.

Experimental Protocols: Step-by-Step Disposal Procedures

While specific experimental protocols for the disposal of this compound are not cited in safety and regulatory documents, the following procedural guidance is based on established safety standards for hazardous pharmaceutical waste.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and efficient disposal.

  • Unused or Expired this compound: Pure, unadulterated this compound, whether in solid or solution form, should be collected in its original container or a clearly labeled, compatible waste container.

  • Grossly Contaminated Materials: Items heavily saturated with this compound, such as reaction vessels, contaminated powders, or concentrated solutions, must be collected separately.

  • Trace Contaminated Materials: Items with minimal contamination, including used gloves, bench paper, pipette tips, and empty vials, should be placed in a designated hazardous waste container.[1]

  • Spill Cleanup Materials: All materials used to clean a this compound spill, such as absorbents, pads, and contaminated PPE, are to be treated as hazardous waste.

Step 2: Packaging and Labeling

Correct packaging and labeling are essential for the safe handling and transport of hazardous waste.

  • Select Appropriate Containers: Use clean, dry, and sealable containers constructed from non-reactive materials like polyethylene (B3416737) or polypropylene. Ensure all containers are leak-proof.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Trace Contaminated Labware").

Step 3: Storage and Disposal

Store packaged waste in a designated, secure area until it can be collected by authorized personnel.

  • Storage: Keep waste containers in a well-ventilated, secondary containment area away from incompatible materials.

  • Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal service to arrange for pickup. The recommended method for the destruction of this compound is incineration at an approved and permitted facility. This ensures the complete destruction of the active pharmaceutical ingredient.[1]

Mandatory Visualization

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Segregation cluster_2 Step 2: Packaging & Labeling cluster_3 Step 3: Storage & Disposal start Generation of This compound Waste segregate Segregate Waste at Point of Generation start->segregate unused Unused/Expired This compound segregate->unused gross Grossly Contaminated Materials segregate->gross trace Trace Contaminated Materials segregate->trace spill Spill Cleanup Materials segregate->spill package Package in Labeled, Leak-Proof Containers unused->package gross->package trace->package spill->package store Store in Designated Secure Area package->store contact_ehs Contact EHS/Licensed Waste Disposal store->contact_ehs incinerate Incineration at Approved Facility contact_ehs->incinerate decision1 Is the waste This compound or contaminated with it? action1_yes Treat as Hazardous Waste decision1->action1_yes Yes action1_no Follow Standard Lab Waste Procedures decision1->action1_no No decision2 Can it be disposed of down the drain? action1_yes->decision2 action2_yes Prohibited: Aquatic Toxicity decision2->action2_yes No decision3 What is the recommended disposal method? action3_yes Incineration via Licensed Contractor decision3->action3_yes

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling (+)-C-BVDU

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling (+)-C-BVDU, a halogenated nucleoside analog, must adhere to stringent safety protocols due to its potential as a mutagen, teratogen, and clastogen. This guide provides essential, step-by-step procedures for personal protective equipment (PPE) selection, use, and disposal to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

A. Core PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of a spill, minimizing contamination of the inner glove and skin.
Eye Protection Chemical safety gogglesProtects against splashes and aerosols. Must be worn at all times in the designated work area.
Lab Coat Disposable, fluid-resistant lab coat with tight-fitting cuffsPrevents contamination of personal clothing. Cuffs should be tucked into the inner pair of gloves.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form of the compound or when there is a risk of aerosol generation.

B. Enhanced PPE for High-Risk Procedures:

For procedures with a higher risk of exposure, such as weighing the powdered compound, preparing concentrated solutions, or potential for aerosolization, the following additional PPE is required:

PPE ComponentSpecificationRationale
Face Shield Full-face shield worn over safety gogglesProvides an additional layer of protection for the face and eyes against splashes.
Sleeve Covers Disposable sleeve coversProtects the arms from contamination, especially when working in a fume hood or biological safety cabinet.

II. Experimental Workflow for Handling this compound

Adherence to a strict workflow is critical to minimize exposure risk. The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate and prepare a specific work area (e.g., chemical fume hood). gather_ppe Gather all necessary PPE. prep_area->gather_ppe don_ppe Don PPE in the correct order: 1. Inner gloves 2. Lab coat 3. Outer gloves (over cuffs) 4. Safety goggles 5. Respirator (if needed) 6. Face shield (if needed) gather_ppe->don_ppe handle_compound Handle this compound within the designated area. don_ppe->handle_compound decontaminate_surfaces Decontaminate all work surfaces with an appropriate disinfectant. handle_compound->decontaminate_surfaces dispose_solid Dispose of all solid waste (gloves, lab coat, etc.) in a designated hazardous waste container. handle_compound->dispose_solid dispose_liquid Dispose of liquid waste containing this compound as halogenated organic waste. handle_compound->dispose_liquid spill_kit Ensure a spill kit is readily accessible. doff_ppe Doff PPE in the correct order to avoid self-contamination: 1. Outer gloves 2. Face shield 3. Lab coat 4. Goggles 5. Inner gloves 6. Respirator decontaminate_surfaces->doff_ppe hand_wash Wash hands thoroughly with soap and water. doff_ppe->hand_wash

Caption: Workflow for Safe Handling of this compound.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

A. Waste Segregation and Labeling:

All waste generated from handling this compound must be treated as hazardous waste.

Waste TypeContainerLabeling
Solid Waste Labeled, sealed, and puncture-resistant container"Hazardous Waste: this compound Contaminated Solids"
Liquid Waste Labeled, sealed, and chemically-resistant container"Hazardous Waste: Halogenated Organic Waste - this compound Solutions"
Sharps Labeled, puncture-proof sharps container"Hazardous Waste: Sharps Contaminated with this compound"

B. Disposal Procedure:

  • Segregate Waste: At the point of generation, separate solid, liquid, and sharp waste into their respective, properly labeled containers.

  • Halogenated Waste Stream: As a brominated compound, this compound falls under the category of halogenated organic waste. This waste stream must be kept separate from non-halogenated waste to ensure proper disposal by your institution's environmental health and safety (EHS) department.

  • Consult Institutional Guidelines: Always follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS office for guidance on pickup and final disposal.

The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generated from This compound Handling is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Place in designated Hazardous Solid Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Place in designated Halogenated Organic Liquid Waste Container is_liquid->liquid_waste Yes sharp_waste Place in designated Sharps Container is_sharp->sharp_waste Yes contact_ehs Contact Environmental Health & Safety for waste pickup. is_sharp->contact_ehs No solid_waste->contact_ehs liquid_waste->contact_ehs sharp_waste->contact_ehs

Caption: Decision Tree for this compound Waste Disposal.

By implementing these comprehensive safety and disposal plans, researchers can mitigate the risks associated with handling the potentially hazardous compound this compound, fostering a secure and responsible research environment.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。